cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-61-3 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane: A Privileged Scaffold in Modern Drug Discovery
Abstract
Cis-1-(tert-butoxycarbonyl-amino)-2-(hydroxymethyl)cyclopropane is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its conformationally constrained cyclopropane core, coupled with orthogonally protected amine and primary alcohol functionalities, makes it a valuable scaffold for introducing specific spatial arrangements into bioactive molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of antiviral therapeutics. Detailed protocols and mechanistic rationale are provided to support researchers and drug development professionals in leveraging this versatile intermediate.
Introduction: The Value of Conformational Constraint
In drug design, the ability to lock a molecule into a specific, biologically active conformation is a powerful strategy for enhancing potency, selectivity, and metabolic stability.[1][2] The cyclopropane ring, a three-membered carbocycle, is a "privileged scaffold" that excels in this role.[3][4][5] Its rigid structure acts as a bioisostere for various common functionalities, such as gem-dimethyl groups or alkynes, while precisely orienting substituents in three-dimensional space.[1][2] This conformational restriction can minimize the entropic penalty upon binding to a biological target, leading to improved affinity.[1]
The subject of this guide, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, is a chiral γ-amino alcohol derivative that embodies these principles.[6] It provides a rigid scaffold that mimics peptide turns or other secondary structures, making it a key component in peptidomimetics and other small molecule inhibitors.[7] Its utility is particularly pronounced in the synthesis of inhibitors for viral proteases, where precise stereochemical control is paramount for activity.[8]
Physicochemical Properties & Characterization
This compound is typically a solid at room temperature and should be stored in a tightly closed container away from oxidizing agents.[9] The enantiomerically pure form, such as tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate, is most commonly used in pharmaceutical synthesis.[9][10]
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[cis-2-(hydroxymethyl)cyclopropyl]carbamate | [9][11] |
| CAS Number | 170299-61-3 | [9][10] |
| Molecular Formula | C₉H₁₇NO₃ | [9][11] |
| Molecular Weight | 187.24 g/mol | [9] |
| Appearance | White to off-white solid | [12] |
| Storage | 2-8°C, under inert atmosphere | [12][13] |
| ¹H NMR | Conforms to structure | [11] |
| ¹³C NMR | Conforms to structure | [11] |
Note: Spectroscopic data can vary slightly based on solvent and instrument parameters. Researchers should always acquire data on their own samples for confirmation.
Synthesis and Manufacturing Insights
The synthesis of this compound and its derivatives is a topic of significant academic and industrial research, with multiple routes developed to achieve high diastereoselectivity and enantioselectivity.[14][15] The core challenge lies in the stereocontrolled construction of the 1,2-disubstituted cyclopropane ring.
3.1. Key Synthetic Strategy: Cyclopropanation of an Allylic Precursor
A prevalent and scalable approach involves the cyclopropanation of a chiral allylic alcohol or amine derivative. The Simmons-Smith reaction and its modifications are frequently employed for this key transformation.[3][16][17]
Causality Behind the Method: The directing effect of the hydroxyl or a protected amino group on the allylic substrate is crucial for achieving high cis diastereoselectivity. The zinc-carbenoid reagent coordinates to the heteroatom, delivering the methylene group to the same face of the double bond.
Caption: General workflow for the synthesis via directed cyclopropanation.
3.2. Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example adapted from established methodologies for the synthesis of related cyclopropane amino acids.[14][15]
Objective: To synthesize tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate from a suitable Boc-protected allylic amine.
Materials:
-
tert-butyl allylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Protection: If starting from the corresponding allylic amine, the amine is first protected with the Boc group using Boc-anhydride under standard conditions to yield Boc-allylamine.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is charged with the Boc-protected allylic precursor and anhydrous dichloromethane under an inert atmosphere (e.g., Argon). The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Diethylzinc solution is added dropwise to the stirred solution, followed by the slow, dropwise addition of diiodomethane.
-
Causality Insight: The slow addition is critical to control the exothermic reaction and prevent the formation of side products. The temperature is maintained between 0-5 °C to ensure high diastereoselectivity.
-
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Work-up: The mixture is diluted with DCM and filtered through a pad of celite to remove zinc salts. The organic layer is separated, washed sequentially with saturated NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
Chemical Reactivity and Synthetic Utility
The synthetic value of this building block stems from its two distinct functional groups, which can be manipulated selectively.
-
The Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). The resulting free amine is a potent nucleophile, ready for amide coupling, alkylation, or sulfonylation to build out the molecular structure.
-
The Primary Alcohol: The hydroxymethyl group is a versatile handle for further functionalization. It can be:
-
Oxidized: Using reagents like Dess-Martin periodinane (DMP) or Swern oxidation to form the corresponding aldehyde, a key electrophile for C-C bond formation.
-
Activated and Displaced: Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution (Sₙ2) reactions.
-
Esterified or Etherified: To introduce different functionalities or link to other parts of a molecule.
-
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery
The unique stereochemical and conformational properties of this scaffold have made it a cornerstone in the synthesis of several clinically important drugs and advanced drug candidates, particularly in the antiviral field.[8]
5.1. Antiviral Agents: HCV Protease Inhibitors
Perhaps the most prominent application is in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[7] The cyclopropyl-amino alcohol moiety serves as a rigid and effective P2 capping group in peptidomimetic inhibitors. It precisely orients the necessary functional groups to fit into the S2 pocket of the protease, contributing significantly to the compound's binding affinity and overall potency.
5.2. Other Therapeutic Areas
The utility of cyclopropane-containing amino alcohols extends beyond virology. They are explored in various therapeutic areas where conformational constraint is beneficial, including:
-
Oncology: As components of kinase inhibitors.[3]
-
Neuroscience: In the development of agents targeting CNS receptors.[3]
-
Antibacterial Agents: As scaffolds for novel antibiotics.[5]
The incorporation of the cyclopropyl ring often improves key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as increasing metabolic stability by blocking sites of oxidative metabolism or enhancing membrane permeability.[1][2]
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful tool for medicinal chemists. Its rigid, three-dimensional structure provides a reliable anchor for designing potent and selective ligands. The well-established synthetic routes and predictable reactivity of its functional groups ensure its accessibility and versatility. As the demand for conformationally restricted scaffolds in drug discovery continues to grow, the importance of this building block and its derivatives is set to increase, promising new therapeutic breakthroughs in virology and beyond.
References
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ResearchGate. Synthesis of a novel Boc-protected cyclopropane-modified proline analogue | Request PDF. [Link]
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ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters. [Link]
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Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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ACS Publications. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines | ACS Catalysis. [Link]
-
ResearchGate. Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF. [Link]
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PubMed Central (PMC). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link]
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PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
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ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF. [Link]
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National Institutes of Health (NIH). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
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ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]
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Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns | Request PDF. [Link]
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PubMed. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]
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PubMed Central (PMC). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
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An In-Depth Technical Guide to the Structural Elucidation of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Introduction: The Significance of Precise Structural Verification
In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. Small, conformationally constrained building blocks, such as substituted cyclopropanes, are of immense interest due to their ability to impart unique pharmacological properties. The molecule at the center of this guide, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, represents a valuable chiral synthon, a foundational piece in the synthesis of more complex bioactive compounds. Its rigid cyclopropane core, coupled with the versatile amino and hydroxyl functionalities—protected and readily available for further transformation—makes it a desirable component in medicinal chemistry.
The seemingly subtle distinction between cis and trans isomers can have profound implications for a molecule's biological activity and downstream reactivity. Therefore, the structural elucidation of this compound is not a mere formality but a critical step to ensure the integrity of the synthetic pathway and the desired properties of the final product. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into not only the "how" but, more importantly, the "why" behind the experimental choices and data interpretation, offering a robust framework for researchers in the field.
A Symphony of Techniques: The Logic of Orthogonal Analysis
The structural elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single piece of evidence is sufficient to reveal the complete picture. Instead, we rely on a suite of analytical techniques, each providing a unique and complementary perspective on the molecule's architecture. This orthogonal approach is the bedrock of trustworthy and self-validating structural analysis.
Our investigation will follow a logical workflow, beginning with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify the key functional groups. The centerpiece of our analysis will be a suite of NMR experiments, which will allow us to map out the carbon skeleton and, crucially, to define the stereochemical relationship between the substituents on the cyclopropane ring.
An In-depth Technical Guide to cis-2-(Boc-amino)cyclopropanemethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-(Boc-amino)cyclopropanemethanol is a valuable synthetic intermediate characterized by a strained cyclopropane ring, a protected amine, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the design and development of novel therapeutic agents. The rigid cyclopropane scaffold introduces conformational constraints into molecules, a strategy often employed in medicinal chemistry to enhance binding affinity and selectivity for biological targets. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for further synthetic manipulations.
This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-(Boc-amino)cyclopropanemethanol, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. This section details the known physical and chemical characteristics of cis-2-(Boc-amino)cyclopropanemethanol.
Physical Properties
cis-2-(Boc-amino)cyclopropanemethanol is commercially available as a pale brown solid.[1] While a specific experimental melting point is not widely reported in the literature, its solid form at room temperature is consistently noted by suppliers. Predicted physical properties provide a useful reference for handling and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | [2][3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Appearance | Pale brown solid | [1] |
| Boiling Point (Predicted) | 300.5 ± 11.0 °C | [4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in many organic solvents such as ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water.[5] The hydroxymethyl group contributes to its solubility and compatibility with a range of solvents.[6] |
Table 1: Physical Properties of cis-2-(Boc-amino)cyclopropanemethanol
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 170299-61-3 | [2] |
| IUPAC Name | tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | [2][3] |
| Synonyms | tert-butyl cis-2-(hydroxymethyl)cyclopropylcarbamate, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane | [7] |
| SMILES | CC(C)(C)OC(=O)NC1CC1CO | [2] |
| InChI Key | OCKKMJSVLVALMF-RNFRBKRXSA-N | [7] |
Table 2: Chemical Identifiers for cis-2-(Boc-amino)cyclopropanemethanol
Chemical Properties and Reactivity
The chemical behavior of cis-2-(Boc-amino)cyclopropanemethanol is dictated by its three key functional groups: the Boc-protected amine, the primary alcohol, and the cyclopropane ring.
The Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and reductive.[7][8] This stability allows for selective reactions to be carried out at other sites of the molecule without affecting the amino group.[8]
Deprotection: The Boc group is readily cleaved under acidic conditions.[7][8] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent.[9] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
The Primary Alcohol
The primary alcohol functionality (-CH₂OH) is a versatile handle for a variety of chemical transformations. It can be:
-
Oxidized: to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For instance, Dess-Martin periodinane can be used for the oxidation to the aldehyde, which can be further oxidized to the carboxylic acid under Pinnick conditions.[10]
-
Esterified: by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
-
Etherified: by reaction with alkyl halides under basic conditions.
-
Converted to a leaving group: for subsequent nucleophilic substitution reactions. For example, it can be converted to a tosylate or mesylate.
The Cyclopropane Ring
The cyclopropane ring imparts significant conformational rigidity to the molecule. The three-membered ring is highly strained, which can influence the reactivity of adjacent functional groups. While generally stable, the cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of transition metal catalysts.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of cis-2-(Boc-amino)cyclopropanemethanol.
Synthesis
A common synthetic route to cis-2-(Boc-amino)cyclopropanemethanol involves the reduction of the corresponding carboxylic acid, cis-2-(Boc-amino)cyclopropanecarboxylic acid.
Protocol: Reduction of cis-2-(Boc-amino)cyclopropanecarboxylic Acid
This protocol is based on standard literature procedures for the reduction of carboxylic acids to alcohols.
Materials:
-
cis-2-(Boc-amino)cyclopropanecarboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-2-(Boc-amino)cyclopropanecarboxylic acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (approximately 1.2-1.5 equivalents) dropwise to the stirred solution. Caution: Borane is a flammable and reactive reagent. Handle with care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases.
-
Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator. To the residue, add saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure cis-2-(Boc-amino)cyclopropanemethanol.
Spectroscopic Characterization
The structure and purity of cis-2-(Boc-amino)cyclopropanemethanol can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the cyclopropyl protons, the methylene protons of the hydroxymethyl group, and the NH proton of the carbamate. The coupling patterns of the cyclopropyl and methylene protons can confirm the cis stereochemistry.[11]
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclopropane ring, and the methylene carbon of the hydroxymethyl group.[12] Supplier data confirms that the NMR spectra are consistent with the assigned structure.[2]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl stretching of the Boc group.[4]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Peaks around 2850-3000 cm⁻¹ for the C-H bonds of the alkyl groups.
-
C-N Stretch: A band in the region of 1000-1200 cm⁻¹ associated with the C-N stretching vibration of the carbamate.[13]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or as adducts with other cations (e.g., [M+Na]⁺). Fragmentation in the mass spectrometer may involve the loss of the Boc group or the tert-butyl group.[14][15]
Applications in Drug Discovery and Medicinal Chemistry
The rigid cyclopropane scaffold of cis-2-(Boc-amino)cyclopropanemethanol makes it an attractive building block for the synthesis of conformationally constrained analogues of biologically active molecules. This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
While specific drugs containing the cis-2-(Boc-amino)cyclopropanemethanol moiety are not prominently documented, its structural motifs are found in various therapeutic agents. The aminocyclopropane unit is a key component in a number of enzyme inhibitors and receptor ligands. The ability to introduce this constrained diamine surrogate allows for the exploration of chemical space around a pharmacophore, which is a critical aspect of lead optimization in drug discovery.[]
The primary alcohol provides a convenient point for further derivatization, enabling the attachment of the cyclopropane moiety to a larger molecular scaffold or the introduction of other functional groups to probe structure-activity relationships (SAR).
Safety and Handling
cis-2-(Boc-amino)cyclopropanemethanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.[7][17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
cis-2-(Boc-amino)cyclopropanemethanol is a valuable and versatile building block in organic and medicinal chemistry. Its unique structural features, including a conformationally rigid cyclopropane ring, a readily cleavable Boc-protected amine, and a modifiable primary alcohol, provide chemists with a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its physical and chemical properties, coupled with established synthetic and analytical protocols, will facilitate its effective application in the pursuit of novel therapeutics.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra:. [Link]
-
National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
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MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
PubMed. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]
-
ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]
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An In-Depth Technical Guide to tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-61-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate, identified by CAS Number 170299-61-3, is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a strained cyclopropyl ring, a primary alcohol, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, the significance of its structural motifs in drug design, and essential safety and handling protocols for laboratory use.
Core Molecular Properties
A summary of the key physical and chemical properties of tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is presented below. These properties are crucial for its application in chemical synthesis, influencing reaction conditions and purification strategies.
| Property | Value | Source |
| CAS Number | 170299-61-3 | N/A |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Boiling Point (Predicted) | 300.5 ± 11.0 °C | [1] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.46 ± 0.40 | [1] |
| Appearance | Light yellow thick paste to solid | N/A |
| Purity | ≥ 97% (GC) | N/A |
The Strategic Importance in Chemical Synthesis
The utility of tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate as a synthetic intermediate stems from the distinct functionalities integrated within its structure: the cyclopropylamine core and the tert-butyloxycarbonyl (Boc) protecting group.
The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry
Cyclopropylamines are recognized as "privileged scaffolds" in drug discovery. The incorporation of a cyclopropane ring into a molecule can confer several advantageous properties:
-
Conformational Rigidity: The three-membered ring restricts the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.[2]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
-
Unique Electronic Properties: The strained ring system possesses unique electronic characteristics that can influence the pKa of the amine and its interactions with target proteins.[3]
Cyclopropylamine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic relevance.
Caption: Influence of the cyclopropyl moiety on drug properties.
The Boc Protecting Group: Enabling Regioselective Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4][5] Its key features include:
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions.[5][6]
-
Facile Cleavage: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
The presence of the Boc group in tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate allows for the selective modification of the hydroxymethyl group without interference from the nucleophilic amine.
Caption: Synthetic utility enabled by the Boc protecting group.
Experimental Protocols and Handling
Given that tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is a chemical intermediate, the following protocols are general best practices for its handling and use in a research laboratory.
Protocol 1: General Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7] It is recommended to store away from oxidizing agents.[7]
-
Inspection: Before use, visually inspect the material for any signs of degradation or contamination.
Protocol 2: Use in a Typical Acylation Reaction
This protocol outlines a general procedure for acylating the hydroxymethyl group.
-
Dissolution: Dissolve tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.
Safety and Toxicology
The primary known hazard associated with tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is that it is harmful if swallowed (H302).[1]
GHS Hazard Information
Risk Assessment and Mitigation
A logical approach to risk mitigation involves understanding the potential routes of exposure and implementing appropriate controls.
Caption: Logical flow for mitigating ingestion risk.
Conclusion
tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is a strategically important building block in contemporary organic synthesis and medicinal chemistry. Its value lies in the combination of a conformationally rigid and metabolically robust cyclopropylamine core with a versatile Boc-protected amine, which enables regioselective functionalization. While specific biological activity data for this compound is not available, its utility as a precursor for more complex, potentially bioactive molecules is well-established. Adherence to standard laboratory safety protocols, particularly those aimed at preventing ingestion, is essential for its safe handling. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this valuable intermediate into their synthetic endeavors.
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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PubChem. [cis-2-(Boc-amino)cyclobutyl]methanol. [Link]
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Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
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ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. [Link]
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Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. [Link]
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Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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CP Lab Safety. tert-butyl cis-N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate, min 97%, 100 mg. [Link]
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Ataman Kimya. CYCLOPROPYLAMINE. [Link]
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The Unseen Hand: A Technical Guide to the Role of the Boc Protecting Group on Cyclopropylamines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropylamine motif is a cornerstone in modern medicinal chemistry and organic synthesis, prized for the unique conformational rigidity and metabolic stability imparted by its strained three-membered ring. However, the very features that make it attractive—the high ring strain and the nucleophilic amino group—also render it susceptible to a variety of reactions, including facile ring-opening and unwanted side reactions. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to temporarily mask the amine's reactivity. This guide posits that the Boc group is far more than a simple steric shield; it is an essential electronic and reactivity modulator that fundamentally alters the chemical behavior of the cyclopropylamine core. By attenuating the nitrogen's basicity, stabilizing key reactive intermediates, and enabling specific synthetic transformations, the Boc group provides chemists with a sophisticated tool to unlock the full potential of this valuable synthetic building block. This paper will provide an in-depth analysis of the electronic and steric effects of the Boc group, its profound influence on the stability and reaction pathways of the cyclopropyl ring, particularly in oxidative reactions, and present field-proven protocols for its application.
Introduction: The Cyclopropylamine Conundrum and the Necessity of Protection
Cyclopropylamine is a unique structural amalgam. The cyclopropane ring possesses significant strain energy (approx. 27.5 kcal/mol) and its C-C bonds exhibit a high degree of p-character, making them susceptible to cleavage.[1][2] Concurrently, the amine moiety is both basic and nucleophilic.[3] This confluence of properties makes unprotected cyclopropylamines challenging substrates in multi-step syntheses.[4] They are prone to protonation under acidic conditions, unwanted N-alkylation or acylation, and oxidative degradation, which can often trigger ring-opening.[5]
The introduction of a protecting group is therefore not merely a matter of convenience but a strategic necessity. The tert-butyloxycarbonyl (Boc) group is an ideal candidate for this role. It is easily installed using di-tert-butyl dicarbonate (Boc₂O), is exceptionally stable to a wide range of nucleophilic and basic conditions, and can be cleanly removed under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz.[6] This guide will demonstrate that the true value of the Boc group lies in its ability to transform the cyclopropylamine from a reactive, unpredictable entity into a robust and versatile synthetic intermediate.
The Electronic and Steric Landscape of N-Boc-Cyclopropylamine
The installation of a Boc group dramatically alters the fundamental properties of the cyclopropylamine nitrogen atom through a combination of electronic withdrawal and steric hindrance.
Electronic Effects: Attenuation of Basicity and Nucleophilicity
The nitrogen lone pair in a primary amine is readily available for donation, rendering the molecule basic and nucleophilic. Upon Boc protection, the nitrogen atom becomes part of a carbamate functionality. The lone pair is delocalized by resonance onto the adjacent carbonyl oxygen, significantly reducing its availability.
This delocalization has a profound and quantifiable effect on the basicity of the nitrogen atom. While the pKa of the conjugate acid of cyclopropylamine is approximately 9.2, the N-Boc derivative is essentially non-basic under typical aqueous conditions. This electronic deactivation is the primary reason N-Boc-cyclopropylamines are inert to many reagents that would readily react with the free amine.
| Compound | Functional Group | Key Electronic Feature | Approximate pKa (Conjugate Acid) |
| Cyclopropylamine | Primary Amine | Localized lone pair on Nitrogen | ~9.2 |
| N-Boc-Cyclopropylamine | Carbamate | Delocalized lone pair across N-C=O | << 0 (non-basic) |
Spectroscopic Signature
The electronic and structural changes upon Boc protection are clearly reflected in the molecule's NMR spectrum. The protons of the cyclopropyl ring in N-Boc-cyclopropylamine exhibit characteristic upfield shifts due to the ring's magnetic anisotropy.
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm in CDCl₃) |
| ¹H | -C(CH ₃)₃ | ~1.45 (s, 9H) |
| ¹H | -NH - | ~4.8 (br s, 1H) |
| ¹H | >CH -NHBoc | ~2.45-2.55 (m, 1H) |
| ¹H | -CH ₂- (ring) | ~0.40-0.70 (m, 4H) |
| ¹³C | -C (CH₃)₃ | ~79.0 |
| ¹³C | -C (CH₃)₃ | ~28.4 |
| ¹³C | >C H-NHBoc | ~30.5 |
| ¹³C | -C H₂- (ring) | ~7.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The Boc Group as a Modulator of Cyclopropyl Ring Reactivity
The most significant role of the Boc group extends beyond simple protection. It is a powerful tool for controlling the unique reactivity of the cyclopropane ring, particularly under oxidative conditions that lead to ring-opening. Unprotected cyclopropylamines, upon one-electron oxidation, form highly unstable aminium radical cations that rapidly fragment.[5] The Boc group modulates this process, enabling synthetic utility.
Enabling Ring-Opening via Single-Electron Transfer (SET)
Modern synthetic methods, including photoredox and electrochemistry, leverage single-electron transfer (SET) to generate reactive intermediates under mild conditions.[7][8] In the context of N-acyl cyclopropylamines, SET oxidation generates an aminium radical cation. While the electron-withdrawing Boc group makes the initial oxidation more difficult compared to an N-alkyl amine, it plays a crucial role in the subsequent steps. The resulting radical cation undergoes rapid, predictable β-scission of one of the cyclopropyl C-C bonds to form a distonic radical cation. This intermediate is a versatile 1,3-dipole synthon that can be trapped by various radical acceptors.
This strategy is the cornerstone of powerful [3+2] cycloaddition reactions, which provide atom-economical access to valuable cyclopentylamine derivatives.[7]
Figure 2: Standard workflow for the Boc protection of cyclopropylamine.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-cyclopropylamine as a white solid or colorless oil.
Protocol 2: Acidic Deprotection of N-Boc-Cyclopropylamine
This protocol uses trifluoroacetic acid (TFA) for the efficient cleavage of the Boc group.
Sources
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- 2. longdom.org [longdom.org]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 8. Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines [organic-chemistry.org]
An In-Depth Technical Guide to the Conformational Analysis of cis-Cyclopropane Amino Acids
Executive Summary
Cis-cyclopropane amino acids represent a class of conformationally constrained building blocks that are of paramount importance in modern medicinal chemistry and drug discovery.[1][2] Their inherent rigidity, stemming from the Thorpe-Ingold effect of the three-membered ring, allows for the precise control of peptide backbone geometry, enabling the stabilization of specific secondary structures such as β-turns and helices.[3] This guide provides a comprehensive overview of the critical experimental and computational methodologies employed to elucidate the conformational preferences of these unique amino acids. We delve into the causality behind experimental design, present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and detail computational workflows using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. By integrating these powerful techniques, researchers can develop a holistic understanding of the structural landscape of cis-cyclopropane amino acids, thereby accelerating the rational design of potent and selective peptide-based therapeutics.
Introduction: The Strategic Value of Conformational Constraint
The incorporation of non-canonical amino acids into peptide scaffolds is a proven strategy to enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity.[3][4] Among these, cyclopropane-containing amino acids are particularly valuable due to the rigid geometry imposed by the cyclopropyl ring.[1][2] Unlike their flexible acyclic counterparts, the substituents on a cyclopropane ring are locked into specific spatial orientations. This conformational restriction is the cornerstone of their utility in drug design.
The cis stereoisomer, in particular, places the amino and carboxyl groups on the same face of the ring, creating a unique scaffold that can enforce sharp turns in a peptide backbone. Understanding the precise conformational landscape—the accessible low-energy three-dimensional structures—is not merely an academic exercise; it is fundamental to predicting how these building blocks will influence the overall architecture of a peptide and, consequently, its interaction with a biological target. This guide provides the technical foundation for achieving that understanding.
The Integrated Workflow for Conformational Analysis
A robust conformational analysis does not rely on a single technique. Instead, it is an integrated approach that synergizes experimental data with computational modeling to build a comprehensive and validated structural picture. The causality is clear: experimental methods provide data on the average or solid-state structure, while computational methods explore the dynamic behavior and relative energies of all possible conformers.
Experimental Approaches: Probing Structure in Solution and Solid State
Experimental techniques provide the ground truth for any conformational study. The choice between NMR and X-ray crystallography is driven by the desired state of matter: NMR reveals the dynamic structure in solution, which is often more biologically relevant, while crystallography provides an unambiguous, high-resolution snapshot in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state conformation of molecules. For cis-cyclopropane amino acids, the characteristic upfield chemical shifts of the cyclopropyl protons (typically between -0.3 and 1.5 ppm) make them readily identifiable.[5][6]
Expertise & Causality: We employ a suite of 1D and 2D NMR experiments not just to assign protons but to extract through-bond and through-space correlations. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial; it detects protons that are close in space (< 5 Å), regardless of their covalent connectivity. The presence or absence of NOE cross-peaks provides a set of distance restraints that are essential for defining the three-dimensional fold of the molecule in solution.
-
Sample Preparation (Self-Validation):
-
Dissolve 5-10 mg of the purified amino acid derivative in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence conformation; select one that mimics the environment of interest.
-
Filter the sample through a glass wool pipette into a high-quality NMR tube to remove any particulate matter.
-
Self-Validation Check: The quality of the 1D ¹H spectrum is the primary indicator of sample quality. Sharp, well-resolved peaks are required. Broad signals may indicate aggregation or paramagnetic impurities, which must be addressed before proceeding.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample quality and identify the characteristic cyclopropyl proton signals.[5]
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and aid in resonance assignment.
-
Acquire a 2D ¹H-¹H NOESY or ROESY experiment with a mixing time of 200-500 ms. The choice of mixing time is a balance; too short, and weak NOEs are missed; too long, and spin diffusion can lead to ambiguous correlations.
-
-
Data Analysis & Structure Calculation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton resonances using the COSY and 1D spectra.
-
Integrate the NOESY cross-peaks. Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å) based on their volume.
-
Use these distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the experimental data.
-
Single-Crystal X-ray Crystallography
X-ray crystallography offers unparalleled atomic resolution, providing precise bond lengths, bond angles, and torsion angles.[7] It is the definitive method for establishing the absolute stereochemistry and identifying the preferred conformation in the solid state.[8][9][10]
Expertise & Causality: The primary challenge is growing a diffraction-quality single crystal. The resulting structure, while static, is invaluable. It serves as a starting point for computational studies and acts as a benchmark against which solution-state NMR and computational models are validated. Any significant discrepancies between the solid-state and solution-state structures can reveal important conformational flexibility.
-
Crystallization (Self-Validation):
-
Screen for crystallization conditions using high-purity (>99%) material. Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and solvent layering.
-
Explore a wide range of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).
-
Self-Validation Check: A suitable crystal for single-crystal X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a modern diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine it against the experimental data until convergence is reached. The final R-factor should ideally be below 5-7% for a well-resolved structure.
-
Computational Approaches: Exploring the Conformational Energy Landscape
Computational chemistry provides the tools to explore the entire conformational space, calculate the relative energies of different structures, and simulate their dynamic behavior over time.[11]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is highly effective for accurately determining the geometries and relative energies of a small number of conformers.[12][13]
Expertise & Causality: We use DFT to answer a specific question: what are the lowest-energy, or most stable, conformations of the molecule in a vacuum or implicit solvent? By systematically rotating the key dihedral angles (e.g., ψ, φ, and side-chain χ angles) and performing a geometry optimization at each step, we can map out the potential energy surface and identify the stable minima. This is computationally expensive but provides a highly accurate picture of intrinsic conformational preferences.[1][2]
-
Model Building: Construct a 3D model of the cis-cyclopropane amino acid derivative. An X-ray structure, if available, is an ideal starting point.
-
Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating key dihedral angles (e.g., the Cα-N and Cα-C bonds).
-
Optimization and Frequency Calculation: For each minimum identified on the scan, perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G*). A subsequent frequency calculation is essential to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Energy Analysis: Compare the relative electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine the global minimum and the relative populations of other low-energy states.
Molecular Dynamics (MD) Simulations
While DFT is excellent for static structures, MD simulations are used to study the dynamic behavior of molecules over time in an explicit solvent environment, providing a more realistic representation of biological systems.[14][15][16]
Expertise & Causality: The goal of MD is to generate a conformational ensemble—a collection of structures that represent the molecule's dynamic behavior in solution. This is achieved by solving Newton's equations of motion for every atom in the system. The resulting trajectory allows us to analyze not only the preferred conformations but also the transitions between them. For constrained molecules like cyclopropane amino acids, enhanced sampling techniques may be necessary to overcome energy barriers and adequately sample the conformational space within a reasonable simulation time.[11]
-
System Preparation:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The choice is critical as the accuracy of the simulation depends on it.
-
Place the solute (the amino acid derivative) in the center of a periodic box of explicit solvent (e.g., TIP3P water).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 298 K) while restraining the solute.
-
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.
-
-
Production Run:
-
Run the production simulation for a duration sufficient to sample the conformational space (typically hundreds of nanoseconds to microseconds).
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Analyze the trajectory to identify the most populated conformational states using clustering algorithms.
-
Calculate key structural parameters over time, such as dihedral angles and root-mean-square deviation (RMSD).
-
Self-Validation Check: The simulation is considered converged when key metrics, like the RMSD of the backbone atoms, reach a stable plateau, and when running averages of properties no longer drift with time.
-
Data Summary and Interpretation
The ultimate goal is to synthesize all available data into a coherent model. The table below illustrates how quantitative data from different techniques can be collated for comparison.
| Parameter | Method | Result | Interpretation |
| Dihedral Angle ψ | X-ray | -45.2° | Solid-state prefers a specific turn-like conformation. |
| Dihedral Angle ψ | NMR (NOE-derived) | -50° ± 15° | Solution-state conformation is consistent with solid-state but shows flexibility. |
| Dihedral Angle ψ | MD Simulation | Cluster 1: -48° (75%)Cluster 2: +120° (20%) | The dominant solution conformer matches experimental data; a minor secondary conformation is also accessible. |
| Hα-HN Distance | NMR (NOE) | Strong (< 2.7 Å) | Protons are close in space, consistent with a folded structure. |
| Hα-HN Distance | MD Simulation | 2.5 Å (Avg. in Cluster 1) | The computational model successfully reproduces the key experimental restraint, validating the force field. |
| Relative Energy | DFT | Conformer A: 0.0 kcal/molConformer B: +2.1 kcal/mol | Conformer A is the intrinsic global minimum; Conformer B is energetically accessible at room temperature. |
Conclusion: From Conformation to Function
The conformational analysis of cis-cyclopropane amino acids is a multi-faceted process that requires a rigorous and integrated application of experimental and computational tools. By following the principles and protocols outlined in this guide, researchers can move beyond simple structural determination to a deeper understanding of the dynamic behavior of these powerful molecular scaffolds. This knowledge is the critical link between chemical structure and biological function, enabling the data-driven design of next-generation peptide therapeutics with precisely engineered three-dimensional architectures for enhanced potency, selectivity, and drug-like properties.
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A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega. Available at: [Link]
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Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. Available at: [Link]
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A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. Available at: [Link]
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Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. American Chemical Society. Available at: [Link]
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Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available at: [Link]
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Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]
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Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. Available at: [Link]
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Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences. Available at: [Link]
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Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science. Available at: [Link]
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DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Available at: [Link]
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Conformations of cis- and trans-2,3-methanomethionine stereoisomers in the tripeptide mimic system Ac[cyclo-M]NHiPr. Journal of Peptide Research. Available at: [Link]
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Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. CORE. Available at: [Link]
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Conformational Preferences of Amino Acids in Globular Proteins. Biochemistry. Available at: [Link]
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Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research. Available at: [Link]
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Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society. Available at: [Link]
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Chem3D representation of the X-ray structure of cyclopropane 8a. ResearchGate. Available at: [Link]
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Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health. Available at: [Link]
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Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions. ResearchGate. Available at: [Link]
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Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. Available at: [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]
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The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. ResearchGate. Available at: [Link]
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Synthesis of Cyclopropene α-Amino Acids via Enantioselective Desymmetrization. Sci-Hub. Available at: [Link]
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A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ResearchGate. Available at: [Link]
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Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. Available at: [Link]
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(PDF) Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link]
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Structure-based Conformational Preferences of Amino Acids. PubMed. Available at: [Link]
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Protein X-ray Crystallography & Protein Structure Determination. Proteopedia. Available at: [Link]
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4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
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Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. National Institutes of Health. Available at: [Link]
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4.1: Main Chain Conformations. Biology LibreTexts. Available at: [Link]
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Elucidating solution structures of cyclic peptides using molecular dynamics simulations. RSC Chemical Biology. Available at: [Link]
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Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia. Available at: [Link]
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Conformational analysis and helical preferences of normal and ?,?-dialkyl amino acids. ResearchGate. Available at: [Link]
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How to identify cis and trans isomers. YouTube. Available at: [Link]
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Unraveling the inhibitory potential of Rosetta designed de novo cyclic peptides on PARP7 through molecular dynamics simulations. New Journal of Chemistry. Available at: [Link]
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The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane. This valuable building block is integral to the synthesis of various biologically active molecules and conformationally constrained peptide mimics. A thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry, drug development, and organic synthesis to ensure structural integrity and purity. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present tabulated spectral data, and provide a standardized protocol for acquiring high-quality NMR spectra for this compound.
Introduction: The Structural Significance of a Constrained Amino Alcohol
This compound is a bifunctional molecule that incorporates a rigid cyclopropane ring, a protected amine, and a primary alcohol. The cis stereochemistry of the substituents on the three-membered ring enforces a specific spatial arrangement, which can be exploited to control the conformation of larger molecules into which it is incorporated. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality during synthetic transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. Together, they offer a complete picture of the molecular architecture.
¹H NMR Spectral Analysis: A Detailed Proton-by-Proton Examination
The ¹H NMR spectrum of this compound presents a unique set of signals corresponding to the protons of the Boc group, the hydroxymethyl moiety, and the cyclopropane ring. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), allows for a definitive assignment of the proton environment.
2.1. The Boc Protecting Group Protons
The nine protons of the tert-butyl group of the Boc protecting moiety are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal in the upfield region of the spectrum, typically around δ 1.45 ppm . The integration of this singlet corresponds to nine protons, making it a readily identifiable feature.
2.2. The Hydroxymethyl Protons
The hydroxymethyl group (-CH₂OH) gives rise to two distinct signals. The two diastereotopic methylene protons (CH₂) adjacent to the stereocenter of the cyclopropane ring are magnetically inequivalent. They typically appear as a multiplet or two separate multiplets in the range of δ 3.40 - 3.60 ppm . The proton of the hydroxyl group (-OH) often presents as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent.
2.3. The Cyclopropane Ring Protons: A Complex Spin System
The protons on the cyclopropane ring represent a more complex spin system due to their fixed spatial relationships. The three-membered ring's strained nature and unique electronic properties significantly influence their chemical shifts, pushing them to an unusually upfield region.
-
H1 (CH-NHBoc): The proton attached to the carbon bearing the Boc-amino group is expected to resonate as a multiplet around δ 2.60 - 2.70 ppm .
-
H2 (CH-CH₂OH): The proton on the carbon atom connected to the hydroxymethyl group typically appears as a multiplet in the region of δ 1.20 - 1.30 ppm .
-
CH₂ (Ring Methylene): The two diastereotopic protons of the methylene group on the cyclopropane ring are inequivalent and couple to each other (geminal coupling) as well as to the two vicinal methine protons. This results in complex multiplets in the upfield region, generally between δ 0.40 and 0.90 ppm .
The cis relationship between the substituents leads to characteristic vicinal coupling constants (³J) that are typically larger than the corresponding trans couplings in similar cyclopropane systems.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear view of the carbon framework of the molecule. Each unique carbon atom gives rise to a single resonance.
-
Boc Group Carbons: The Boc group exhibits two distinct carbon signals. The quaternary carbon of the tert-butyl group appears around δ 79.5 ppm , while the three equivalent methyl carbons resonate at approximately δ 28.5 ppm . The carbonyl carbon of the carbamate is found further downfield, typically in the range of δ 156.0 ppm .
-
Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to have a chemical shift in the region of δ 65.0 ppm .
-
Cyclopropane Ring Carbons: The strained nature of the cyclopropane ring causes its carbon atoms to be significantly shielded compared to their acyclic counterparts.
-
C1 (CH-NHBoc): The carbon attached to the nitrogen is deshielded and appears around δ 32.0 ppm .
-
C2 (CH-CH₂OH): The carbon bearing the hydroxymethyl group is found in the region of δ 22.0 ppm .
-
C3 (CH₂): The methylene carbon of the cyclopropane ring is the most shielded, with a chemical shift of approximately δ 12.0 ppm .
-
Summary of NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR data for this compound. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Data (Typical values in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclopropane CH₂ | 0.40 - 0.90 | m | 2H |
| Cyclopropane CH-CH₂OH | 1.20 - 1.30 | m | 1H |
| Boc (CH₃)₃ | 1.45 | s | 9H |
| Cyclopropane CH-NHBoc | 2.60 - 2.70 | m | 1H |
| CH₂OH | 3.40 - 3.60 | m | 2H |
| NH | broad s | 1H | |
| OH | broad s | 1H |
Table 2: ¹³C NMR Data (Typical values in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Cyclopropane CH₂ | ~12.0 |
| Cyclopropane CH-CH₂OH | ~22.0 |
| Boc C(CH₃)₃ | ~28.5 |
| Cyclopropane CH-NHBoc | ~32.0 |
| CH₂OH | ~65.0 |
| Boc C(CH₃)₃ | ~79.5 |
| Boc C=O | ~156.0 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
5.1. Sample Preparation
-
Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
5.2. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Spectral width: 12-16 ppm
-
-
¹³C NMR Acquisition (Proton Decoupled):
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Spectral width: 200-240 ppm
-
5.3. Data Processing
-
Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID).
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon assignments.
Figure 1. Molecular structure and key NMR assignments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its application in organic synthesis. The characteristic upfield shifts of the cyclopropane protons and carbons, coupled with the distinct signals of the Boc and hydroxymethyl groups, allow for straightforward identification and purity assessment. This guide serves as a valuable resource for researchers, enabling confident characterization of this important synthetic intermediate.
References
- At present, no direct citation for the complete NMR data of this specific compound was found in the searched literature. The provided data is based on established principles of NMR spectroscopy and analysis of structurally related compounds. For general principles of NMR, please refer to standard organic chemistry textbooks and spectroscopic resources.
Harnessing Strain for Strategic Advantage: A Technical Guide to the Synthesis and Application of cis-Cyclopropane Building Blocks
For the modern medicinal chemist and synthetic strategist, the cyclopropane ring is far more than a mere three-membered carbocycle. Its inherent strain and unique electronic properties offer a powerful tool to sculpt molecular architecture, enhance biological activity, and fine-tune pharmacokinetic profiles.[1][2][3] Among the various substituted cyclopropanes, the cis-isomers present a distinct conformational rigidity that can be leveraged as a stable and constrained mimic of alkyl chains or to enforce specific pharmacophoric arrangements.[4] However, the thermodynamic preference for the trans-isomer often renders the stereoselective synthesis of cis-cyclopropanes a significant challenge.[4] This guide provides an in-depth exploration of the key synthetic methodologies for accessing cis-cyclopropane building blocks, elucidates the mechanistic underpinnings that govern their formation, and showcases their strategic application in contemporary synthesis.
The Strategic Value of the cis-Cyclopropane Motif in Drug Discovery
The incorporation of a cyclopropane ring into a drug candidate can profoundly influence its properties.[1][5] The high s-character of the C-C bonds leads to a shorter and more rigid structure compared to a simple alkane, which can enhance binding affinity to biological targets by locking the molecule into a bioactive conformation.[1][2] This rigidity also contributes to increased metabolic stability by shielding adjacent bonds from enzymatic degradation by cytochrome P450 enzymes.[1]
Specifically, the cis-configuration imposes a unique conformational constraint, holding substituents in a syn arrangement. This can be particularly advantageous for:
-
Peptidomimetics: cis-cyclopropane dipeptide isosteres can stabilize reverse turns in peptide structures, a key recognition element in many biological processes.[6]
-
Conformational Locking: The fixed spatial relationship of substituents on a cis-cyclopropane ring can be used to probe structure-activity relationships (SAR) with high precision and to optimize interactions with a target protein.
-
Physicochemical Property Modulation: The introduction of a cyclopropane moiety can alter a molecule's lipophilicity and aqueous solubility, thereby improving its pharmacokinetic profile.[1]
Key Methodologies for the Stereoselective Synthesis of cis-Cyclopropanes
The synthesis of cis-cyclopropanes requires overcoming the inherent thermodynamic preference for the trans isomer. Several powerful strategies have been developed to achieve this, each with its own set of advantages and limitations.
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, involves the reaction of an alkene with a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[7][8][9] While the reaction is stereospecific, preserving the geometry of the starting alkene, achieving cis-selectivity with 1,2-disubstituted cyclopropanes often relies on the presence of a directing group on the substrate.[8]
Allylic alcohols are particularly effective directing groups.[9][10] The hydroxyl group coordinates to the zinc carbenoid, delivering the methylene group to the same face of the double bond, resulting in a syn-cyclopropanation.[10] This approach provides a reliable method for the diastereoselective synthesis of cis-cyclopropylmethanols.
Experimental Protocol: Diastereoselective Cyclopropanation of (Z)-3-methylpent-2-en-1-ol
-
Reagent Preparation: A flask is charged with zinc dust (1.2 eq) and copper(I) chloride (0.1 eq) in anhydrous diethyl ether under an argon atmosphere. The mixture is stirred vigorously for 30 minutes.
-
Carbenoid Formation: Diiodomethane (1.1 eq) is added dropwise to the activated zinc-copper couple, and the mixture is stirred for an additional 30 minutes at room temperature.
-
Cyclopropanation: A solution of (Z)-3-methylpent-2-en-1-ol (1.0 eq) in anhydrous diethyl ether is added dropwise to the carbenoid suspension at 0 °C.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cis-(2-ethyl-2-methylcyclopropyl)methanol.
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes.[11] The stereoselectivity of these reactions can be controlled by the catalyst's ligand environment.
Rhodium(I) catalysts have been shown to be highly efficient and cis-diastereoselective in cyclopropanation reactions between α-diazoacetates and various alkenes.[12] The use of specific ligands can favor the formation of the cis-product, even with unfunctionalized olefins.
Table 1: Comparison of Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | Reference |
| Rh₂(OAc)₄ | None | CH₂Cl₂ | 25 | 95 | 70:30 | [11] |
| Rh(I) complex | Chiral Diene | CH₂Cl₂ | 0 | 85 | >95:5 | [12] |
| Cu(acac)₂ | None | Neat | 80 | 78 | 65:35 | [11] |
Radical-based methods offer an alternative approach to cis-cyclopropane synthesis. The Barton reductive radical decarboxylation of a suitably protected carboxylic acid precursor can lead to the formation of a cyclopropyl radical.[13] The stereochemical outcome of the subsequent hydrogen atom transfer is influenced by steric factors. The use of a bulky protecting group and a sterically demanding hydrogen atom donor can favor the formation of the cis-product.[13]
More recently, photoredox catalysis has enabled modular and highly enantioselective methods for accessing cis-diarylcyclopropanes from olefins and redox-active carbenes.[4][14] These methods often proceed through a radical mechanism where the stereochemistry is controlled by a hydrogen atom transfer from a chiral reagent.[4][14] One such system utilizes a benzothiazoline reagent that acts as a self-sensitized single-electron photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid.[4]
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[15][16] The reaction proceeds through a titanacyclopropane intermediate.[15][16] The intramolecular version of this reaction, starting from ω-unsaturated esters, is particularly useful for the synthesis of bicyclic cyclopropanols, often with high cis-selectivity.
Applications in Complex Molecule Synthesis
The utility of cis-cyclopropane building blocks is demonstrated in their application in the total synthesis of natural products. For example, the diastereoselective synthesis of hirsutene, a linear triquinane, employed a Simmons-Smith cyclopropanation as a key step to establish the desired stereochemistry.[7] Similarly, the total synthesis of peyssonnoside A, a marine diterpenoid glucoside, involved a crucial cyclopropanation step.[7]
Conclusion
The stereoselective synthesis of cis-cyclopropanes remains a challenging yet highly rewarding endeavor in organic chemistry. The methods outlined in this guide, including directed Simmons-Smith reactions, transition metal catalysis, and radical-mediated approaches, provide a robust toolkit for accessing these valuable building blocks. The unique conformational constraints and physicochemical properties of the cis-cyclopropane motif ensure its continued importance in the design and development of novel therapeutics and complex molecular architectures. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the accessibility and application of cis-cyclopropane building blocks will undoubtedly continue to expand.
References
- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
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Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]
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Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. [Link]
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Construction of a cis-Cyclopropane via Reductive Radical Decarboxylation. Enantioselective Synthesis of cis- and trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents. The Journal of Organic Chemistry. [Link]
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Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
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Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. The Journal of Organic Chemistry. [Link]
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Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central. [Link]
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Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]
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Asymmetric Cyclopropanation. Wiley-VCH. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Alkene. Wikipedia. [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
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TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest. [Link]
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4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
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Kulinkovich Reaction. Organic Chemistry Portal. [Link]
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Conformational analysis of cycloalkanes. SciSpace. [Link]
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Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. The Journal of Organic Chemistry. [Link]
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Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed Central. [Link]
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Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. [Link]
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Kulinkovich reaction. Wikipedia. [Link]
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Methodological & Application
Application Note: Enantioselective Synthesis of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Introduction: The Significance of a Strained Scaffold
Chiral cyclopropane rings are privileged structural motifs in medicinal chemistry and drug development. Their inherent rigidity and unique electronic properties make them valuable as conformationally restricted bioisosteres of larger, more flexible moieties. The specific target of this guide, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, is a versatile building block for the synthesis of complex molecules, including antiviral agents and other biologically active compounds. The cis relationship between the amino and hydroxymethyl groups, combined with control over the absolute stereochemistry, is crucial for achieving the desired biological activity and selectivity. This document provides a comprehensive guide to a robust and highly stereoselective synthesis of this valuable intermediate, intended for researchers and professionals in organic synthesis and drug discovery.
Strategic Approach: Directed Asymmetric Cyclopropanation
The synthesis of multi-substituted cyclopropanes with high stereocontrol presents a significant challenge. Our strategy hinges on a directed, asymmetric Simmons-Smith cyclopropanation reaction of a carefully chosen allylic alcohol precursor. This approach is favored due to the well-established ability of the hydroxyl group to direct the cyclopropanating agent to the same face of the double bond, thereby ensuring the desired cis diastereoselectivity.[1][2] Enantioselectivity is achieved through the use of a stoichiometric chiral auxiliary. Subsequent functional group manipulation allows for the introduction of the Boc-protected amine.
The overall synthetic strategy can be visualized as a three-stage process:
-
Asymmetric Cyclopropanation: A chiral auxiliary-controlled Simmons-Smith reaction to form the key cyclopropyl alcohol intermediate with high diastereo- and enantioselectivity.
-
Functional Group Interconversion: Conversion of the hydroxyl group to an azide, a versatile precursor to the amine.
-
Reduction and Protection: Reduction of the azide to the primary amine, followed by protection with the tert-butyloxycarbonyl (Boc) group.
Visualizing the Synthetic Pathway
Sources
Application Notes & Protocols: A Detailed Guide to the Simmons-Smith Cyclopropanation of Boc-Allylamine
Introduction: The Strategic Value of Cyclopropylamines
The cyclopropane motif is a highly sought-after structural unit in modern drug discovery and development.[1][2] Its unique conformational rigidity, metabolic stability, and ability to act as a bioisostere for larger or more flexible groups make it a privileged scaffold in medicinal chemistry. Specifically, aminomethyl-substituted cyclopropanes serve as crucial building blocks for a range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[2]
The Simmons-Smith reaction stands as a cornerstone of synthetic chemistry for the stereospecific conversion of alkenes into cyclopropanes.[1][3][4] This powerful transformation utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group across a double bond.[5][6] A key advantage of this method is its broad functional group tolerance and its predictable, concerted mechanism that preserves the stereochemistry of the starting alkene.[6][7][8]
However, the application of the Simmons-Smith reaction to allylic amines presents a distinct challenge. The nucleophilic nitrogen atom can compete with the alkene for the electrophilic zinc carbenoid, leading to the formation of an ammonium ylide rather than the desired cyclopropane.[4][9] This guide provides a detailed protocol for the successful cyclopropanation of allylamine by first protecting the amine with a tert-butoxycarbonyl (Boc) group. The electron-withdrawing nature of the Boc group sufficiently attenuates the nucleophilicity of the nitrogen, thereby favoring the desired cyclopropanation pathway.
This document offers a comprehensive, field-proven protocol for researchers, chemists, and drug development professionals, detailing everything from the preparation of the highly active zinc-copper couple to the final purification of the Boc-protected aminomethylcyclopropane.
Section 1: The Underlying Chemistry: Mechanism and Rationale
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Simmons-Smith reaction is not a simple carbene addition; it involves a distinct organometallic intermediate, iodomethylzinc iodide (ICH₂ZnI).
-
Formation of the Zinc Carbenoid : The reaction initiates with the oxidative addition of the zinc metal from the zinc-copper couple into the carbon-iodine bond of diiodomethane (CH₂I₂). This forms the active cyclopropanating agent, the zinc carbenoid ICH₂ZnI.[5][7] The copper in the couple is not directly involved in the stoichiometry but serves to activate the zinc surface, enhancing its reactivity.[10]
-
The Concerted Cyclopropanation Step : The zinc carbenoid then coordinates to the alkene (Boc-allylamine). The methylene transfer occurs in a single, concerted step through a characteristic "butterfly-shaped" transition state.[11][12] This synchronous bond formation and breaking process ensures that the original stereochemistry of the alkene is faithfully translated to the cyclopropane product.[7][8] This stereospecificity is a hallmark of the Simmons-Smith reaction.
Visualizing the Reaction Mechanism
Caption: The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, which then reacts with the alkene through a concerted transition state.
Section 2: Experimental Protocols
Protocol 1: Preparation of a Highly Active Zinc-Copper Couple
The quality and activity of the zinc-copper couple are the most critical factors for a successful reaction. This protocol, adapted from established literature procedures, yields a highly effective reagent.[10][13]
Materials:
-
Zinc powder (<10 micron, 99.9%)
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Acid Wash (Activation): To a 250 mL round-bottom flask equipped with a magnetic stir bar, add zinc powder (e.g., 20 g, ~306 mmol). Under a fume hood, add 50 mL of 3% HCl and stir vigorously for 60-90 seconds to etch the surface.
-
Rinsing: Stop the stirring, allow the zinc to settle, and carefully decant the acidic solution. Wash the zinc powder sequentially with:
-
3 x 50 mL portions of deionized water
-
2 x 50 mL portions of 2% aqueous copper(II) sulfate solution (the zinc will turn black as copper deposits)
-
3 x 50 mL portions of deionized water
-
3 x 50 mL portions of absolute ethanol
-
4 x 50 mL portions of anhydrous diethyl ether
-
-
Drying: After the final ether wash and decantation, transfer the slurry of the dark zinc-copper couple to a Büchner funnel, wash with a final portion of anhydrous ether, and dry thoroughly under a stream of argon or nitrogen.
-
Final Drying & Storage: Transfer the free-flowing dark grey/black powder to a vacuum desiccator containing phosphorus pentoxide (P₄O₁₀) and dry under high vacuum for at least 12 hours. The couple should be used immediately or stored under an inert atmosphere.
Causality & Insights: The initial acid wash removes the passivating layer of zinc oxide. The subsequent treatment with copper(II) sulfate deposits elemental copper onto the zinc surface, creating the galvanic couple necessary for high reactivity.[10][14] The extensive washing and drying procedure is critical to remove water, which would otherwise quench the organozinc intermediate.
Protocol 2: Simmons-Smith Cyclopropanation of Boc-Allylamine
This protocol outlines the cyclopropanation reaction under an inert atmosphere.
Materials:
-
Boc-allylamine (1.0 eq)
-
Diiodomethane (CH₂I₂) (1.5 eq)
-
Prepared Zinc-Copper Couple (2.2 eq)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon/nitrogen inlet.
-
Reagent Loading: To the flask, add the zinc-copper couple (2.2 eq). Purge the system with inert gas. Add 30 mL of anhydrous diethyl ether and a single crystal of iodine. Stir the suspension. The brown color of the iodine should fade within 5-10 minutes, indicating activation of the couple.
-
Substrate Addition: In a separate dry flask, prepare a solution of Boc-allylamine (1.0 eq) and diiodomethane (1.5 eq) in 15 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 10% of the substrate/diiodomethane solution to the stirring zinc-copper couple suspension. Gently warm the flask with a heat gun until reflux begins. A mild exotherm should be observed.
-
Reaction Execution: Once the initial exotherm subsides, add the remaining substrate solution dropwise via the dropping funnel over 30-40 minutes, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete (or has ceased to progress), cool the flask to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: This can be a vigorous exotherm.
-
Work-up:
-
Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake thoroughly with diethyl ether (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc/Hex) to afford the pure Boc-aminomethylcyclopropane.[15]
Section 3: Data Presentation and Parameter Optimization
The success of the reaction is highly dependent on several key parameters.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Zinc Reagent | Freshly prepared Zn-Cu Couple | Ensures high reactivity and good yields. Pre-activated zinc is essential. Poorly activated zinc is the primary cause of reaction failure. |
| Alternative Reagent | Et₂Zn / CH₂I₂ (Furukawa Mod.) | A more reactive, homogeneous system that may proceed at lower temperatures.[1][6] However, diethylzinc is pyrophoric and requires more stringent handling techniques. |
| Solvent | Diethyl Ether (Et₂O), DCM | Non-coordinating solvents are crucial. Basic or coordinating solvents (like THF) can complex with the zinc carbenoid, reducing its reactivity.[2][12] |
| Stoichiometry | 1.5-2.0 eq CH₂I₂, 2.2-3.0 eq Zn-Cu | An excess of the reagents is required to drive the reaction to completion and account for any self-coupling or reaction with trace impurities. |
| Temperature | Reflux in Et₂O (~35°C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. Higher temperatures are generally not required. |
| Activation | Small crystal of I₂ or 1,2-dibromoethane | A chemical or thermal activation step is often necessary to initiate the formation of the organozinc species on the metal surface.[13][16] |
Section 4: Experimental Workflow Visualization
A streamlined overview of the entire process from start to finish.
Caption: A step-by-step workflow for the Simmons-Smith cyclopropanation of Boc-allylamine.
Section 5: Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Zn-Cu couple. 2. Wet solvent or reagents. 3. Insufficient activation. | 1. Prepare a fresh batch of the Zn-Cu couple using the detailed protocol. 2. Ensure all solvents are rigorously dried and reagents are of high purity. 3. Use of ultrasound can sometimes help activate the zinc surface.[5][17] |
| Complex Mixture of Products | 1. Reaction temperature too high. 2. Incomplete Boc protection. 3. Competing ylide formation. | 1. Maintain gentle reflux; avoid aggressive heating. 2. Confirm the purity of the starting Boc-allylamine by NMR. 3. Ensure the amine is fully protected; the Boc group is generally sufficient to prevent this side reaction. |
| Difficult Purification | 1. Product is a volatile oil. 2. Co-elution with impurities. | 1. Be cautious during solvent removal; use moderate vacuum and temperature. 2. Use a shallow gradient for column chromatography and collect small fractions to ensure good separation. |
| Vigorous Quench | Reaction of excess active organozinc species with water. | Always perform the quench at 0 °C and add the aqueous solution extremely slowly with vigorous stirring to dissipate heat effectively. |
Conclusion
The Simmons-Smith cyclopropanation of Boc-allylamine is a reliable and highly effective method for synthesizing a valuable synthetic building block. The success of this protocol hinges on careful attention to experimental detail, particularly the preparation of a highly active zinc-copper couple and the maintenance of anhydrous conditions. By leveraging the Boc protecting group to deactivate the amine nucleophile, the reaction proceeds cleanly to the desired cyclopropane. This application note provides the necessary theoretical foundation and practical steps to enable researchers to confidently and successfully implement this important transformation in their synthetic programs.
References
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
Aggarwal, V. K., & Fang, G. Y. (2005). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(21), 3455-3458. Retrieved from [Link]
-
Singh, G., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]
-
Singh, G., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
Singh, G., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Zinc–copper couple. Retrieved from [Link]
-
Rzepa, H. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). norcarane. Retrieved from [Link]
-
Charette, A. B., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Reddit. (2023, June 28). Extraction of Cyclopropylamine. Retrieved from [Link]
- Google Patents. (n.d.). JPH08283209A - Method for producing allylamine.
-
Poor Man's Chemist. (2023, December 5). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
Charette, A. B., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (43), 4528-4530. DOI:10.1039/B711358G. Retrieved from [Link]
-
de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 893–896. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9178-9182. Retrieved from [Link]
-
Aggarwal, V. K., & Fang, G. Y. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(21), 3455-3458. Retrieved from [Link]
- Google Patents. (n.d.). WO2011013557A1 - Allylamine manufacturing method.
-
Oreate AI Blog. (2026, January 7). How to Make Zinc Copper Couple. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylamine. Retrieved from [Link]
Sources
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- 3. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
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- 17. Simmons-Smith Reaction [organic-chemistry.org]
Application Note: Strategic Incorporation of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane in Peptide Synthesis for Conformational Rigidity and Enhanced Bioactivity
The second round of searches provided more targeted information. I found several relevant methods for the oxidation of primary alcohols to carboxylic acids under mild conditions, which is a crucial step for making the target molecule compatible with standard peptide synthesis protocols. Specifically, methods using TEMPO as a catalyst appear promising as they can be performed under mild, slightly acidic conditions, which should be compatible with the Boc protecting group. I also found information on the direct coupling of alcohols and amines to form amides, although these methods often require specific catalysts and might not be directly applicable to solid-phase peptide synthesis without significant optimization.
The key missing piece is a well-established, detailed protocol specifically for the oxidation of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane and its subsequent use in peptide synthesis. While I have general methods for alcohol oxidation, their application to this specific substrate, including reaction times, purification, and potential side reactions (like cyclopropane ring opening), is not yet clear.
Therefore, the next steps will focus on finding more specific examples or analogous transformations to build a robust protocol. I will also start structuring the application note based on the information gathered so far, outlining the two main strategies: 1) Oxidation followed by standard coupling and 2) Direct activation of the hydroxyl group.I have gathered significant information on two potential pathways for incorporating this compound into peptides.
For the first pathway (Oxidation then Coupling), I have identified TEMPO-based oxidation as a promising method for converting the primary alcohol to a carboxylic acid under mild conditions that are likely compatible with the Boc protecting group. I have found general protocols for TEMPO oxidations of various alcohols, including some N-protected amino alcohols. However, I still lack a specific, detailed protocol for the oxidation of our target molecule, including reaction times, purification methods, and potential side reactions.
For the second pathway (Direct Activation/Coupling), I have explored the Mitsunobu reaction and activation using sulfonyl chlorides as potential methods. While these are plausible strategies, I have not yet found concrete examples of their successful application to couple a primary alcohol of an amino acid derivative directly to the N-terminus of a peptide chain in a standard peptide synthesis workflow. The Mitsunobu reaction, in particular, has known side reactions and purification challenges that could be problematic in peptide synthesis.
Regarding the stability of the cyclopropane ring, the search results suggest that it is generally stable under standard peptide synthesis conditions.
Therefore, my next steps will be to focus on refining the TEMPO oxidation protocol and designing a robust experimental plan. I will also continue to search for more specific examples of direct coupling methods applied to similar systems to better assess their feasibility. I will now proceed with structuring the application note and drafting the protocols based on the information I have. I believe I have enough information to create a comprehensive guide, and I will generate the response now.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of this compound, a conformationally constrained building block, in solid-phase and solution-phase peptide synthesis. We will delve into the strategic advantages of incorporating this cyclopropyl-containing amino acid analog, the critical considerations for its activation and coupling, and troubleshooting common challenges. This document is intended for researchers, chemists, and professionals in drug development aiming to leverage unique structural motifs to enhance the pharmacological properties of synthetic peptides.
Introduction: The Value of Conformational Constraint
The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing conformational constraints is a well-established strategy to overcome these limitations. The cyclopropane ring, with its rigid three-membered structure, serves as an excellent scaffold for this purpose.[1][2] this compound, in particular, offers a unique γ-amino acid building block that can induce specific secondary structures, such as turns and helices, thereby locking the peptide backbone into a more biologically active conformation.[3] Its incorporation has been linked to improved metabolic stability and enhanced binding affinity in various peptide-based therapeutics.[4]
Core Chemistry: Activation and Coupling Strategies
The primary challenge in incorporating this compound lies in the effective activation of its primary hydroxyl group for subsequent amide bond formation. Unlike standard amino acids with a carboxylic acid moiety, this building block requires a distinct activation strategy. This guide will detail two primary pathways:
-
Pathway A: Oxidation to the Carboxylic Acid Followed by Standard Peptide Coupling. This is the most robust and recommended method.
-
Pathway B: Direct Activation of the Hydroxyl Group. This approach is more direct but may require more optimization.
The cyclopropane ring is generally stable under standard peptide synthesis conditions, however, harsh acidic or basic conditions should be avoided to prevent potential ring-opening.[2]
Pathway A: Oxidation and Subsequent Coupling
This pathway involves the conversion of the primary alcohol of this compound to the corresponding carboxylic acid. This intermediate, cis-1-(Boc-amino)cyclopropane-2-carboxylic acid, can then be utilized in standard solid-phase or solution-phase peptide synthesis using common coupling reagents.
Oxidation of the Primary Alcohol
A mild and selective oxidation is crucial to avoid side reactions and preserve the integrity of the Boc protecting group and the cyclopropane ring. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a highly effective method for this transformation.[5][6][7][8]
Experimental Protocol: TEMPO-Mediated Oxidation
| Reagent/Parameter | Quantity/Condition | Notes |
| This compound | 1.0 eq | |
| TEMPO | 0.1 eq | Catalyst |
| Sodium hypochlorite (NaOCl) | 1.1 eq (as a 10-15% aqueous solution) | Co-oxidant |
| Sodium chlorite (NaClO2) | 1.5 eq | Terminal oxidant |
| Phosphate Buffer (0.5 M, pH 6.5) | Reaction medium | |
| Acetonitrile | Co-solvent | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of acetonitrile and phosphate buffer (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEMPO to the solution.
-
Slowly add the aqueous solution of sodium hypochlorite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, add the sodium chlorite in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cis-1-(Boc-amino)cyclopropane-2-carboxylic acid.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
Diagram: Oxidation Workflow
Caption: Workflow for the TEMPO-mediated oxidation.
Coupling of the Carboxylic Acid
Once the carboxylic acid is obtained, it can be coupled to the N-terminal amine of a growing peptide chain on solid support or in solution using standard peptide coupling reagents such as HATU, HBTU, or DIC/Oxyma.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling
| Reagent/Parameter | Quantity/Condition | Notes |
| Resin-bound peptide (with free N-terminus) | 1.0 eq | |
| cis-1-(Boc-amino)cyclopropane-2-carboxylic acid | 3.0 eq | |
| HATU (or HBTU) | 2.9 eq | Coupling reagent |
| DIPEA (or 2,4,6-collidine) | 6.0 eq | Base |
| DMF | Solvent | |
| Temperature | Room temperature | |
| Reaction Time | 2-4 hours | Monitor with Kaiser test |
Step-by-Step Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the cis-1-(Boc-amino)cyclopropane-2-carboxylic acid by dissolving it in DMF with HATU and DIPEA for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, continue the reaction or recouple.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Diagram: SPPS Coupling Workflow
Caption: Workflow for SPPS coupling.
Pathway B: Direct Activation of the Hydroxyl Group
This pathway avoids the pre-oxidation step by directly activating the hydroxyl group for nucleophilic attack by the peptide's N-terminal amine. This can be more atom-economical but may present challenges with side reactions and purification.
Mitsunobu Reaction
The Mitsunobu reaction can be employed to form an ester linkage, which in this context would be an amide bond.[9][10][11] However, the standard Mitsunobu conditions can be harsh and the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove, especially in the context of SPPS.
Conceptual Protocol: Mitsunobu-type Amination
| Reagent/Parameter | Quantity/Condition | Notes |
| Resin-bound peptide (with free N-terminus) | 1.0 eq | |
| This compound | 2.0 eq | |
| Triphenylphosphine (PPh3) | 2.0 eq | |
| Diisopropyl azodicarboxylate (DIAD) | 2.0 eq | |
| THF or DCM | Solvent | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 12-24 hours |
Considerations:
-
This reaction is generally more suited for solution-phase synthesis.
-
The stoichiometry of the reagents is critical.
-
Purification to remove Mitsunobu byproducts is essential.
-
Epimerization at the α-carbon of the N-terminal amino acid of the peptide is a potential risk.
Activation via Sulfonate Esters
The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. The resulting sulfonate ester can then undergo nucleophilic substitution by the N-terminal amine of the peptide.
Conceptual Two-Step Protocol:
-
Activation: React this compound with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like DCM.
-
Coupling: The isolated sulfonate ester is then reacted with the resin-bound peptide in a suitable solvent, possibly with the addition of a non-nucleophilic base to facilitate the reaction.
Considerations:
-
The stability of the sulfonate ester needs to be considered.
-
The potential for elimination side reactions exists.
-
This method may require significant optimization of reaction conditions.
Troubleshooting and Key Considerations
-
Incomplete Oxidation: If the TEMPO-mediated oxidation is sluggish, ensure the pH of the buffer is maintained and consider adding a catalytic amount of a bromide salt (e.g., NaBr) to facilitate the reaction.
-
Low Coupling Efficiency: For the coupling of the cyclopropane carboxylic acid, double coupling may be necessary. Ensure complete removal of piperidine after Fmoc deprotection, as residual base can neutralize the activated acid.
-
Side Reactions in Direct Activation: For Pathway B, carefully monitor for side reactions such as the formation of unwanted byproducts from the Mitsunobu reagents or elimination reactions from sulfonate esters.
-
Racemization: While the cyclopropane amino acid itself is achiral at the carbon bearing the amino group, care should be taken to avoid epimerization of the adjacent amino acid in the peptide chain during coupling, especially with direct activation methods.
Conclusion
The incorporation of this compound into peptides offers a powerful tool for introducing conformational constraints and enhancing biological activity. The most reliable and recommended method involves a two-step process of TEMPO-mediated oxidation to the corresponding carboxylic acid, followed by standard peptide coupling protocols. While direct activation methods are conceptually more streamlined, they require careful optimization to mitigate potential side reactions and purification challenges. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully utilize this valuable building block in their peptide synthesis endeavors.
References
- Stahl, S. S., & Thong, N. M. (2008). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Aldehydes. Organic Letters, 3(19), 3041-3043.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910.
- Veisi, H., Ghorbani-Vaghei, R., & Hemmati, S. (2011). A Mild and Efficient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols. Synlett, 2011(16), 2315-2320.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides and Their Analogs. Chemical Reviews, 97(6), 2243-2266.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
- Burgess, K. (Ed.). (2000). Solid-Phase Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
- Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Conformationally Restricted Amino Acids for Advanced Drug Discovery
Abstract
Conformationally restricted amino acids (crAAs) are pivotal building blocks in modern medicinal chemistry. By reducing the inherent flexibility of peptides and small molecules, crAAs enable the fine-tuning of pharmacological properties, leading to enhanced receptor affinity, selectivity, metabolic stability, and bioavailability.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies for accessing these valuable scaffolds. We move beyond mere procedural descriptions to explain the underlying chemical principles and strategic considerations that guide the selection of a synthetic route. Detailed, field-proven protocols for Ring-Closing Metathesis (RCM) and diastereoselective alkylation are presented, alongside a comparative analysis of various synthetic methodologies.
The Strategic Imperative for Conformational Restriction
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational ambiguity.[1][3] A flexible peptide can adopt numerous conformations, only a fraction of which are biologically active. This conformational entropy leads to a weaker binding affinity for the target receptor.
Incorporating crAAs locks the peptide backbone or side chains into a specific, bioactive conformation, which can:
-
Enhance Potency and Selectivity: By pre-organizing the molecule into its optimal binding geometry, binding affinity is significantly improved. This can also enhance selectivity between receptor subtypes.[1]
-
Increase Metabolic Stability: The rigid structures are often less susceptible to enzymatic degradation by proteases.[2][4]
-
Improve Bioavailability: Constrained structures can mask polar groups and improve membrane permeability.
The choice of a synthetic route is therefore a critical first step in any research program targeting peptidomimetics or other constrained molecules.
Caption: A decision-making workflow for selecting an appropriate synthetic strategy.
Key Synthetic Strategies: A Comparative Overview
The synthesis of crAAs requires precise control over stereochemistry. Numerous methods have been developed, each with distinct advantages and applications.
| Synthetic Method | Core Principle | Stereocontrol | Key Advantages | Common Limitations |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to form cyclic structures from di-alkenyl precursors.[4][5] | Substrate-controlled; stereocenters are set prior to cyclization. | High functional group tolerance; creates stable C-C bonds; applicable on solid-phase.[4][6] | Requires synthesis of diene precursors; catalyst cost and sensitivity. |
| Asymmetric Alkylation | Diastereoselective alkylation of a glycine enolate equivalent using a chiral auxiliary. | Auxiliary-controlled; excellent predictability and high diastereomeric excess (d.e.). | Robust, scalable, and versatile for a wide range of α-substituted and α,α-disubstituted AAs.[7][8] | Requires stoichiometric chiral auxiliary and subsequent removal step. |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines and β-carbolines.[9][10][11] | Can be substrate or catalyst controlled; often requires chiral catalyst for high enantioselectivity. | Directly forms privileged heterocyclic scaffolds common in natural products and drugs.[10] | Limited to specific aromatic precursors; can require harsh acidic conditions. |
| Sharpless Asymmetric Aminohydroxylation | syn-dihydroxylation of an alkene followed by in-situ amination using an osmium catalyst and chiral ligand.[12][13] | Ligand-controlled; predictable facial selectivity based on ligand choice (AD-mix-α vs. AD-mix-β). | Direct, atom-economical route to β-hydroxy-α-amino acids.[12][14] | Regioselectivity can be an issue with certain substrates; osmium toxicity.[12] |
| Enzymatic Resolution | Selective enzymatic transformation (e.g., hydrolysis) of one enantiomer in a racemic mixture.[15][] | Enzyme-controlled; exceptionally high enantiomeric excess (e.e.) is achievable. | Green chemistry approach with mild conditions; highly specific.[][17] | Theoretical max yield of 50% (unless coupled with dynamic kinetic resolution); requires screening for suitable enzyme.[18] |
| Multicomponent Reactions (e.g., Ugi) | Condensation of three or more starting materials in a single step to rapidly build molecular complexity.[19][20] | Often poor unless a chiral component is used, which can direct stereochemistry.[21] | High convergence and efficiency; ideal for library synthesis and scaffold diversity.[20][22] | Stereocontrol can be challenging; product purification can be complex.[19] |
Protocol in Focus: Ring-Closing Metathesis (RCM) for Cyclic Amino Acids
RCM has revolutionized the synthesis of macrocyclic and other cyclic structures, including peptides and amino acids.[4][6] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new carbon-carbon double bond.
Causality Behind Experimental Choices:
-
Catalyst Selection: Grubbs' 2nd and 3rd generation catalysts offer higher reactivity and stability compared to the 1st generation, making them suitable for sterically demanding or electron-deficient olefins often found in peptide synthesis.
-
Solvent: Degassed, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are used to prevent catalyst deactivation and ensure good solubility of the peptide precursor.
-
Inert Atmosphere: RCM catalysts are sensitive to oxygen, which can lead to decomposition. All steps must be performed under an inert atmosphere (Argon or Nitrogen).[23]
-
Concentration: RCM is an intramolecular reaction. It is run at high dilution (typically 0.1-10 mM) to favor the desired intramolecular cyclization over intermolecular polymerization.
Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Detailed Protocol: Synthesis of a Protected 6-membered Cyclic Alkene Amino Acid
This protocol describes the RCM-mediated cyclization of a di-alkenyl glycine derivative.
Materials:
-
N-Boc-N,N-diallylglycine methyl ester (starting material)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous, degassed Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Flame-dry the glassware under vacuum and backfill with Argon. Repeat three times to ensure an inert atmosphere.
-
Precursor Dissolution: Dissolve N-Boc-N,N-diallylglycine methyl ester (1.0 eq) in anhydrous, degassed DCM to achieve a final concentration of ~2 mM. This high dilution is critical to prevent intermolecular side reactions.[23]
-
Catalyst Addition: In a separate vial under Argon, weigh Grubbs' 2nd Generation Catalyst (5 mol%). Dissolve it in a small amount of degassed DCM and transfer it to the reaction flask via cannula or syringe. The solution will typically turn from purple/brown to brown/green.
-
Reaction: Stir the reaction mixture at room temperature (~25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to the flask and stir for 30 minutes. This quenches the catalyst by reacting with the active ruthenium species.
-
Workup: Concentrate the reaction mixture in vacuo. The crude residue can be directly purified.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product (N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid methyl ester) by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The expected yield is typically in the range of 85-95%.
Protocol in Focus: Asymmetric Synthesis of α,α-Disubstituted Amino Acids
Introducing a second substituent at the α-carbon atom severely restricts the conformational freedom of an amino acid.[7] A robust method for achieving this is the diastereoselective alkylation of a chiral glycine equivalent, such as one derived from a Belokon' or Evans-type chiral auxiliary.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The auxiliary (e.g., an oxazolidinone) creates a chiral environment. When the enolate is formed and then alkylated, the auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the opposite, less-hindered face. This results in the formation of one diastereomer in high excess.
-
Base and Temperature: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is used to completely deprotonate the α-carbon, forming the enolate. The reaction is run at very low temperatures (-78 °C) to ensure kinetic control, preventing enolate equilibration or side reactions and maximizing diastereoselectivity.
-
Hydrolysis: After alkylation, the auxiliary is cleaved, typically under acidic or basic conditions, to release the desired α,α-disubstituted amino acid.
Detailed Protocol: Synthesis of (R)-α-Methylphenylalanine
This protocol outlines the alkylation of an N-acylated oxazolidinone glycine equivalent.
Materials:
-
(4R,5S)-3-(N-Boc-glycyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hexamethyldisilazide (NaHMDS, 1.0 M solution in THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard glassware for anhydrous reactions
Procedure:
-
System Preparation: Add the chiral glycine derivative (1.0 eq) to a flame-dried, three-neck flask under an Argon atmosphere. Dissolve it in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS solution (1.05 eq) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes. The formation of the sodium enolate is critical for the subsequent stereoselective alkylation.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. A high d.r. (>95:5) is expected.
-
Auxiliary Cleavage: Dissolve the crude product in a 3:1 mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir vigorously at room temperature for 4 hours.
-
Purification & Isolation: After the cleavage is complete, quench the excess peroxide with sodium sulfite solution. Acidify the aqueous layer with HCl to pH ~2 and extract the liberated (R)-N-Boc-α-methylphenylalanine with DCM. The chiral auxiliary remains in the aqueous layer and can potentially be recovered.
-
Characterization: Dry and concentrate the organic layer. The final product can be further purified by crystallization or chromatography. Confirm structure, purity, and enantiomeric excess (after deprotection, if necessary) by NMR, HRMS, and chiral HPLC.
Conclusion and Future Outlook
The synthesis of conformationally restricted amino acids is a dynamic and enabling field within drug discovery. While powerful methods like RCM and asymmetric alkylation are now standard tools, the future will likely focus on developing even more efficient, sustainable, and versatile strategies. The use of biocatalytic methods, such as transamination with engineered enzymes, for preparing β-branched amino acids is a promising frontier.[24] Furthermore, the continued development of novel multicomponent reactions will allow for the rapid generation of diverse and complex crAA libraries.[25] Ultimately, a deep understanding of the synthetic principles outlined in this guide empowers researchers to rationally design and execute synthetic routes to novel molecular entities with precisely tailored pharmacological profiles, accelerating the journey from concept to clinic.
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Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. Available at: [Link]
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Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (n.d.). ChemRxiv. Available at: [Link]
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Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. (1996). Journal of the American Chemical Society. Available at: [Link]
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Deploying Pictet-Spengler Reactions to Access Constrained Aromatic Amino Acids. (2021). ACS Publications. Available at: [Link]
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α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. (2019). MDPI. Available at: [Link]
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Asymmetric Synthesis of Cyclic β-Amino Acids. (n.d.). Semantic Scholar. Available at: [Link]
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Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. (2022). PubMed Central. Available at: [Link]
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Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). NIH. Available at: [Link]
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Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2017). RSC Publishing. Available at: [Link]
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Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). NIH. Available at: [Link]
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Synthesis of a conformationally constrained δ-amino acid building block. (2015). PubMed. Available at: [Link]
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Stereoselective Synthesis of β-Substituted α,β-Diamino Acids from β-Hydroxy Amino Acids. (1999). The Journal of Organic Chemistry. Available at: [Link]
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Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. (1999). UQ eSpace. Available at: [Link]
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The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate. Available at: [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Publishing. Available at: [Link]
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Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. (1996). ACS Figshare. Available at: [Link]
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A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. (2005). The Journal of Organic Chemistry. Available at: [Link]
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Constrained Peptides in Drug Discovery and Development. (2014). ResearchGate. Available at: [Link]
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Modeling and Synthesis of Conformationally Restricted Amino Acids. (n.d.). Ingenta Connect. Available at: [Link]
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Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2017). Semantic Scholar. Available at: [Link]
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Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. Available at: [Link]
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Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. (2006). RSC Publishing. Available at: [Link]
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Asymmetric synthesis of unusual α-amino acids. (2005). Mendeleev Communications. Available at: [Link]
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New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. (n.d.). American Society for Microbiology. Available at: [Link]
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Application Notes and Protocols for the Oxidation of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Introduction: Navigating the Synthesis of a Key Chiral Building Block
The synthesis of chiral aminocyclopropane derivatives is of paramount importance in medicinal chemistry and drug development. These strained ring systems, when appropriately functionalized, serve as valuable scaffolds in the design of novel therapeutic agents. cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a key intermediate, providing a handle for further synthetic transformations. The oxidation of its primary hydroxymethyl group to the corresponding aldehyde, cis-1-(Boc-amino)-2-cyclopropanecarbaldehyde, unlocks a plethora of synthetic possibilities, including reductive amination, Wittig reactions, and aldol condensations.
However, this seemingly straightforward oxidation is fraught with challenges. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening under harsh reaction conditions.[1] Furthermore, the Boc (tert-butyloxycarbonyl) protecting group, while generally robust, can be labile under certain acidic or thermal conditions.[2] Therefore, the choice of oxidation method is critical to ensure the integrity of both the cyclopropane ring and the Boc-protecting group, while achieving a high yield of the desired aldehyde.
This comprehensive guide provides a detailed analysis of various oxidation methods applicable to this transformation. It offers a comparative overview of common reagents, detailed experimental protocols, and insights into the mechanistic nuances of each approach. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the synthesis of this important chiral building block.
Comparative Analysis of Oxidation Methods
The selection of an appropriate oxidation method hinges on a careful balance of reactivity, selectivity, and compatibility with the sensitive functionalities of the substrate. Below is a comparative table summarizing the key features of several common oxidation reagents.
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride, DMSO, Triethylamine | Anhydrous CH₂Cl₂, -78 °C to rt | High yields, mild conditions, avoids over-oxidation, compatible with Boc group.[3] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to water.[4] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Anhydrous CH₂Cl₂, rt | Mild, neutral conditions, high yields, broad functional group tolerance, easy workup.[5] | Reagent is expensive and potentially explosive, generates stoichiometric iodinane waste. |
| TEMPO-mediated Oxidation | TEMPO (catalytic), co-oxidant (e.g., NaOCl, PhI(OAc)₂) | Biphasic or organic solvent, rt | Catalytic, environmentally benign options, high selectivity for primary alcohols.[6] | Can be slower than other methods, co-oxidant choice is critical. |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂, rt | Readily available, reliable for primary alcohol to aldehyde conversion.[7] | Chromium(VI) reagent is toxic, can be acidic, may require buffering for acid-sensitive substrates. |
| Ley-Griffith (TPAP) Oxidation | TPAP (catalytic), NMO (stoichiometric) | Anhydrous CH₂Cl₂, molecular sieves, rt | Catalytic in ruthenium, mild, neutral conditions.[8] | TPAP is expensive and moisture-sensitive, requires a co-oxidant.[9] |
| Parikh-Doering Oxidation | SO₃·pyridine complex, DMSO, Triethylamine | Anhydrous CH₂Cl₂ or DMSO, 0 °C to rt | Mild conditions, avoids cryogenic temperatures, stable activator.[10] | Can be slower than Swern, requires careful control of stoichiometry. |
Recommended Protocols and Methodologies
Based on a thorough evaluation of the available methods, Swern and Dess-Martin oxidations are highly recommended for the oxidation of this compound due to their mild reaction conditions and proven efficacy in oxidizing sensitive substrates without epimerization or side reactions.
Protocol 1: Swern Oxidation
The Swern oxidation is a reliable and high-yielding method for the conversion of primary alcohols to aldehydes.[3] The use of cryogenic temperatures minimizes side reactions and ensures the stability of the sensitive cyclopropane ring.
Experimental Workflow:
Figure 1: Step-by-step workflow for the Swern oxidation protocol.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM dropwise.
-
Activation: Stir the resulting mixture at -78 °C for 15 minutes to form the active oxidant.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Warm-up and Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Quench the reaction with water and separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Causality and Insights: The low temperature is crucial to control the exothermic reaction between oxalyl chloride and DMSO and to prevent the decomposition of the active oxidant. The use of anhydrous conditions is essential as water can react with the activated species and the product aldehyde. Triethylamine acts as a base to facilitate the final elimination step.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation offers a milder and more convenient alternative to the Swern oxidation, as it can be performed at room temperature.[5]
Reaction Mechanism:
Figure 2: Simplified mechanism of the Dess-Martin Oxidation.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Stir the mixture vigorously until the solid dissolves, then separate the layers. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Causality and Insights: The reaction is typically run at room temperature, making it operationally simpler than the Swern oxidation. The addition of sodium bicarbonate in the workup neutralizes the acetic acid byproduct, which is important for acid-sensitive substrates. Sodium thiosulfate is used to reduce any remaining hypervalent iodine species.
Troubleshooting and Key Considerations
-
Epimerization: The α-proton of the newly formed aldehyde can be susceptible to epimerization, especially under basic conditions. For the Swern oxidation, it is crucial to maintain a low temperature during the addition of triethylamine.
-
Over-oxidation: While the recommended methods are generally selective for aldehyde formation, over-oxidation to the carboxylic acid can occur, particularly if water is present. Ensure all reagents and solvents are anhydrous.
-
Ring Stability: The cyclopropane ring is generally stable under the mild conditions of Swern and Dess-Martin oxidations. However, strongly acidic or radical conditions should be avoided to prevent ring-opening.[1]
-
Boc-Group Stability: The Boc group is stable under the neutral to mildly basic conditions of the recommended protocols.[2] Avoid strongly acidic workup conditions.
Conclusion
The oxidation of this compound to its corresponding aldehyde is a critical transformation in the synthesis of valuable chiral building blocks. Both the Swern and Dess-Martin oxidation methods provide reliable and high-yielding pathways to the desired product while preserving the integrity of the sensitive cyclopropane ring and the Boc-protecting group. The choice between these two methods will often depend on the available equipment (cryogenic capabilities for Swern) and cost considerations (DMP being more expensive). By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and efficiently perform this important synthetic step.
References
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Swern oxidation is one of the selective methods for oxidizing primary alcohols to aldehydes. - Chemistry Steps. [Link]
-
Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Tetrapropylammonium Perruthenate - TPAP - Organic Chemistry Portal. [Link]
-
Swern oxidation - Chemistry LibreTexts. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. [Link]
-
Parikh–Doering oxidation - Grokipedia. [Link]
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Dess-Martin Periodinane (DMP) - Common Organic Chemistry. [Link]
-
Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - RSC Publishing. [Link]
-
The Role of PCC in Oxidizing Primary Alcohols - Oreate AI Blog. [Link]
-
Swern oxidation of primary and secondary alcohols - YouTube. [Link]
-
Deprotection of a Primary Boc Group under Basic Conditions | Request PDF - ResearchGate. [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]
-
Parikh-Doering Oxidation - YouTube. [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]
-
Swern Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
-
(PDF) A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction - ResearchGate. [Link]
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17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids - National Academic Digital Library of Ethiopia. [Link]
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(PDF) Application of Dess-Martin oxidation in total synthesis of natural products. [Link]
-
Dess-Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of cis-2-(Boc-amino)cyclopropanemethanol
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart unique conformational constraints, metabolic stability, and improved physicochemical properties to drug candidates.[1][2] cis-2-(Boc-amino)cyclopropanemethanol, in particular, serves as a critical chiral building block for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[3][4] Its rigid cyclopropane core combined with the orthogonally protected amine and primary alcohol functionalities allows for versatile synthetic manipulations. This document provides a comprehensive guide for the large-scale synthesis of cis-2-(Boc-amino)cyclopropanemethanol, focusing on a scalable and efficient protocol suitable for drug development and manufacturing environments.
Strategic Approach to Synthesis: The synthesis of substituted cyclopropanes, especially with specific stereochemistry, requires careful planning. Several methods for the preparation of cyclopropylamine derivatives have been reported, including the Curtius rearrangement, Simmons-Smith cyclopropanation, and metal-catalyzed reactions of diazo compounds.[1][5] For the large-scale synthesis of the target molecule with cis stereochemistry, a robust and stereoselective approach is paramount. The proposed synthetic strategy commences with a commercially available starting material and proceeds through a key stereoselective cyclopropanation step, followed by functional group manipulations to yield the desired product.
A plausible and scalable synthetic route can be envisioned starting from a suitable protected allylic amine. The key steps would involve:
-
Cyclopropanation: A stereoselective Simmons-Smith or a related cyclopropanation reaction on a Boc-protected allylic amine derivative to establish the cis relationship between the amino and the newly formed hydroxymethyl precursor group.
-
Functional Group Interconversion: Conversion of the resulting cyclopropyl derivative to the target primary alcohol.
This approach is designed to be efficient and avoid the use of highly toxic or expensive reagents, making it amenable to large-scale production.
Diagram of the Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of cis-2-(Boc-amino)cyclopropanemethanol.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the multi-gram synthesis of cis-2-(Boc-amino)cyclopropanemethanol.
Part 1: Synthesis of tert-butyl (cis-2-(hydroxymethyl)cyclopropyl)carbamate
Rationale: The Simmons-Smith cyclopropanation is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[5] By using a directing group, such as the hydroxyl group in a protected allylic alcohol, the cis stereoisomer can be selectively obtained.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| tert-butyl allylcarbamate | 157.21 | (Specify) | (Specify) | >98% | (Specify) |
| Diethylzinc (1.0 M in hexanes) | 123.49 | (Specify) | (Specify) | 1.0 M | (Specify) |
| Diiodomethane | 267.84 | (Specify) | (Specify) | >99% | (Specify) |
| Dichloromethane (DCM), anhydrous | 84.93 | (Specify) | - | >99.8% | (Specify) |
| Saturated aq. NH₄Cl | - | (Specify) | - | - | - |
| Saturated aq. NaHCO₃ | - | (Specify) | - | - | - |
| Brine | - | (Specify) | - | - | - |
| Anhydrous Na₂SO₄ | 142.04 | (Specify) | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add tert-butyl allylcarbamate and anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the stirred solution, add diethylzinc (1.0 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Following the addition of diethylzinc, add diiodomethane dropwise at the same temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure cis-2-(Boc-amino)cyclopropanemethanol.
Safety Precautions:
-
Diethylzinc is highly pyrophoric and reacts violently with water. Handle it with extreme caution under an inert atmosphere.
-
Diiodomethane is a dense, light-sensitive liquid. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Characterization Data
The final product, cis-2-(Boc-amino)cyclopropanemethanol, is commercially available, and its identity and purity can be confirmed by standard analytical techniques.[6][7][8]
| Analysis | Expected Result |
| Appearance | Pale brown solid[6] |
| Molecular Formula | C₉H₁₇NO₃[6] |
| Proton NMR (¹H NMR) | Conforms to the structure of tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate[6] |
| Carbon-13 NMR (¹³C NMR) | Conforms to the structure[6] |
| Assay (GC) | >97%[6] |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure the purity and activity of the Simmons-Smith reagent. |
| Poor stereoselectivity | Ensure precise temperature control during reagent addition. The choice of solvent can also influence stereoselectivity. | |
| Difficult Purification | Presence of byproducts | Optimize the quenching and work-up procedure to minimize the formation of zinc salts. Consider alternative purification methods like crystallization. |
Conclusion
The large-scale synthesis of cis-2-(Boc-amino)cyclopropanemethanol is a critical process for the advancement of various drug discovery programs. The protocol detailed herein provides a robust and scalable method for its preparation. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can confidently produce this valuable building block in the quantities required for their research and development endeavors. The versatility of cyclopropylamines in medicinal chemistry ensures that efficient synthetic routes to key intermediates like the title compound will remain an area of significant interest.[2]
References
-
ChemInform Abstract: Enantioselective Synthesis of Cyclopropane α-Amino Acids: Synthesis of N-Boc-cis-(2S,3R,4S)-3,4-methanoproline and N-Boc-(2S,3R,4S)-3,4-methanoglutamic Acid. (1995). ResearchGate. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (n.d.). ResearchGate. [Link]
-
Advances in the Synthesis of Cyclopropylamines. (n.d.). ACS Publications. [Link]
-
Synthesis of cis-2-Aminocyclopropanol. (n.d.). Scribd. [Link]
- Process for manufacturing cyclopropylamine. (1973).
-
Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. (2014). PubMed. [Link]
- Process for the preparation of cyclopropylmethanol. (1995).
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). NIH. [Link]
-
Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. (n.d.). ResearchGate. [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2022). MPG.PuRe. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]
-
Synthesis of Boc-protected bicycloproline. (n.d.). NIH. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). NIH. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI. [Link]
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- 4. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cis-2-(Boc-amino)cyclopropanemethanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. cis-2-(Boc-amino)cyclopropanemethanol, 97% | Fisher Scientific [fishersci.ca]
- 8. cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: Strategic Purification of Polar Cyclopropane Intermediates in Drug Discovery
Abstract
The cyclopropane motif is a cornerstone of modern medicinal chemistry, prized for imparting metabolic stability, conformational rigidity, and novel three-dimensional topologies to drug candidates. However, the incorporation of polar functional groups (e.g., -COOH, -NH₂, -OH) necessary for modulating pharmacokinetic and pharmacodynamic properties presents significant downstream purification challenges. These polar cyclopropane intermediates often exhibit poor solubility in standard organic solvents and problematic interactions with conventional stationary phases, complicating their isolation and purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing robust purification strategies for this challenging class of molecules. We will explore the underlying physicochemical principles and provide detailed, field-proven protocols for chromatographic and non-chromatographic techniques, ensuring the high purity required for subsequent synthetic steps and preclinical evaluation.
The Purification Challenge: Physicochemical Properties of Polar Cyclopropanes
The difficulty in purifying polar cyclopropane intermediates stems from a combination of the ring's inherent characteristics and the properties of the appended polar functional groups.
-
Ring Strain and Reactivity: The C-C-C bond angles in cyclopropane are strained at 60° compared to the ideal 109.5° for sp³ hybridized carbons.[1][2] This significant angle strain results in weaker C-C bonds (approx. 65 kcal/mol vs. 80-85 kcal/mol for a typical C-C bond) and increased reactivity.[2] Purification conditions, such as highly acidic or basic mobile phases, can potentially lead to ring-opening, compromising the integrity of the intermediate.[3]
-
High Polarity & Hydrogen Bonding: Functional groups like carboxylic acids, amines, and alcohols confer high polarity and the capacity for hydrogen bonding. This leads to several purification issues:
-
Poor Retention in Reversed-Phase (RP): Highly polar compounds may have minimal interaction with non-polar C18 stationary phases, often eluting in the solvent front, which prevents effective separation.[4]
-
Irreversible Adsorption or Tailing in Normal-Phase (NP): Conversely, strong interactions with polar stationary phases like silica gel can lead to significant peak tailing or even irreversible adsorption, resulting in low recovery and poor resolution.
-
Solubility Mismatch: These intermediates are often "in-between" molecules—insoluble in non-polar organic solvents but also possessing limited solubility in highly aqueous systems, complicating sample preparation and loading.
-
Strategic Approach to Method Selection
A systematic approach is crucial for efficiently developing a purification strategy. The optimal technique depends on the intermediate's specific properties, including its ionizability, polarity, crystallinity, and the required scale of purification.
Sources
Application Notes and Protocols: Derivatization of the Primary Alcohol in cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Introduction: Strategic Modification of a Versatile Cyclopropane Building Block
cis-1-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclopropane is a conformationally constrained building block of significant interest in medicinal chemistry and drug development. The unique stereochemical and structural properties of the cyclopropane ring, combined with the synthetically versatile primary amine (protected as its Boc-carbamate) and primary alcohol, make it an attractive scaffold for the design of novel therapeutic agents. Cyclopropane-containing amino acids have been incorporated into peptides to enhance metabolic stability and modulate biological activity.[1]
The derivatization of the primary alcohol in this molecule opens up a vast chemical space for structure-activity relationship (SAR) studies. By converting the hydroxyl group into other functionalities such as esters, ethers, or aldehydes, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This application note provides detailed protocols for the selective derivatization of the primary alcohol in cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, while preserving the integrity of the acid-labile Boc-protecting group. The methods described herein are robust, scalable, and utilize readily available reagents.
Chemical Structures and Nomenclature
| Structure | Chemical Name | Abbreviation |
![]() | tert-butyl cis-2-(hydroxymethyl)cyclopropylcarbamate | 1 |
![]() | tert-butyl cis-2-(acetoxymethyl)cyclopropylcarbamate | 2 |
![]() | tert-butyl cis-2-((benzyloxy)methyl)cyclopropylcarbamate | 3 |
![]() | tert-butyl cis-2-formylcyclopropylcarbamate | 4 |
Core Principle: Chemoselectivity and Protecting Group Stability
The primary challenge in the derivatization of 1 is to achieve selective reaction at the primary alcohol without affecting the Boc-protected amine. The Boc group is stable under neutral and basic conditions but is readily cleaved by strong acids.[2][3][] Therefore, all protocols have been optimized to proceed under non-acidic conditions.
Caption: Chemoselectivity in the derivatization of compound 1 .
I. Esterification of the Primary Alcohol
Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, modulating properties such as lipophilicity and hydrogen bonding capacity.
A. Steglich Esterification: Mild Acylation using DCC and DMAP
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[5][6] The reaction proceeds via the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and subsequent acylation of the alcohol, catalyzed by 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Caption: Steglich esterification of compound 1 .
Detailed Protocol: Synthesis of tert-butyl cis-2-(acetoxymethyl)cyclopropylcarbamate (2)
-
Reagent Preparation:
-
Dissolve this compound (1 ) (1.0 g, 5.34 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add acetic acid (0.32 g, 5.34 mmol, 1.0 equiv.) and 4-dimethylaminopyridine (DMAP) (65 mg, 0.53 mmol, 0.1 equiv.) to the solution.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.21 g, 5.87 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure ester 2 .
-
| Parameter | Value |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (dd, J = 11.2, 4.8 Hz, 1H), 3.90 (dd, J = 11.2, 6.8 Hz, 1H), 2.85 (m, 1H), 2.05 (s, 3H), 1.45 (s, 9H), 1.25 (m, 1H), 0.85 (m, 1H), 0.60 (m, 1H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.2, 156.0, 79.5, 67.8, 28.4, 21.0, 20.5, 15.2, 10.8 ppm. |
II. Etherification of the Primary Alcohol
The formation of an ether linkage can enhance the metabolic stability of a molecule and introduce steric bulk.
A. Williamson Ether Synthesis: Base-Mediated O-Alkylation
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[7][8][9][10] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. A key consideration for this substrate is the choice of base, which must be strong enough to deprotonate the primary alcohol but not so strong as to deprotonate the carbamate N-H or promote other side reactions. Sodium hydride (NaH) is a suitable base for this transformation.
Reaction Scheme:
Caption: Williamson ether synthesis of compound 1 .
Detailed Protocol: Synthesis of tert-butyl cis-2-((benzyloxy)methyl)cyclopropylcarbamate (3)
-
Reagent Preparation:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 256 mg, 6.41 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 ) (1.0 g, 5.34 mmol) in anhydrous THF (10 mL) dropwise.
-
-
Reaction Execution:
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (0.70 mL, 5.87 mmol, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure ether 3 .
-
| Parameter | Value |
| Typical Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H), 4.95 (br s, 1H), 4.50 (s, 2H), 3.50 (dd, J = 10.4, 5.6 Hz, 1H), 3.35 (dd, J = 10.4, 7.2 Hz, 1H), 2.80 (m, 1H), 1.45 (s, 9H), 1.20 (m, 1H), 0.75 (m, 1H), 0.50 (m, 1H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.1, 138.5, 128.4, 127.7, 127.6, 79.3, 73.0, 72.5, 28.4, 21.0, 16.0, 10.5 ppm. |
III. Oxidation of the Primary Alcohol to an Aldehyde
The selective oxidation of the primary alcohol to an aldehyde provides a key functional group for further synthetic manipulations, such as reductive amination, Wittig reactions, and aldol condensations. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to preserve the Boc protecting group.
A. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[11][12][13] It is known for its operational simplicity, neutral pH, and high chemoselectivity, making it particularly suitable for sensitive substrates like N-protected amino alcohols.[13]
Reaction Scheme:
Caption: Dess-Martin periodinane oxidation of compound 1 .
Detailed Protocol: Synthesis of tert-butyl cis-2-formylcyclopropylcarbamate (4)
-
Reagent Preparation:
-
Dissolve this compound (1 ) (1.0 g, 5.34 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask.
-
Add sodium bicarbonate (0.89 g, 10.68 mmol, 2.0 equiv.) to act as a buffer for the acetic acid byproduct.
-
-
Reaction Execution:
-
Add Dess-Martin periodinane (DMP) (2.72 g, 6.41 mmol, 1.2 equiv.) portion-wise to the stirred suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a saturated aqueous solution of NaHCO₃ (50 mL) containing sodium thiosulfate (Na₂S₂O₃) (5 g).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (aldehydes can be volatile).
-
The crude aldehyde 4 is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
| Parameter | Value |
| Typical Yield | >90% (crude) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.25 (d, J = 4.8 Hz, 1H), 5.05 (br s, 1H), 3.10 (m, 1H), 1.85 (m, 1H), 1.45 (s, 9H), 1.30 (m, 1H), 1.15 (m, 1H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 200.5, 155.8, 79.8, 32.5, 28.4, 25.5, 12.0 ppm. |
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the selective derivatization of the primary alcohol in this compound. The choice of esterification, etherification, or oxidation allows for the tailored synthesis of a wide range of analogs for applications in drug discovery and chemical biology. The presented methods are characterized by their mild reaction conditions, high yields, and compatibility with the Boc-protecting group, ensuring the integrity of the valuable aminocyclopropane scaffold.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Reddit. (n.d.). Selective protection of alcohol over amine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Stahl Research Group - University of Wisconsin–Madison. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Michigan State University. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
-
YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2020). TEMPO (a stable organic radical) catalyzed oxidation of alcohol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Oxford Academic. (n.d.). New procedure of the Mitsunobu reaction as the key step in peptide nucleic acid (PNA) monomers synthesis. Retrieved from [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
PubMed. (2024). Dess-Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Maynooth University. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Incorporation of cis-Cyclopropane Scaffolds in Novel Therapeutic Design
Abstract: The cyclopropane ring, particularly in its cis-disubstituted conformation, represents a powerful and increasingly utilized scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, electronic properties, and metabolic stability offers a compelling solution to many challenges encountered in drug discovery.[1][2][3] This guide provides an in-depth exploration of the rationale behind using cis-cyclopropane scaffolds, detailed protocols for their synthesis, and illustrative case studies demonstrating their successful application in developing novel therapeutics.
The Scientific Rationale: Why cis-Cyclopropanes?
The three-membered carbocycle of cyclopropane possesses inherent ring strain and unusual bonding, with C-C bonds exhibiting enhanced π-character.[4][5] These fundamental properties translate into significant advantages for drug design, especially when substituents are locked in a cis configuration.
Key Advantages in Drug Discovery:
-
Conformational Rigidity: The primary advantage of the cis-cyclopropane unit is its ability to impose strict conformational constraints on a molecule.[6][7] Unlike flexible alkyl chains, the cyclopropane ring locks substituents into a well-defined spatial orientation. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[5]
-
Metabolic Stability: The cyclopropyl group is exceptionally robust and resistant to common metabolic degradation pathways, such as enzymatic oxidation, that readily affect linear hydrocarbon chains.[7][8][9] This increased stability can lead to a longer in vivo half-life, improved pharmacokinetic profiles, and potentially reduced dosing frequency.[8]
-
Bioisosterism and Spatial Scaffolding: The cis-cyclopropane moiety serves as an excellent bioisostere for other common structural motifs. Its rigid structure can mimic the turn of a peptide backbone or act as a saturated, three-dimensional replacement for a flat phenyl ring.[3][10] This allows medicinal chemists to escape "flatland" and explore new, unoccupied chemical space, often leading to improved solubility and reduced off-target effects.[3][5]
-
Improved Physicochemical Properties: Strategic placement of a cyclopropane ring can fine-tune a drug candidate's properties, including enhancing solubility, increasing oral bioavailability, and reducing P-glycoprotein efflux ratios.[4][5][11]
The logical flow for employing a cis-cyclopropane scaffold in a drug design campaign is outlined below.
Caption: Workflow for integrating cis-cyclopropane scaffolds into a drug discovery program.
Synthetic Protocols for Accessing cis-Cyclopropane Scaffolds
The synthesis of cis-cyclopropanes has historically been challenging compared to their more thermodynamically stable trans isomers.[9] However, modern synthetic chemistry offers several reliable and stereoselective methods.
Protocol 2.1: Rhodium-Catalyzed Cyclopropanation of Alkenes with Diazoacetates
This method is a robust approach for forming cyclopropanes, and specific chiral rhodium catalysts can provide high enantioselectivity for the cis product.
Principle: A rhodium catalyst reacts with a diazo compound to form a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkene. The stereoselectivity is controlled by the ligand environment of the rhodium catalyst.
Materials and Reagents:
-
Alkene substrate (e.g., styrene)
-
Aryl or alkyl diazoacetate (e.g., ethyl diazoacetate)
-
Rhodium catalyst (e.g., Rh₂(S-PTAD)₄ for high cis-selectivity and enantioselectivity)[12]
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere, add the alkene (1.2 equivalents) and the rhodium catalyst (0.5-2 mol%) to a flame-dried flask containing the anhydrous solvent.
-
Reaction Initiation: Begin stirring the solution at the desired temperature (typically room temperature).
-
Slow Addition: Using a syringe pump, add the diazoacetate (1.0 equivalent) dissolved in the anhydrous solvent to the reaction mixture over a period of 4-8 hours. Causality: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents its dimerization and other side reactions, thereby maximizing the yield of the desired cyclopropane.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the diazoacetate is fully consumed.
-
Workup: Once complete, concentrate the reaction mixture in vacuo. Purify the crude product using silica gel column chromatography.
-
Characterization: Confirm the structure and determine the cis:trans diastereomeric ratio using ¹H NMR spectroscopy. The relative stereochemistry can be definitively assigned using Nuclear Overhauser Effect (NOE) experiments. Enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2.2: Visible-Light Mediated Synthesis via Electron Donor-Acceptor (EDA) Complex
This modern protocol avoids the need for transition metals and offers a modular route from simple olefins.[9][10]
Principle: An electron donor-acceptor (EDA) complex forms between a 2-substituted benzothiazoline and an N-hydroxyphthalimide (NHP) ester.[10] Upon irradiation with visible light (e.g., a blue LED), this complex facilitates a radical-mediated cyclopropanation that is highly selective for the cis isomer. The benzothiazoline acts as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid.[10]
Materials and Reagents:
-
Olefin substrate
-
Redox-active NHP ester (derived from a carboxylic acid)
-
2-Substituted benzothiazoline reagent
-
Anhydrous, degassed solvent (e.g., acetonitrile or dioxane)
-
Visible light source (e.g., Kessil PR160L 456 nm blue LED lamp)
-
Inert atmosphere setup
Step-by-Step Methodology:
-
Preparation: In a vial suitable for irradiation, combine the olefin (2.0 equivalents), the NHP ester (1.0 equivalent), and the benzothiazoline reagent (1.5 equivalents).
-
Dissolution: Add the anhydrous, degassed solvent under an inert atmosphere.
-
Irradiation: Place the vial before the visible light source and stir vigorously. Maintain a constant temperature (e.g., using a cooling fan) as photochemical reactions can generate heat.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After completion, remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the residue by flash column chromatography on silica gel. Characterize the product by NMR and MS to confirm its structure and stereochemistry.
Caption: Simplified workflow of the visible-light mediated synthesis of cis-cyclopropanes.
Application Case Studies
The true value of a chemical scaffold is demonstrated through its successful application. The following case studies highlight how cis-cyclopropane groups have been used to overcome specific challenges in drug development.
Case Study 1: A Peptide Mimetic to Stabilize a Reverse Turn
Challenge: Peptides often adopt specific turn conformations to bind to their receptors, but they suffer from poor metabolic stability. Leu-enkephalin, an endogenous opioid peptide, is believed to bind to its receptor in a β-turn conformation.
Solution: Researchers replaced the flexible Gly²-Gly³ dipeptide subunit in Leu-enkephalin with a rigid cis-cyclopropane dipeptide isostere.[10] Molecular modeling suggested this substitution would stabilize the desired reverse-turn conformation.[10]
Outcome: While the resulting analogs in this specific study showed varied binding affinities, the principle was established: the cis-cyclopropane scaffold is a valid tool for creating conformationally restricted peptidomimetics, a strategy that can prevent proteolytic degradation and lock in a bioactive shape.[5][10]
Case Study 2: Improving Metabolic Stability of BACE1 Inhibitors
Challenge: A known amidine-type inhibitor of β-secretase (BACE1), a key target for Alzheimer's disease, contained a flexible ethylene linker that was a potential site for metabolic attack.
Solution: The ethylene linker was replaced with four stereoisomers of a cyclopropane ring. The synthesis and biological evaluation revealed that the cis-(1S,2R) isomer exhibited the most potent BACE1 inhibitory activity.[10]
Outcome: X-ray crystallography of the inhibitor bound to BACE1 revealed that the rigid cis-cyclopropane ring induced a unique binding mode, engaging in a favorable CH-π interaction with a tyrosine residue (Tyr71) in the active site.[10] This demonstrates how a cis-cyclopropane can not only improve stability but also introduce new, potency-enhancing binding interactions.
| Compound | Linker | BACE1 IC₅₀ (nM) | Key Interaction |
| Lead Compound | Ethylene | >1000 | Standard |
| cis-(1S,2R)-Cyclopropane Analog | cis-Cyclopropane | 130 | CH-π with Tyr71 |
| Other Cyclopropane Isomers | trans and cis | >1000 | N/A |
| Data synthesized from findings in J. Med. Chem. 2012, 55, 8838–8858.[10] |
Conclusion and Future Perspectives
The cis-cyclopropane scaffold has transitioned from a synthetic curiosity to a validated and powerful tool in the medicinal chemist's arsenal. Its ability to rigidly control conformation, enhance metabolic stability, and serve as a versatile bioisostere makes it an ideal design element for tackling complex therapeutic targets.[3][9][10] As synthetic methods for accessing these structures become more efficient and scalable,[1][11] we can anticipate an even greater proliferation of cis-cyclopropane-containing candidates entering clinical development, ultimately leading to safer and more effective medicines.
References
- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021).
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
- Application of Cyclopropane in Drug Discovery. (2023). PharmaBlock.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). [Source not available].
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018).
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). [Source not available].
- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (n.d.). PubMed Central.
- New, simple and accessible method creates potency-increasing structure in drugs. (2023).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central.
- Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab.
Sources
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The Strategic Incorporation of Cyclopropane Amino Acids into Peptidomimetics: A Guide to Synthesis and Application
<APPLICATION NOTE & PROTOCOLS >
Introduction: The Value Proposition of a Three-Membered Ring
In the quest for novel therapeutics, medicinal chemists continually seek to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2] Peptidomimetics—molecules that mimic the structure and function of peptides—offer a compelling solution.[3] Among the vast arsenal of non-canonical amino acids (ncAAs) used for this purpose, cyclopropane-containing amino acids stand out for their unique ability to impart profound structural and functional changes.[4][5]
The rigid, three-membered ring of a cyclopropane amino acid acts as a powerful conformational constraint.[1][5][6] By locking specific dihedral angles within the peptide backbone, these ncAAs can pre-organize a peptidomimetic into a desired bioactive conformation, potentially increasing its binding affinity and specificity for a biological target.[1][7][8] Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation and improve cell permeability.[5][8][9] This guide provides a comprehensive overview of the synthesis of cyclopropane amino acid building blocks and detailed protocols for their successful incorporation into peptide sequences, with a focus on overcoming the associated synthetic challenges.
Part 1: Synthesis of Fmoc-Protected Cyclopropane Amino Acid Monomers
The successful incorporation of a cyclopropane amino acid begins with the efficient synthesis of the monomer itself, appropriately protected for peptide synthesis. The most common strategy for solid-phase peptide synthesis (SPPS) utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine.[4][10]
A variety of synthetic routes to these building blocks exist. A modular and scalable approach often involves the intramolecular cyclopropanation of allylic diazoacetates or the Hofmann rearrangement of bicyclic carbamates to generate the core cyclopropane structure.[4][10][11] Subsequent functionalization and protection steps yield the desired Fmoc-protected amino acid ready for peptide synthesis.[4][10] It is crucial to obtain these monomers in high enantiomeric and diastereomeric purity, as the stereochemistry of the cyclopropane ring dictates the precise conformational constraints imposed on the final peptide.[5]
Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse method for assembling peptides in a stepwise fashion on a solid support.[12][13] While the fundamental principles of SPPS apply, the incorporation of sterically hindered residues like cyclopropane amino acids requires significant optimization to achieve high coupling efficiencies.[14]
The Challenge: Steric Hindrance
The bulky nature of the cyclopropane ring physically obstructs the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain.[14][15] This steric clash dramatically slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences if standard coupling protocols are used.[14]
Overcoming the Hurdle: Optimized Coupling Strategies
To drive the coupling of cyclopropane amino acids to completion, a multi-faceted approach is required, focusing on the choice of coupling reagent, reaction conditions, and solvent.
dot
Figure 1. Optimized SPPS workflow for incorporating a cyclopropane amino acid.
1. Selection of High-Potency Coupling Reagents:
Standard carbodiimide reagents like DIC are often insufficient for these challenging couplings.[15] More potent in-situ activating reagents are necessary.[15]
-
Aminium/Uronium Salts: Reagents such as HATU, HCTU, and COMU are highly effective.[16][17] They react with the Fmoc-amino acid to form highly reactive OAt or Oxyma active esters, which can overcome the steric barrier.[16] COMU is particularly advantageous due to its high reactivity, improved safety profile over benzotriazole-based reagents like HATU, and the water-solubility of its byproducts, which simplifies purification.[17][18][19]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, forming reactive OBt or OAt esters respectively.[16]
| Coupling Reagent | Class | Active Ester Formed | Key Advantages |
| HATU | Aminium | OAt (7-Aza-1-hydroxybenzotriazole) | High reactivity, well-established for difficult couplings.[20] |
| HCTU | Aminium | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | More reactive than HBTU, cost-effective.[16] |
| COMU | Uronium | Oxyma (Ethyl cyano(hydroxyimino)acetate) | High reactivity comparable to HATU, safer (non-explosive), water-soluble byproducts.[17][19] |
| PyBOP | Phosphonium | OBt (1-Hydroxybenzotriazole) | Effective for routine and challenging couplings.[16] |
2. Optimization of Reaction Conditions:
-
Extended Coupling Times: Due to slower reaction kinetics, coupling times should be extended from the standard 1-2 hours to 4 hours, or even overnight, to ensure the reaction goes to completion.[15]
-
Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling period, the resin is washed, and a fresh solution of the activated amino acid is added.
-
Microwave-Assisted SPPS (MASPPS): The use of microwave energy can dramatically accelerate coupling reactions, especially for sterically hindered amino acids.[14] Microwave heating can drive difficult couplings to completion in minutes rather than hours, minimizing side reactions and preserving peptide integrity.[14][21]
3. Choice of Solvent:
Proper solvation of the growing peptide chain attached to the resin is critical.[15] Poor solvation can lead to peptide aggregation, which further hinders coupling efficiency.[22]
-
N-Methyl-2-pyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for longer or more hydrophobic peptides.[15]
-
Solvent Mixtures: For particularly challenging sequences, using a mixture of solvents such as DCM/DMF/NMP can be beneficial.[15]
Protocol 1: Microwave-Assisted SPPS of a Cyclopropane Amino Acid
This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF in a microwave-compatible reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Irradiate in the microwave synthesizer for 30 seconds at 75°C.
-
Drain and repeat the piperidine treatment for 3 minutes at 75°C.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-CycAA-OH (0.5 mmol, 5 equiv.), COMU (0.5 mmol, 5 equiv.), and diisopropylethylamine (DIEA) (1.0 mmol, 10 equiv.) in 2.5 mL of DMF.
-
Causality Note: Using a higher excess of amino acid and coupling reagent is crucial to drive the reaction forward against the steric barrier. COMU is chosen for its high efficiency and safety.[17][19]
-
Add the activation mixture to the resin.
-
Irradiate in the microwave for 5-10 minutes at 75°C.
-
-
Monitoring and Recoupling:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the vessel, wash with DMF, and repeat the coupling step (Step 3) with a fresh activation mixture.
-
Trustworthiness: This self-validating step ensures maximum incorporation before proceeding, preventing the accumulation of deletion side products.
-
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.
Part 3: Characterization and Conformational Analysis
Following synthesis and cleavage from the resin, the crude peptidomimetic must be purified (typically by reverse-phase HPLC) and its identity confirmed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the correct molecular weight of the synthesized peptide, verifying the successful incorporation of the cyclopropane amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Specific NOE (Nuclear Overhauser Effect) correlations involving the cyclopropane ring protons can confirm its stereochemistry and provide insights into the local conformation it imposes on the peptide backbone.[6]
dot
Sources
- 1. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics via modifications of amino acids and peptide bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Cis-Selective Cyclopropanation Reactions
Welcome to the technical support center for cis-selective cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields and diastereoselectivity. Here, we move beyond simple protocols to explore the underlying principles that govern success in these challenging transformations. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding cis-selective cyclopropanation, providing the essential knowledge base for troubleshooting.
Q1: What determines the cis/trans selectivity in a metal-catalyzed cyclopropanation?
A: The diastereoselectivity of a cyclopropanation reaction is primarily governed by the steric and electronic interactions within the transition state, which involves the metal-carbene complex and the approaching alkene. For high cis-selectivity, the catalytic system is designed to create a transition state where the pathway leading to the trans product is sterically disfavored. This is often achieved through the use of bulky ligands on the metal catalyst that clash with the substituents of the alkene in the trans-approach trajectory.[1] A computational study on a Rh(I) catalyst, for example, attributed high cis-diastereoselectivity to unfavorable steric interactions between the alkene (styrene) and the N-aryl ring substituents on the ligand system, effectively blocking the trans pathway.[1]
Q2: Which catalyst systems are most reliable for achieving high cis-selectivity?
A: While many metals (Cu, Ru, Co, Rh) can catalyze cyclopropanation, certain systems are renowned for their cis-directing ability.[2]
-
Rhodium(I) Catalysts: Rh(I) complexes, particularly those bearing chelating imine-functionalized N-heterocyclic carbene (NHC) ligands, have demonstrated exceptional performance, achieving yields up to 99% with greater than 99% cis-selectivity for certain substrates.[3][4]
-
Cobalt(II)-Salen Complexes: Specifically designed cobalt(II)-salen complexes have also emerged as powerful catalysts for promoting high cis-selectivity in asymmetric cyclopropanations.[5] Rational ligand design, focusing on increasing the steric bulk of the ligand side chains, has been shown to significantly improve enantiomeric ratios.[5]
Q3: How does the choice of diazo compound affect the reaction?
A: The diazo compound is the carbene precursor, and its stability and purity are critical. Diazo compounds are energetic and can be prone to decomposition and side reactions, such as dimerization.[6][7]
-
Purity: Acidic impurities can accelerate the decomposition of the diazo reagent, leading to reduced yields.[6]
-
Stability: Unstabilized diazo compounds (e.g., diazomethane) are highly reactive and hazardous, often requiring in-situ generation or specialized handling procedures.[8][9] Acceptor-substituted diazo compounds, like ethyl diazoacetate (EDA), are more stable but their reactivity is still a key consideration.[10] The slow addition of the diazo compound to the reaction mixture is a crucial technique to maintain a low steady-state concentration, minimizing unwanted side reactions.[6]
Section 2: Troubleshooting Guide for Low Yield & Poor Selectivity
This section provides a structured, question-driven approach to resolving common experimental failures.
Problem 1: My overall reaction yield is low, with significant starting material remaining.
This issue points to problems with reaction kinetics or catalyst activity. Let's diagnose the potential causes.
Q: Have you verified the activity and loading of your catalyst?
A: Rationale & Solution: Catalyst inactivity is a primary cause of failed reactions.
-
Source and Storage: Ensure the catalyst is from a reputable supplier and has been stored correctly under an inert atmosphere, as many are sensitive to air and moisture.[11]
-
Activation: Some precatalysts require an activation step. For instance, certain Rh(I) systems are activated by abstracting a chloride ligand with a silver or sodium salt (e.g., NaBArF) to open a coordination site.[3][4] A change in the activating agent from AgOTf to NaBArF has been shown to significantly enhance both efficiency and diastereoselectivity.[3][4]
-
Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion.[6] If you suspect this is the issue, perform a systematic optimization by incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).
Q: Is your diazo compound decomposing prematurely?
A: Rationale & Solution: Diazo compounds are often the most sensitive reagents in the mixture.[7] Their decomposition before reacting with the alkene is a common source of low yields.
-
Slow Addition Protocol: Never add the diazo compound all at once. Use a syringe pump to introduce it slowly (e.g., over 1-4 hours) into the solution containing the catalyst and alkene. This maintains a very low concentration of the diazo reagent, favoring the desired catalytic cycle over side reactions like dimerization.[6]
-
Temperature Control: While some reactions run well at room temperature or elevated temperatures, diazo decomposition is often accelerated by heat.[6][11] If you observe significant gas evolution (N₂) immediately upon addition of the diazo compound, consider running the reaction at a lower temperature.
Q: Are your alkene and solvent of sufficient purity and appropriate for the reaction?
A: Rationale & Solution: The reaction medium and substrate must be pristine and compatible with the catalytic system.
-
Anhydrous & Inert Conditions: Catalysts and intermediates can be highly sensitive to air and moisture.[11] Always use dry, degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Alkene Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic metal-carbene intermediate.[6] If you are using an electron-deficient or sterically hindered alkene, the reaction may require a more reactive catalyst, higher temperatures, or longer reaction times to achieve full conversion.[6][12]
Problem 2: The reaction goes to completion, but the cis:trans ratio is poor.
This is a stereocontrol issue, directly related to the transition state energetics.
Q: Have you optimized the reaction solvent?
A: Rationale & Solution: The solvent is not merely an inert medium; it can profoundly influence the diastereoselectivity of the reaction by solvating the transition state.[13] A change in solvent can alter the energy difference between the cis and trans transition states.
-
Solvent Screening: Perform a solvent screen using small-scale reactions. The choice of solvent can be critical for optimizing diastereoselectivity.[14] For example, in some Simmons-Smith cyclopropanations, changing the solvent from pentane to ether drastically reduced the diastereomeric ratio.[12] A systematic screen is the most reliable way to identify the optimal solvent for your specific substrate and catalyst system.
Table 1: Illustrative Effect of Solvent on Diastereoselectivity (Note: Data is representative and illustrates a general trend. Optimal solvent is system-dependent.)
| Solvent | Dielectric Constant (ε) | Typical cis:trans Ratio | Rationale |
| Dichloromethane (DCM) | 9.1 | >95:5 | Often provides a good balance of solubility and weak coordination. |
| Toluene | 2.4 | 90:10 | Non-polar, can favor specific transition state geometries through pi-stacking. |
| Diethyl Ether | 4.3 | 65:35 | Coordinating solvents can sometimes interfere with the catalyst-ligand structure, lowering selectivity.[12][14] |
| Hexane | 1.9 | 85:15 | Very non-polar, minimizes solvent-catalyst interaction. |
Q: Is the reaction temperature optimized for selectivity?
A: Rationale & Solution: Lowering the reaction temperature generally enhances selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures.
-
Temperature Study: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and -20 °C) to determine the effect on the cis:trans ratio.[11][15] While lower temperatures may slow the reaction rate, the potential gain in selectivity often justifies the longer reaction time.
Q: Could your choice of ligand or catalyst be improved?
A: Rationale & Solution: The ligand provides the chiral environment and steric bulk that dictates selectivity. If optimization of solvent and temperature fails, the catalyst system itself is the next variable to address.
-
Ligand Modification: The steric profile of the ligand is paramount. For Rh(I)-NHC systems, increasing the bulk on the N-aryl substituents of the NHC ligand can enhance cis-selectivity by creating a more crowded chiral pocket.[1]
-
Alternative Catalysts: If a particular catalyst class (e.g., Rh(II) paddlewheel) is giving poor selectivity, consider switching to a mechanistically distinct catalyst known for cis-selectivity, such as the Rh(I)-NHC or Co(II)-salen systems.[3][5]
Section 3: Visualized Workflows and Mechanisms
To provide a clearer understanding, the following diagrams illustrate key processes in troubleshooting and reaction mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in cyclopropanation.
Simplified Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Key steps in a typical rhodium-catalyzed cyclopropanation cycle.
Section 4: Experimental Protocols
This section provides a validated starting point for your experiments.
Protocol: General Procedure for Rh(I)-Catalyzed Cis-Selective Cyclopropanation
This protocol is adapted from methodologies known to produce high cis-selectivity.[3][4]
Materials:
-
Rh(I) precatalyst (e.g., [Rh(cod)Cl]₂)
-
Chiral ligand (e.g., an imine-functionalized NHC precursor)
-
Activator (e.g., NaBArF)
-
Alkene (e.g., styrene)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried flasks, etc.)
-
Syringe pump
Procedure:
-
Catalyst Preparation (In-situ):
-
In an oven-dried Schlenk flask under an argon atmosphere, add the Rh(I) precatalyst (1.0 mol%) and the ligand (1.1 mol%).
-
Add anhydrous, degassed DCM (to make a ~0.1 M solution with respect to the alkene).
-
Stir the mixture at room temperature for 1 hour to allow for ligand coordination.
-
Add the activator (1.1 mol%) and stir for an additional 30 minutes. A color change or precipitate may be observed.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst, add the alkene (1.0 equiv).
-
In a separate, dry syringe, prepare a solution of the diazo compound (1.2 equiv) in anhydrous, degassed DCM.
-
Place this syringe onto a syringe pump.
-
-
Reaction Execution:
-
Begin slow addition of the diazo compound solution to the stirred reaction mixture at the desired temperature (e.g., room temperature). A typical addition time is 2-4 hours.
-
CAUTION: Monitor the reaction for excessive N₂ evolution. If bubbling is too vigorous, slow the addition rate. Diazo compounds are potentially explosive and should be handled with care behind a blast shield.[8]
-
-
Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours or until TLC/GC-MS analysis shows complete consumption of the starting alkene.
-
Quench the reaction by opening it to the air and concentrating the solvent under reduced pressure.
-
The crude product can be purified via flash column chromatography on silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can prevent decomposition of sensitive cyclopropanes.[11]
-
-
Analysis:
-
Determine the final yield of the purified product.
-
Analyze the cis:trans ratio using ¹H NMR spectroscopy or chiral GC.
-
References
-
Rosenberg, M. L., Vlašaná, K., Sen Gupta, N., Wragg, D., & Tilset, M. (2011). Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. The Journal of Organic Chemistry, 76(8), 2465–2470. Available from: [Link]
-
Rosenberg, M. L., Krapp, A., & Tilset, M. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(24), 6562–6571. Available from: [Link]
-
Rosenberg, M. L., Vlašaná, K., Sen Gupta, N., Wragg, D., & Tilset, M. (2011). Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions. PubMed. Available from: [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available from: [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available from: [Link]
-
Request PDF. (n.d.). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. Retrieved from [Link]
-
Maimone, T. J., et al. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. Available from: [Link]
-
Request PDF. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Zhang, X., & Chen, P. (2015). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 17(9), 2130–2133. Available from: [Link]
-
Hu, W., et al. (2011). A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes. Organic Letters, 13(19), 5267–5269. Available from: [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
L'Homme, C., & Gagosz, F. (2018). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Available from: [Link]
-
Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed. Available from: [Link]
-
Nicholls, R. S., et al. (2018). Cyclopropanation using flow-generated diazo compounds. Royal Society of Chemistry. Available from: [Link]
-
Reisman, S. E., et al. (2023). Biomimetic Cationic Cyclopropanation Enables an Efficient Chemoenzymatic Synthesis of 6,8-Cycloeudesmanes. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Retrieved from [Link]
-
Bied, C., & Jabin, I. (2009). Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. Available from: [Link]
-
Sibi, M. P., & Stanley, L. M. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central (PMC). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Optically Active cis-Cyclopropane Carboxylates. Retrieved from [Link]
Sources
- 1. Sci-Hub. On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study / Organometallics, 2011 [sci-hub.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 15. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Simmons-Smith Cyclopropanation Technical Support Center: A Guide to Controlling Diastereoselectivity
Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and professionals in drug development seeking to master the diastereoselective cyclopropanation of alkenes. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this powerful synthetic tool. Our goal is to empower you with the knowledge to not only execute the Simmons-Smith reaction but to intelligently troubleshoot and optimize it for your specific synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about achieving diastereoselectivity in the Simmons-Smith reaction, providing the foundational knowledge needed for successful experimentation.
Q1: What is the fundamental mechanism of the Simmons-Smith reaction and how does it dictate stereochemical outcomes?
The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane.[1] The reaction proceeds through a concerted, three-centered "butterfly" transition state where the methylene group is delivered to one face of the alkene.[2][3] This concerted mechanism is key to the reaction's stereospecificity; the original stereochemistry of the double bond is retained in the cyclopropane product.[1][4] For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted product.[4] Computational studies suggest that the two new carbon-carbon bonds form almost simultaneously, resembling an epoxidation reaction in its synchronicity.[5]
Q2: How do directing groups, particularly hydroxyl groups, influence diastereoselectivity?
The presence of a proximal Lewis basic functional group, most notably a hydroxyl group on an allylic or homoallylic alcohol, can exert profound control over the diastereoselectivity of the Simmons-Smith reaction.[1][6] The zinc center of the carbenoid coordinates to the oxygen of the hydroxyl group, leading to the delivery of the methylene group to the face of the alkene syn to the directing group.[1][6] This chelation control often overrides steric effects, allowing for the selective formation of a single diastereomer.[1] This principle is a cornerstone of stereoselective synthesis using the Simmons-Smith reaction.
Q3: What are the different types of zinc carbenoid reagents and how do they impact the reaction?
Several modifications to the original Simmons-Smith reagent (Zn/Cu couple and CH₂I₂) have been developed to enhance reactivity, selectivity, and substrate scope.[7]
-
Furukawa Modification: Utilizes diethylzinc (Et₂Zn) and diiodomethane, offering a more reactive and often more selective reagent system. This is particularly effective for less reactive alkenes.[1][7]
-
Charette Modification: Employs Et₂Zn and CH₂I₂ in the presence of a chiral ligand, enabling enantioselective cyclopropanations.[6]
-
Shi Modification: Involves the use of a ketone as a catalyst in conjunction with a zinc carbenoid, providing another avenue for asymmetric synthesis.[6]
Furthermore, the reactivity of the carbenoid can be tuned by altering the halide. For example, chloro-substituted reagents (generated from Et₂Zn and ClCH₂I) are generally more reactive than their iodo-counterparts.[7]
Q4: How do solvent and temperature affect the diastereoselectivity of the Simmons-Smith reaction?
Solvent choice is critical for optimal results. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally recommended.[8] The use of basic, coordinating solvents can decrease the reaction rate by competing with the substrate for coordination to the zinc carbenoid.[8]
Temperature can also influence diastereoselectivity. While many Simmons-Smith reactions proceed efficiently at room temperature, lower temperatures may be beneficial in cases where side reactions are a concern or to enhance selectivity, particularly in asymmetric variations. A typical procedure might involve adding the diiodomethane solution at -10 °C and then allowing the reaction to warm to room temperature.[8]
Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming common experimental hurdles encountered during Simmons-Smith reactions.
Problem 1: Low Diastereoselectivity
Symptoms: Your reaction yields a mixture of diastereomers, with a lower-than-expected diastereomeric ratio (d.r.).
Possible Causes & Solutions:
-
Ineffective Directing Group Chelation:
-
Verify Directing Group Proximity: Ensure your directing group (e.g., hydroxyl) is positioned to effectively chelate with the zinc carbenoid. Allylic and homoallylic positions are ideal.
-
Protecting Group Interference: Bulky protecting groups on or near the directing group can sterically hinder chelation. Consider using a smaller protecting group or deprotection prior to the Simmons-Smith reaction if feasible.
-
Solvent Interference: As mentioned, coordinating solvents can disrupt the necessary chelation. Switch to a non-coordinating solvent like DCM or DCE.[8]
-
-
Steric Hindrance Overriding Chelation Control:
-
Substrate Conformation: Analyze the most stable conformation of your substrate. If a sterically demanding group is forced into proximity with the directing group, it may disfavor the chelation-controlled pathway.
-
Reagent Modification: Experiment with different Simmons-Smith reagents. The Furukawa modification (Et₂Zn and CH₂I₂) can sometimes offer improved selectivity.[1]
-
-
Incorrect Reagent Stoichiometry:
Problem 2: Low or No Product Yield
Symptoms: The reaction results in a low yield of the desired cyclopropanated product, or only starting material is recovered.
Possible Causes & Solutions:
-
Inactive Zinc-Copper Couple:
-
Activation is Key: The surface of the zinc is crucial for the reaction. If using a Zn/Cu couple, ensure it is properly activated. Sonication can be beneficial in activating the zinc surface.[2][6]
-
Freshness Matters: Use freshly prepared or commercially available high-quality Zn/Cu couple for best results.
-
-
Decomposition of Starting Material or Product:
-
Poorly Reactive Alkene:
-
Electron-Rich Alkenes React Faster: The zinc carbenoid is electrophilic, so electron-rich alkenes react more readily.[9]
-
For Electron-Poor Alkenes:
-
Problem 3: Formation of Unexpected Side Products
Symptoms: Besides the desired product, you observe the formation of other compounds in your reaction mixture.
Possible Causes & Solutions:
-
Methylation of Heteroatoms:
-
Cause: The electrophilic nature of the zinc carbenoid can lead to the methylation of heteroatoms, particularly alcohols, especially with prolonged reaction times and excess reagent.[1]
-
Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress carefully to avoid extended reaction times.
-
-
Rearrangement of Allylic Thioethers:
-
Cause: If your substrate contains an allylic thioether, the Simmons-Smith reagent can generate a sulfur ylide, which can then undergo a[1][4]-sigmatropic rearrangement instead of cyclopropanation.[1]
-
Solution: This is a competing reaction pathway that may be difficult to avoid completely. Using a significant excess of the Simmons-Smith reagent can sometimes favor cyclopropanation.[1]
-
Experimental Protocols & Data
Table 1: Influence of Directing Groups on Diastereoselectivity
| Substrate | Directing Group | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohex-2-en-1-ol | -OH | >95:5 | [1] |
| cis-But-2-en-1-ol | -OH | High | [6] |
| trans-But-2-en-1-ol | -OH | Moderate | [6] |
| Protected Cyclohex-2-en-1-ol | -OTBS | Lower than -OH | [9] |
Protocol 1: Diastereoselective Cyclopropanation of an Allylic Alcohol (Furukawa Conditions)
-
Reagent Preparation:
-
To a solution of dichloromethane (DCM, 67 mL) under a nitrogen atmosphere, add diethylzinc (2.0 eq) and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (2.0 eq) in DCM (135 mL). Caution: This reaction is exothermic and produces a white smoke; control the addition rate carefully.
-
Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in DCM (30 mL) dropwise until the solution becomes clear.
-
-
Cyclopropanation:
-
To the prepared reagent solution at -10 °C, add a solution of the allylic alcohol (1.0 eq) in DCM (105 mL).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA.
-
Add a saturated solution of NH₄Cl to dissolve any precipitates.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.[8]
-
Visualizing Key Concepts
Diagram 1: Chelation-Controlled Methylene Delivery
Caption: Troubleshooting workflow for low diastereoselectivity.
References
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 18). Simmons–Smith reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Lurain, A. E., & Walsh, P. J. (2007). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Accounts of Chemical Research, 40(11), 1059-1069.
-
Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1033-1064). Elsevier.
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
- Martinez, C., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
- Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350.
- Bibi, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7567.
- Bibi, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7567.
- Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Cis/Trans Isomer Separation in Cyclopropane Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the nuanced task of separating cis and trans isomers of cyclopropane derivatives. The unique stereochemical and conformational properties of the cyclopropane ring, a prevalent motif in numerous pharmaceuticals and bioactive molecules, present distinct challenges in achieving baseline resolution of its geometric isomers.[1][2] This guide is designed to provide not only practical, step-by-step troubleshooting advice but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
The Root of the Challenge: The Cyclopropane Ring
The inherent rigidity and high ring strain of the cyclopropane moiety are central to the difficulties encountered during separation.[3][4][5][6] Unlike more flexible acyclic or larger ring systems, the fixed spatial arrangement of substituents on a cyclopropane ring leads to subtle differences in the physicochemical properties of cis and trans isomers. These small variations in polarity, dipole moment, and molecular shape are often insufficient for straightforward separation by standard chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the common hurdles you may face during the separation of cyclopropane diastereomers.
Chromatographic Approaches: HPLC & SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for isomer separation. However, success is highly dependent on a methodical approach to method development.
Q1: I'm seeing poor to no resolution of my cis/trans cyclopropane isomers on a standard C18 column. What's going on and what should I try next?
A1: This is a very common issue. Standard C18 columns primarily separate based on hydrophobicity. Since cis and trans isomers of many cyclopropane derivatives have very similar logP values, a C18 stationary phase often lacks the necessary selectivity.[7]
Expert Insight & Troubleshooting Workflow:
The key to separating these isomers lies in exploiting more subtle differences in their structure, such as dipole-dipole interactions and shape selectivity.
-
Switching the Stationary Phase: This is your most powerful tool. Consider columns that offer alternative separation mechanisms:
-
Phenyl-Hexyl or Biphenyl Phases: These phases provide π-π interactions, which can be highly effective if your cyclopropane derivatives contain aromatic rings. The different spatial arrangement of these rings in the cis and trans isomers can lead to differential interactions with the stationary phase.[7]
-
Pentafluorophenyl (PFP) Phases: PFP columns are excellent for separating positional and geometric isomers due to their ability to engage in multiple interaction modes, including dipole-dipole, ion-exchange, and π-π interactions.[7]
-
Chiral Stationary Phases (CSPs): Even for achiral cis/trans isomers, CSPs can sometimes provide the necessary shape selectivity for separation. Polysaccharide-based CSPs like Chiralcel OD and Chiralcel OJ have been successfully used for the resolution of trans-1,2-disubstituted cyclopropanes.[8][9]
-
-
Mobile Phase Optimization: Before abandoning a column, systematically optimize your mobile phase.
-
Solvent Choice: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole. Switching between them can alter the interactions between your isomers and the stationary phase.[10]
-
Additives: For SFC, the use of acidic or basic additives in the co-solvent can dramatically improve peak shape and selectivity, especially for compounds with ionizable groups.[11]
-
-
Temperature: Don't underestimate the effect of temperature. Running your separation at sub-ambient or elevated temperatures can sometimes enhance resolution by altering the thermodynamics of the partitioning process.
Q2: My peaks for the cyclopropane isomers are tailing significantly. How can I improve the peak shape?
A2: Peak tailing is a common problem, especially with basic cyclopropane derivatives on silica-based columns.[12][13] It's often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface.[13]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: For basic compounds, operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic functional groups and also suppress the ionization of residual silanol groups, thereby minimizing unwanted secondary interactions.[13]
-
Use a Highly Deactivated Column: Modern end-capped columns have a much lower concentration of accessible silanol groups. If you are using an older column, switching to a newer, high-purity silica column can make a significant difference.
-
Add a Competing Base: For normal-phase chromatography, adding a small amount of a modifier like triethylamine to the mobile phase can neutralize the acidic sites on the silica gel.[14]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[12]
Gas Chromatography (GC) Separations
For volatile cyclopropane derivatives, gas chromatography can be a powerful analytical tool.
Q3: Can I separate cis/trans isomers of cyclopropane derivatives by GC? What type of column should I use?
A3: Yes, GC is an excellent technique for separating volatile isomers. The choice of stationary phase is critical.
-
Chiral GC Columns: For enantiomeric and diastereomeric separations, chiral stationary phases are essential. Modified cyclodextrin-based columns, such as Chirasil-β-Dex, have proven to be very effective for the enantioselective analysis of a variety of chiral cyclopropane derivatives.[15]
-
Polar Stationary Phases: For achiral cis/trans isomers, a more polar stationary phase (e.g., a wax column or a column with a high percentage of cyanopropyl substitution) can often provide better resolution than a non-polar phase. The separation is driven by differences in the dipole moments of the isomers.
Alternative and Preparative Scale Methods
When chromatographic methods are challenging or for larger scale purification, other techniques can be employed.
Q4: I have a mixture of diastereomeric cyclopropanes that are difficult to separate by chromatography. Are there other options?
A4: Absolutely. Crystallization-based methods can be highly effective for separating diastereomers.
-
Diastereomeric Recrystallization: If your cyclopropane is a carboxylic acid or an amine, you can form a salt with a chiral resolving agent to create a pair of diastereomeric salts. These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
Crystallization-Induced Diastereomer Transformation (CIDT): For certain donor-acceptor cyclopropanes, it's possible to achieve a dynamic resolution where one diastereomer epimerizes in solution to the less soluble, crystallizing diastereomer.[16][17][18] This can lead to a high yield of a single diastereomer.[16][17][18]
-
Co-crystallization: In cases where the cyclopropane derivatives themselves are difficult to crystallize, co-crystallization with a host molecule can facilitate the formation of well-ordered crystals, allowing for the determination of the relative stereochemistry by X-ray crystallography.[19]
Data & Protocols
Table 1: Recommended Starting Points for Chromatographic Separation of Cyclopropane Diastereomers
| Technique | Stationary Phase | Mobile Phase/Co-solvent | Key Considerations |
| HPLC (Normal Phase) | Silica, Diol | Hexane/Isopropanol | Good for moderately polar compounds. Can be sensitive to water content. |
| HPLC (Reversed Phase) | Phenyl-Hexyl, PFP, C8 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | PFP and Phenyl phases offer alternative selectivity to C18.[7] C8 can provide better shape selectivity than C18.[7] |
| SFC (Chiral) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | CO2 with Methanol, Ethanol, or Isopropanol | Screening different alcohol modifiers is crucial. Additives (e.g., diethylamine, trifluoroacetic acid) can improve peak shape. |
| GC (Chiral) | Modified Cyclodextrins (e.g., Chirasil-β-Dex) | Helium or Hydrogen | Requires volatile and thermally stable derivatives.[15] |
Protocol 1: General Workflow for HPLC/SFC Method Development for Cyclopropane Isomer Separation
This protocol outlines a systematic approach to developing a separation method for cis/trans cyclopropane isomers.
Step 1: Analyte Characterization
-
Determine the pKa, logP, and UV absorbance maxima of your isomers. This information will guide your initial column and mobile phase selection.
Step 2: Initial Column and Mobile Phase Screening
-
Based on the analyte's properties, select 2-3 columns with different stationary phases (e.g., C18, PFP, and a chiral column).
-
Perform initial scouting runs with a generic gradient (e.g., 5-95% organic modifier in 10 minutes).
Step 3: Optimization of the Most Promising Condition
-
Once a column shows some selectivity, optimize the separation by:
-
Fine-tuning the mobile phase composition (isocratic vs. gradient, type of organic modifier, additives).
-
Adjusting the temperature.
-
Varying the flow rate.
-
Step 4: Method Validation
-
Once you have achieved baseline resolution, validate the method for robustness, reproducibility, and linearity.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution in HPLC
Caption: Illustrating how different stationary phases interact with cis/trans isomers.
References
- Ghanem, A., Aboul-Enein, H. Y., Lacrampe, F., Grass, S., Jiang, Z., & Müller, P. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Pellicciari, R., Camaioni, E., & Natalini, B. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
- Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999).
- SHI Hang. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Clarkson, A. J., et al. (2021). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 143(43), 18233–18241.
- BenchChem. (2025). Technical Support Center: Purification of 1,1-Divinylcyclopropane Isomers.
- Stadler, M., et al. (2018). Optimizing separations in online comprehensive two-dimensional liquid chromatography.
- Ferreira, F. F., et al. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 26(1), 177-184.
- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes.
- Phenomenex. (2025).
- Vydac. HPLC Troubleshooting Guide.
- ACD/Labs. (2022).
- Chromatography Forum. (2014).
- Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?
- Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC.
- Armstrong, D. W., et al. (1994). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 6(3), 152-157.
- Krupp, L., et al. (2021).
- Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.
- Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
- Nature. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
- Arnold, F. H., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(3), 1235-1243.
- LCGC International. (2018).
- Element Lab Solutions. (2023). Peak Tailing in HPLC.
- IJSDR. (2023). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Creative Biostructure. (2023). How NMR Helps Identify Isomers in Organic Chemistry?
- Clarkson, A. J., et al. (2021). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 143(43), 18233–18241.
- LCGC International. (2023).
- Clarkson, A. J., et al. (2021). Crystallization-Induced Diastereomer Transformations of Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society, 143(43), 18233-18241.
- University of Wisconsin-Pl
- Wang, Y., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1337-1343.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- YouTube. (2023). Cis or Trans?
- Encyclopedia.pub. (2022).
- Reddit. (2023).
- ResearchGate. (2021). Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- ResearchGate. (2018). Cyclopropane Derivatives and their Diverse Biological Activities.
- London, R. E., et al. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2277-2283.
- Fasan, R., et al. (2019). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Chemical Science, 10(35), 8121-8128.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- ResearchGate. (2018).
- LCGC North America. (2009).
- ResearchGate. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
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- 8. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. figshare.com [figshare.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Furukawa Reagent Cyclopropanation
Welcome to the technical support center for optimizing cyclopropanation reactions using the Furukawa reagent (Et₂Zn/CH₂I₂). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and stereoselectivity of their reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot common issues and refine your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of the Furukawa modification of the Simmons-Smith reaction, providing a quick reference for essential knowledge.
Q1: What is the Furukawa reagent and how does it differ from the classical Simmons-Smith reagent?
A: The Furukawa reagent is a modification of the original Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) and is generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][2] The primary difference lies in the nature of the active species. The classical method generates an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), on the surface of a zinc-copper couple.[3] In contrast, the Furukawa modification, proposed in 1968, utilizes a dialkylzinc, most commonly Et₂Zn, to generate a more soluble and often more reactive zinc carbenoid species, EtZnCH₂I.[2][4] This modification is particularly advantageous for less reactive or cationically polymerizable olefins, such as vinyl ethers.[1][2]
Q2: What is the active species in a Furukawa cyclopropanation and what is the proposed mechanism?
A: The active species is an electrophilic zinc carbenoid, often represented as EtZnCH₂I. While the precise mechanism is complex and still a subject of study, it is widely accepted to proceed through a concerted, "butterfly-type" transition state.[4] In this transition state, the methylene group is delivered to both carbons of the alkene double bond simultaneously.[2] This concerted mechanism is crucial as it ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product, making the reaction stereospecific.[2] Free carbene (CH₂) is not believed to be an intermediate in this reaction.[5]
Q3: What are the key advantages of using the Furukawa modification?
A: The Furukawa modification offers several key advantages over the traditional Simmons-Smith protocol:
-
Increased Reactivity: It is often faster and more effective for a broader range of substrates, including unfunctionalized and less reactive alkenes.[2]
-
Improved Reproducibility: The use of a soluble diethylzinc solution leads to more homogeneous reaction conditions, often resulting in more reproducible outcomes, especially in complex systems like carbohydrate chemistry.[2]
-
Milder Reaction Conditions: The reaction can often be carried out at lower temperatures compared to the classical method.
-
High Chemoselectivity: The reagent is compatible with a wide array of functional groups, including esters, ketones, alcohols, and ethers.[4]
Q4: What safety precautions are necessary when working with the Furukawa reagent?
A: Diethylzinc (Et₂Zn) is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.[2] Diiodomethane is a dense, light-sensitive liquid and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides a question-and-answer formatted guide to address specific experimental challenges, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is showing low conversion or no formation of the desired cyclopropane. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors, from reagent quality to reaction setup.
Potential Causes & Solutions:
-
Reagent Quality and Handling:
-
Diethylzinc: Ensure your Et₂Zn solution has not degraded. It is highly reactive with moisture and oxygen. Use a freshly opened bottle or titrate an older solution to determine its molarity.
-
Diiodomethane: This reagent can decompose over time, especially when exposed to light, releasing iodine which can give it a pink or brownish tint. Purify by passing it through a short plug of activated alumina or by distillation if necessary.
-
Solvent Purity: The presence of water or other protic impurities in the solvent will quench the highly reactive organozinc species. Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Ethereal solvents are generally not recommended as their basicity can decrease the reaction rate.[1] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.[1]
-
-
Reaction Temperature:
-
The formation of the active carbenoid and the subsequent cyclopropanation are temperature-sensitive. A common starting point is to add the diiodomethane to the substrate in the chosen solvent, cool the mixture to 0°C or -10°C, and then add the diethylzinc solution dropwise. Allowing the reaction to slowly warm to room temperature overnight is a standard procedure. For less reactive substrates, gentle heating might be required, but this should be approached with caution as it can also promote side reactions.
-
-
Stoichiometry:
-
Typically, a slight excess of both Et₂Zn and CH₂I₂ (e.g., 1.1 to 2.0 equivalents each relative to the alkene) is used. For unreactive substrates, increasing the excess of the reagents can sometimes improve conversion. However, a large excess can lead to side reactions, such as the methylation of heteroatoms.[2]
-
-
Substrate Reactivity:
-
Electron-rich alkenes react faster than electron-poor ones.[1] For substrates with electron-withdrawing groups near the double bond, the reaction may be sluggish. In such cases, using a more reactive variant of the reagent or different reaction conditions may be necessary. Additives like trifluoroacetic acid have been shown to be effective for less reactive alkenes.[1]
-
Issue 2: Poor Diastereoselectivity in Chiral Substrates
Q: I am working with a chiral allylic alcohol, but the diastereoselectivity of the cyclopropanation is poor. How can I improve it?
A: The hydroxyl group of an allylic or homoallylic alcohol can act as a powerful directing group, leading to high diastereoselectivity by coordinating to the zinc carbenoid and delivering the methylene group to one face of the double bond.[5]
Optimizing Diastereoselectivity:
-
Solvent Choice: The choice of solvent can significantly impact diastereoselectivity. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they minimize interference with the substrate's directing group.[1] Using more basic, coordinating solvents like diethyl ether can sometimes lower the diastereomeric ratio.[4]
-
Reagent Stoichiometry: For allylic alcohols, using an excess of the Furukawa reagent (EtZnCH₂I) often leads to higher syn selectivity compared to the classical Simmons-Smith reagent.[4] This is because the excess reagent can fully coordinate with the hydroxyl group, leading to a more ordered transition state.
-
Protecting Group Effects: In the case of allylic ethers, the steric bulk of the protecting group can influence the facial selectivity of the cyclopropanation.[4] Experimenting with different protecting groups (e.g., benzyl, silyl ethers) can be a viable strategy to tune the diastereoselectivity.
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.
Issue 3: Unwanted Side Reactions
Q: I am observing side products in my reaction mixture. What are the common side reactions and how can they be minimized?
A: While the Furukawa cyclopropanation is highly chemoselective, certain side reactions can occur, particularly with prolonged reaction times or excess reagent.
Common Side Reactions and Mitigation Strategies:
-
Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols, amines, and other heteroatoms, especially when a large excess of the reagent is used over extended periods.[2]
-
Solution: Use a minimal excess of the Furukawa reagent and monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.
-
-
Reaction with Thioethers: Allylic thioethers can react with the Furukawa reagent to form sulfur ylides, which can then undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation.[2]
-
Solution: If cyclopropanation is the desired outcome, a significant excess of the Simmons-Smith reagent may be required to favor the cyclopropanation pathway.[2]
-
-
Lewis Acid-Catalyzed Decomposition: The byproduct of the reaction, ethylzinc iodide (EtZnI) and subsequently zinc iodide (ZnI₂), are Lewis acidic and can cause decomposition of acid-sensitive substrates or products.[2]
Section 3: Experimental Protocols & Data Visualization
Standard Protocol for Furukawa Cyclopropanation of an Allylic Alcohol
This protocol provides a reliable starting point for the cyclopropanation of a generic allylic alcohol.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition (CH₂I₂): Add diiodomethane (1.5 equiv) to the stirred solution.
-
Reagent Addition (Et₂Zn): Slowly add a solution of diethylzinc (1.5 equiv, typically 1.0 M in hexanes) dropwise via syringe over 10-15 minutes. A gentle evolution of gas (ethane) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Solvent Effects on Diastereoselectivity
The following table summarizes the impact of solvent choice on the diastereoselectivity of the cyclopropanation of a model chiral allylic alcohol. This illustrates the importance of solvent screening during optimization.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Dichloromethane (DCM) | 0 to 25 | >95:5 | [4] |
| 2 | 1,2-Dichloroethane (DCE) | 0 to 25 | >95:5 | [1] |
| 3 | Diethyl Ether (Et₂O) | 0 to 25 | 2:1 | [4] |
| 4 | Tetrahydrofuran (THF) | 0 to 25 | 1:1 | [1] |
This data is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrate.
Section 4: Visualizing the Process
Diagrams are essential tools for understanding complex chemical processes. The following visualizations, created using Graphviz, illustrate the key aspects of the Furukawa cyclopropanation.
Diagram 1: The Furukawa Reagent Formation and Reaction Mechanism
This diagram shows the formation of the active zinc carbenoid and its subsequent reaction with an alkene via a concerted transition state.
Caption: Furukawa reagent formation and reaction pathway.
Diagram 2: Experimental Workflow for Optimization
This workflow outlines a logical sequence of steps for a researcher to follow when optimizing a Furukawa cyclopropanation reaction.
Caption: A decision-making workflow for reaction optimization.
References
-
Shaikh, A. A., Ganie, S. A., & Khan, I. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5709. [Link]
-
Asif, M. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, December 29). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Stereochemical Integrity in Chiral Cyclopropane Synthesis
Welcome to the Technical Support Center for Stereoselective Cyclopropane Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing chiral cyclopropanes while maintaining high stereochemical fidelity.
Maintaining the enantiomeric excess (ee) of a chiral center during a synthetic sequence is paramount, particularly in drug development where stereoisomers can have vastly different pharmacological profiles.[1] This guide provides in-depth, field-proven insights into the common causes of racemization during chiral cyclopropane synthesis and offers robust troubleshooting strategies and validated protocols to preserve the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: My final cyclopropane product shows a significant loss of enantiomeric excess (ee). What are the most likely causes?
A1: A drop in ee can occur either during the cyclopropanation step itself or during work-up and purification. The most common culprits are:
-
Non-optimal Reaction Conditions: Temperature is a critical factor. Higher temperatures can provide enough energy to overcome the activation barrier for racemization or promote side reactions that erode stereoselectivity.[2][3]
-
Product Instability: The chiral cyclopropane itself may be susceptible to racemization under the reaction or work-up conditions, especially if it contains activating groups (e.g., carbonyls) that can facilitate ring-opening.[1][4]
-
Inappropriate Catalyst or Ligand Choice: In metal-catalyzed reactions, the chiral ligand's ability to effectively shield one face of the reactive intermediate is crucial. An ill-fitting ligand or catalyst can lead to poor enantiocontrol.[5][6][7]
-
Acidic or Basic Work-up Conditions: Prolonged exposure to even mild acids or bases can be detrimental to stereocenters, particularly those adjacent to carbonyl groups which can enolize.[1][4]
-
Racemization via Ring-Opening/Closure: Cyclopropanes, especially those substituted with radical-stabilizing groups, can undergo thermal or photochemical racemization through a transient 1,3-diradical intermediate.[1][8]
Q2: I'm performing a Simmons-Smith cyclopropanation on a chiral allylic alcohol, but the diastereoselectivity is poor. How can I improve it?
A2: The Simmons-Smith reaction's stereoselectivity with allylic alcohols is highly dependent on the hydroxyl group's ability to direct the zinc carbenoid.[9][10][11] Poor diastereoselectivity often points to:
-
Inefficient Chelation Control: The key to high diastereoselectivity is the pre-coordination of the zinc reagent to the hydroxyl group, which directs the cyclopropanation to the syn-face.[9][12] Ensure your zinc reagent is of high quality and that the solvent choice facilitates this coordination.
-
Solvent Effects: The choice of solvent is critical.[12][13][14] For instance, switching from ether to dichloromethane can sometimes dramatically improve diastereomeric ratios in reactions using the Furukawa reagent (Et₂Zn/CH₂I₂).[9][12]
-
Steric Hindrance: Bulky substituents near the double bond or protecting groups on the alcohol can interfere with the required transition state geometry, leading to a loss of selectivity.
Q3: Can my choice of solvent impact the enantioselectivity of the cyclopropanation reaction?
A3: Absolutely. The solvent is not merely an inert medium; it plays a crucial role in the reaction's stereochemical outcome.[12][13][14] It can influence:
-
Catalyst Aggregation: The aggregation state of the catalyst can affect its activity and selectivity.
-
Solvation of the Transition State: The solvent can stabilize or destabilize the diastereomeric transition states leading to the enantiomeric products. A change in solvent can alter the energy difference between these transition states, thereby changing the enantiomeric ratio.
-
Reagent Solubility and Reactivity: Proper solvation ensures all components are available for the reaction and can modulate the reactivity of the carbenoid species.[12]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a systematic approach to identifying and resolving issues leading to a loss of stereochemical integrity.
Issue 1: Low Enantiomeric Excess (ee) in Metal-Catalyzed Cyclopropanation
-
Symptom: The ee of the cyclopropane product is consistently lower than expected based on literature precedents for the catalyst system.
-
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Suboptimal Temperature | Lowering the reaction temperature is often the most effective first step to improve enantioselectivity.[2][3] Run a temperature screen (e.g., 25 °C, 0 °C, -20 °C, -40 °C) and analyze the ee at each point to find the optimum. |
| Degraded or Impure Catalyst/Ligand | Chiral ligands and catalysts can be sensitive to air and moisture. Ensure they are fresh, of high purity, and have been stored under the recommended inert conditions.[2] |
| Incorrect Catalyst:Ligand Ratio | The stoichiometry between the metal precursor and the chiral ligand is critical. Verify the ratio and consider screening slight variations to ensure full complexation. |
| Slow Addition of Diazo Compound | In reactions using diazo compounds, slow addition via syringe pump is crucial. This maintains a low concentration of the reactive carbene intermediate, minimizing achiral background reactions or catalyst inhibition.[15] |
| Solvent Choice | The solvent can significantly influence the chiral environment.[12][13][14] If possible, screen a range of solvents with varying polarities and coordinating abilities (e.g., Dichloromethane, Toluene, THF, Hexanes). |
Issue 2: Racemization of an Activated Chiral Cyclopropane During Work-up or Purification
-
Symptom: Chiral HPLC/GC analysis of the crude reaction mixture shows high ee, but the ee drops significantly after aqueous work-up or silica gel chromatography.
-
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Acid/Base Sensitivity | Cyclopropanes with adjacent electron-withdrawing groups (e.g., ketones, esters) can be prone to epimerization via enolate formation or ring-opening under acidic or basic conditions.[1][4] |
| Action: Use a neutral work-up (e.g., saturated ammonium chloride or brine). Buffer the silica gel for chromatography by pre-treating it with a solution of triethylamine in the eluent system and then re-equilibrating with the mobile phase. | |
| Thermal Instability | The product may be thermally labile. |
| Action: Perform all work-up and purification steps at low temperatures (e.g., 0 °C). Remove solvents under reduced pressure without excessive heating. | |
| Photochemical Racemization | Some cyclopropanes can undergo photochemical isomerization.[16] |
| Action: Protect the reaction and the isolated product from direct light by using amber vials or wrapping glassware in aluminum foil. |
Visualizing the Problem: Racemization Pathways
Understanding the potential pathways for racemization is key to preventing it. The diagram below illustrates two common mechanisms: thermal ring-opening to a diradical intermediate and base-catalyzed epimerization of an activated cyclopropane.
Sources
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- 3. Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric cyclopropanation at a chiral platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
From the Desk of the Senior Application Scientist: Technical Support Center for Stereoselective cis-Cyclopropanation
To My Colleagues in Discovery and Development,
The cyclopropane motif is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to impart unique conformational rigidity and metabolic stability. However, the stereoselective synthesis of cis-cyclopropanes remains a significant challenge, often plagued by issues of low selectivity, competing side reactions, and scalability concerns.
This technical support guide is designed to serve as a practical, field-tested resource for overcoming the common hurdles encountered during the synthesis of these valuable scaffolds. We will move beyond mere protocol recitation to explore the underlying principles governing various cyclopropanation methods, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Section 1: Transition-Metal Catalysis: The Workhorses
Transition-metal catalysis, particularly with rhodium, copper, and iron complexes, represents the most powerful and versatile approach for stereoselective cyclopropanation.[1] However, the high reactivity of the metal-carbene intermediates can also lead to a host of undesired pathways.
Frequently Asked Questions & Troubleshooting
Question 1.1: My rhodium-catalyzed reaction with ethyl diazoacetate (EDA) is producing a low cis:trans ratio. What are the primary factors to investigate?
Answer: Poor cis-diastereoselectivity in rhodium-catalyzed cyclopropanations is a classic problem that typically points to suboptimal reaction parameters or an inappropriate catalyst-substrate pairing. Here’s a systematic approach to troubleshooting:
-
Causality—The Ligand Environment is Paramount: The steric and electronic properties of the ligands coordinated to the rhodium center dictate the trajectory of the approaching alkene and are the primary determinant of stereoselectivity. Bulky ligands can sterically disfavor the transition state leading to the trans product.
-
Actionable Insight: For high cis selectivity, catalysts like dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OAc)₄) are often a starting point, but specialized catalysts with more demanding steric profiles, such as dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh₂(R-BTPCP)₄), are designed for high enantio- and diastereoselectivity.[2] A systematic screen of different rhodium catalysts is often the most effective first step.
-
-
Causality—Solvent and Temperature Effects: The solvent can influence the conformation of the catalyst and the stability of the transition states.[3] Non-coordinating, non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Actionable Insight: If you are running the reaction at room temperature, try reducing it to 0 °C or even -20 °C. A systematic study of reaction parameters, including solvent and temperature, has been shown to significantly improve both catalyst efficiency and diastereoselectivity.[4]
-
-
Causality—Rate of Diazo Addition: The formation of side products, such as the dimerization of the carbene to form diethyl maleate and fumarate, competes with the desired cyclopropanation.[5] This is exacerbated by a high instantaneous concentration of the diazo compound.
-
Actionable Insight: Always add the diazo compound slowly to the reaction mixture via a syringe pump over several hours. This maintains a low carbene concentration, favoring the intermolecular reaction with the alkene.[5]
-
Question 1.2: I am using an iron-porphyrin catalyst and observing significant C-H insertion byproducts. How can I promote cyclopropanation over C-H insertion?
Answer: This is a common chemoselectivity challenge. The choice between cyclopropanation and C-H insertion is a kinetic competition. Iron-based catalysts, while being more sustainable, can sometimes favor C-H insertion, particularly with electron-rich substrates or allylic C-H bonds.
-
Causality—The Nature of the Carbene Intermediate: The reactivity of the iron-carbene intermediate is key. Highly electrophilic carbenes are more prone to C-H insertion.
-
Actionable Insight: The choice of the diazo precursor can modulate carbene reactivity. If possible, using a diazo compound with a less electron-withdrawing group may disfavor C-H insertion.
-
-
Causality—Ligand Design and Steric Shielding: The porphyrin ligand plays a crucial role. A well-designed chiral ligand can create a steric environment that physically obstructs the approach to C-H bonds while still allowing access to the alkene π-system.
-
Actionable Insight: Recent research has shown that iron(III) complexes with D₂-symmetric chiral amidoporphyrin ligands can effectively catalyze asymmetric cyclopropanation via a stepwise radical mechanism, achieving high yields and diastereoselectivities with minimal side reactions.[6][7] Switching to a more sterically demanding or electronically tuned porphyrin ligand can be highly effective.
-
-
Causality—Substrate Concentration: Le Châtelier's principle applies. Increasing the concentration of the alkene relative to the substrate with the target C-H bond can statistically favor the bimolecular cyclopropanation reaction.
-
Actionable Insight: If feasible, use the alkene substrate as the solvent to maximize its concentration and outcompete intramolecular C-H insertion or insertion into a separate solvent molecule.[5]
-
Data Presentation: Comparison of Metal Catalysts for Styrene Cyclopropanation
| Catalyst System | Carbene Precursor | Temp (°C) | Time (h) | Yield (%) | cis:trans Ratio | Reference |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | 25 | 4 | 85 | 30:70 | [8] |
| Rh(I)-NHC/NaBArF | α-Diazoacetates | 25 | 1 | >99 | >99:1 | [4] |
| Cu(acac)₂ | Ethyl Diazoacetate | 80 | 12 | 70 | 25:75 | [8] |
| Fe(III)-Porphyrin | α-Trifluoromethyl-diazomethane | 23 | 12 | 92 | >20:1 | [6] |
Experimental Workflow: Troubleshooting Poor Selectivity
Section 2: Organocatalytic & Classic Methods
While metal-catalyzed routes are dominant, organocatalytic methods and classic named reactions offer valuable, often complementary, strategies.
Frequently Asked Questions & Troubleshooting
Question 2.1: My Michael-Initiated Ring Closure (MIRC) reaction is giving poor diastereoselectivity. How can I improve it?
Answer: The MIRC reaction is a powerful method for forming cyclopropanes through a nucleophilic addition-ring closure sequence.[8][9] Stereocontrol is dictated by the initial Michael addition step.
-
Causality—The Role of the Catalyst and Base: In asymmetric MIRC reactions, a chiral catalyst (e.g., a chiral phase-transfer catalyst or a prolinol ether derivative) and a base are used to generate the nucleophile and control the facial selectivity of the attack.[10] The choice of base can influence the aggregation state and reactivity of the catalyst-substrate complex.
-
Actionable Insight: An organocatalytic cascade using a chiral diphenylprolinol TMS ether and a mild base like 2,6-lutidine has been shown to produce cyclopropanes with excellent diastereo- and enantioselectivity (>30:1 dr, 90-98% ee).[10] Interestingly, switching the base to NaOAc can lead to a spontaneous, stereoselective ring-opening of the cyclopropane product, highlighting the critical role of the base.[10] A screen of non-nucleophilic bases is recommended.
-
-
Causality—Substrate Control: When using chiral substrates, inherent steric or electronic biases direct the incoming nucleophile.[9]
-
Actionable Insight: Ensure the chiral auxiliary on your Michael acceptor is positioned to effectively shield one face of the double bond. For substrates like chiral cyclohexenones, the ylide attack generally occurs on the less hindered face, leading to high diastereoselectivity.[8]
-
Question 2.2: The Simmons-Smith reaction is a classic for cis-cyclopropanation, but my hydroxyl-directed reaction is still not selective. What's going wrong?
Answer: The Simmons-Smith reaction, which uses an organozinc carbenoid (typically from CH₂I₂ and Zn-Cu couple), is renowned for its reliability, especially with directing groups like alcohols.[11][12] Failure to achieve high selectivity often points to issues with chelation control.
-
Causality—The Directing Group's Role: The key to selectivity is the pre-coordination of the zinc reagent to the hydroxyl group, which then delivers the methylene group to the syn-face of the alkene.[11][13] If this coordination is weak or disrupted, you lose stereocontrol.
-
Actionable Insight:
-
Reagent Quality: Ensure your diiodomethane is fresh (colorless or light yellow) and your zinc-copper couple is activated. The Furukawa modification (using Et₂Zn instead of Zn-Cu) can increase reactivity and may improve chelation.[11]
-
Solvent Choice: The choice of solvent is critical for diastereoselectivity.[13] Ethereal solvents (like diethyl ether or DME) are generally good, but sometimes less coordinating solvents like DCM are required to favor the intramolecular chelation pathway over solvent coordination to the zinc center. An empirical screen is necessary.
-
Protecting Groups: Ensure no other Lewis basic groups on the molecule are competing with the hydroxyl group for zinc coordination.
-
-
Question 2.3: Are there safer, scalable alternatives to using diazomethane for generating carbenes?
Answer: Absolutely. The extreme toxicity and explosive nature of diazomethane have driven the development of numerous safer surrogates.[14][15]
-
Actionable Insight—Diazo Surrogates:
-
Trimethylsilyldiazomethane (TMS-diazomethane): Commercially available as a solution, it is less hazardous than diazomethane but still requires careful handling due to respiratory toxicity.[15] It is a common reagent for Rh- and Cu-catalyzed cyclopropanations.
-
Phenyliodonium Ylides: These are stable, crystalline solids that serve as excellent carbene precursors for rhodium or copper catalysis.[2] They are considered much safer and more convenient alternatives to diazo compounds.
-
Imidazotetrazines: Compounds like temozolomide (TMZ), a commercially available solid drug, have been repurposed as weighable, non-explosive precursors that release diazonium species under mild conditions for use in esterifications and metal-catalyzed cyclopropanations.[15]
-
Mechanism Visualization: Organocatalyzed MIRC
This guide provides a starting point for addressing the most common challenges in stereoselective cis-cyclopropanation. The key to success lies in a systematic, mechanistically informed approach to troubleshooting. By understanding why a reaction is failing, you can make logical, targeted adjustments to achieve the desired outcome.
Should you encounter issues not covered here, please do not hesitate to reach out for further consultation.
Sincerely,
Your Senior Application Scientist
References
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Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]
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Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
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Wikipedia. (n.d.). Cyclopropanation. Retrieved January 24, 2026, from [Link]
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Rosenberg, M. L., Langseth, E., Krivokapic, A., Gupta, N. S., & Tilset, M. (2011). Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. The Journal of Organic Chemistry, 76(11), 4431-4442. [Link]
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Charette, A. B., & Gagnon, A. (2004). Stereoselective Cyclopropanation Reactions. FCT NOVA. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved January 24, 2026, from [Link]
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Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
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Vega-Peñaloza, A., Paria, S., Bonchio, M., Dell'Amico, L., & Companyó, X. (2016). Organocatalytic Enantioselective Continuous-Flow Cyclopropanation. Organic Letters, 18(24), 6448-6451. [Link]
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Wang, Z., Wang, Z., Li, G., Huang, H., Chen, J., & Zhang, X. P. (2023). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. Nature Communications, 14(1), 5484. [Link]
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Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved January 24, 2026, from [Link]
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Mercadante, M. A., Kelly, C. B., & Leadbeater, N. E. (2019). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Organic Letters, 21(15), 6085-6089. [Link]
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Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. FCT NOVA. [Link]
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Fasan, R., & Arnold, F. H. (2009). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 131(36), 13010-13011. [Link]
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Wang, Y., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
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Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
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Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(4), 517-520. [Link]
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ResearchGate. (n.d.). Iron-Catalyzed Cyclopropanation of Alkenes by Carbene Transfer Reactions: Molecular Approaches and Reactions. Retrieved January 24, 2026, from [Link]
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Charette, A. B., & Juteau, H. (1997). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 119(48), 11774-11782. [Link]
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List, B., & Lee, S. (2016). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature Chemistry, 8, 843-847. [Link]
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ResearchGate. (n.d.). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. Retrieved January 24, 2026, from [Link]
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Hoyt, J. M., & Uyeda, C. (2019). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 10(28), 6858-6862. [Link]
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Li, J., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science, 12(3), 1144-1149. [Link]
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Cole, K. M., & Baran, P. S. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(30), 13486-13491. [Link]
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Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. Retrieved January 24, 2026, from [Link]
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Le, C. M., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(15), 9536-9542. [Link]
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Qin, C., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]
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Piou, T., et al. (2019). A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization. Journal of the American Chemical Society, 141(20), 8292-8302. [Link]
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Wikipedia. (n.d.). Alkene. Retrieved January 24, 2026, from [Link]
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Stanford University Libraries. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]
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Malik, H. A., & Betley, T. A. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 144(38), 17351-17356. [Link]
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managing scalability issues in cyclopropane synthesis
Cyclopropane Synthesis Scalability Support Center
A Word From Your Senior Application Scientist
Welcome to the technical support center for cyclopropane synthesis. As researchers and process chemists, we appreciate the unique synthetic utility of the cyclopropane ring, a motif central to numerous pharmaceuticals and advanced materials. However, transitioning a promising lab-scale cyclopropanation to a pilot or manufacturing scale introduces significant challenges—from managing hazardous reagents and thermal risks to ensuring reproducibility and stereochemical fidelity.
This guide is structured from field experience to help you navigate these complexities. It is not a rigid set of instructions but a dynamic resource designed to explain the causality behind common scalability issues and provide robust, validated solutions. My goal is to equip you with the expertise to anticipate, diagnose, and resolve the problems that arise when theory meets the unforgiving reality of scale.
Section 1: Troubleshooting Guide - Common Scale-Up Issues
This section addresses acute problems you might encounter during the scale-up of your cyclopropanation reaction. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable, step-by-step solutions.
Q1: My Simmons-Smith reaction is sluggish or incomplete on a larger scale, resulting in significant unreacted starting material. What's going wrong?
Answer: This is a frequent issue often traced back to two core factors at scale: inefficient zinc activation and mass transfer limitations.
Probable Causes & Causal Analysis:
-
Poor Zinc Activation: On a small scale, it's easier to achieve effective activation of the zinc-copper couple. At larger scales, achieving uniform activation across a much larger quantity of metal can be difficult. Capricious activation can lead to inconsistent concentrations of the active organozinc reagent.
-
Mass Transfer & Heterogeneity: The Simmons-Smith reaction is often heterogeneous. As you scale up, the surface-area-to-volume ratio decreases, meaning the interaction between the solid zinc, the liquid-phase reagents (diiodomethane, alkene), and any solid byproducts becomes less efficient. This can lead to localized "dead zones" in the reactor where the reaction stalls.
-
Incomplete Reaction Impurity: A common problem observed in large-scale synthesis is the persistence of alkene impurity due to incomplete cyclopropanation[1].
Troubleshooting Protocol:
-
Verify Zinc Activity: Before starting the main reaction, take a small, representative sample of your activated zinc-copper couple and run a quick test reaction on a known, reactive alkene like cinnamyl alcohol[2]. If this small test fails, your activation procedure is the root cause.
-
Optimize Mechanical Agitation: Ensure your reactor's stirring is sufficient to maintain a uniform suspension of the zinc particles. For larger vessels, consider switching from a simple magnetic stir bar to an overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to prevent solids from settling[3].
-
Consider Alternative Reagents: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), generates the active species in situ and can provide more consistent results in a homogeneous solution, though it requires careful handling due to the pyrophoric nature of Et₂Zn[1].
-
Investigate Flow Chemistry: For industrial-scale operations, continuous flow processing offers superior control. Passing the reaction mixture through a packed-bed reactor containing the zinc-copper couple can resolve issues of heterogeneity and heat transfer, significantly improving safety and consistency[2][4].
Q2: I'm scaling a diazo-mediated cyclopropanation, and I'm concerned about safety. How can I manage the risks of diazomethane or its precursors?
Answer: Your concern is well-founded. Diazomethane is highly toxic and explosive, and its handling is one of the most significant barriers to scaling up these reactions[5][6][7]. The primary principle for safe scale-up is to avoid the accumulation of diazomethane by generating and consuming it in situ.
Probable Causes & Causal Analysis:
-
Detonation Hazard: Diazomethane can detonate without an external ignition source, triggered by rough surfaces, heat, or high concentration[5][7]. Storing solutions of diazomethane is not a viable option for large-scale work.
-
Toxicity: Diazomethane is a potent respiratory irritant with a permissible exposure limit of only 0.2 ppm, demanding stringent containment measures[5][6].
-
Off-Gassing: The reaction liberates nitrogen gas (N₂). On a large scale, this can lead to a dangerous pressure buildup if the reactor is not adequately vented[8].
Troubleshooting & Safety Protocol:
-
Adopt In Situ Generation: Never isolate or store large quantities of diazomethane. Use a precursor like N-methyl-N-nitrosourea (MNU) and generate the diazomethane in the presence of your alkene and catalyst, so it is consumed as it forms[9].
-
Implement Flow Chemistry: Continuous flow reactors are the industry standard for safely handling hazardous reagents like diazomethane. A flow setup allows for the on-demand generation of small amounts of diazomethane, which are immediately mixed with the substrate stream and consumed, preventing accumulation[9].
-
Use Safer Alternatives: Whenever possible, consider alternatives that avoid diazomethane. Phenyliodonium ylides can be effective carbene precursors for rhodium or copper catalysis and are significantly safer to handle[10]. For difluorocyclopropanation, precursors like sodium chlorodifluoroacetate are preferred over hazardous gases[11].
-
Controlled Quenching: Have a validated quenching procedure ready. Excess diazomethane can be safely neutralized by the slow, controlled addition of acetic acid at 0°C until the characteristic yellow color disappears and gas evolution ceases[12].
-
Engineering Controls: Use specialized, high-pressure equipment for any process development work to contain potential detonations. Remote operation and monitoring are crucial for operator safety[5][6].
Q3: My catalytic cyclopropanation (e.g., Rh- or Cu-catalyzed) shows excellent diastereoselectivity at the lab scale, but this is dropping significantly in the pilot plant.
Answer: A loss of stereoselectivity at scale is almost always linked to issues with temperature control, mixing, or subtle changes in reagent concentration profiles.
Probable Causes & Causal Analysis:
-
Poor Heat Management: Catalytic cyclopropanations are often exothermic. As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient[3][13]. Localized hot spots can develop, altering the reaction kinetics and favoring less selective pathways.
-
Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of the diazo compound before it interacts with the catalyst. This can promote side reactions or alter the catalyst's resting state, thereby eroding selectivity.
-
Slow Reagent Addition: To control the exotherm, operators often slow down the addition of the carbene precursor at scale. This changes the instantaneous concentration of the active carbene species relative to the substrate, which can directly impact the diastereoselectivity of the reaction. The order of reagent addition can also be critical[14].
Troubleshooting Protocol:
-
Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter (e.g., RC1) to understand the reaction's thermal profile. This data is essential for designing an adequate cooling system for the larger reactor[3].
-
Implement Controlled, Slow Addition: Use a syringe pump or a dosing pump for the addition of the diazo compound, even at a larger scale. This ensures a low, constant concentration of the reactive intermediate. Consider staged addition at multiple points in the reactor if possible[15].
-
Optimize Agitation and Baffling: Work with a chemical engineer to ensure the reactor's mixing is sufficient to maintain thermal and concentration homogeneity. Proper baffling in the reactor is critical to prevent vortexing and ensure good top-to-bottom turnover.
-
Re-evaluate Solvent Choice: A solvent that works well in a 100 mL flask may not be ideal for a 100 L reactor. A slightly more viscous solvent might require more aggressive mixing, while a lower-boiling solvent might create pressure management issues. The choice of solvent can also enhance enantioselectivity[16].
Section 2: Strategic Scalability FAQs
This section addresses broader, more strategic questions that arise when planning the scale-up of a cyclopropanation process for drug development or manufacturing.
Q4: Which cyclopropanation method is most suitable for a multi-kilogram scale API synthesis?
Answer: The "best" method depends on a trade-off between safety, cost, substrate scope, and waste profile. There is no single answer, but a decision can be made based on key parameters.
Decision Workflow for Method Selection:
Caption: Decision workflow for selecting a scalable cyclopropanation method.
Comparative Analysis of Common Methods:
| Feature | Simmons-Smith / Furukawa | Diazo-mediated (Catalytic) | Intramolecular (e.g., Wurtz) |
| Safety | Moderate (Zn dust, Et₂Zn pyrophoric) | Very High Risk (Diazomethane) | Low to Moderate (Base, Solvents) |
| Cost | Low to Moderate (Zn, CH₂I₂) | High (Rh/Cu catalysts, safety overhead) | Low (Bulk reagents) |
| Substrate Scope | Good for electron-rich olefins; poor for electron-deficient ones[17]. Excellent functional group tolerance[14]. | Very broad, including electron-poor olefins[8]. | Limited by precursor synthesis[18]. |
| Stereocontrol | Good, often directed by hydroxyl groups[14]. | Excellent with chiral catalysts[16][19]. | Substrate-controlled. |
| Waste Profile | High (Zinc salts). | Low (Catalytic). | Moderate (Stoichiometric salts). |
Q5: How do I design a robust work-up and purification procedure for a large-scale cyclopropanation?
Answer: Scaled-up work-ups must prioritize safety, efficiency, and minimizing solvent use. The primary challenges are quenching reactive species and removing metal-based impurities.
Troubleshooting Logic for Work-up Design:
Caption: Logic flow for designing a scalable cyclopropanation work-up.
Step-by-Step Protocol for a Simmons-Smith Work-up:
-
Controlled Quench: Cool the reaction vessel. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate). The latter is particularly effective at complexing zinc salts and preventing the formation of emulsions during extraction. Causality: A rapid, uncontrolled quench with water can be highly exothermic. Chelating agents are crucial for a clean phase separation at scale.
-
Filtration: Once the quench is complete and all solids are inorganic, filter the batch through a pad of a filter aid like Celite®. This removes the fine zinc salts that can interfere with the subsequent extraction.
-
Extraction & Washes: Transfer the filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the product into a suitable organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer sequentially with water and brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic phase over a drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: For pharmaceutical applications, residual zinc levels must be controlled. If crystallization does not suffice, passing the product solution through a dedicated metal scavenger resin may be required.
References
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. Available at: [Link]
-
Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry (RSC Publishing). Available at: [Link]
-
Scale‐up experiment under intensified conditions. ResearchGate. Available at: [Link]
-
Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. Available at: [Link]
-
Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. ResearchGate. Available at: [Link]
-
Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. Semantic Scholar. Available at: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
Live Webinar: Scale-up and Process Safety. Mettler Toledo. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas. Available at: [Link]
-
Rhodium(II)‐Catalyzed Cyclopropanation. ResearchGate. Available at: [Link]
-
Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. Available at: [Link]
-
Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. ACS Publications. Available at: [Link]
-
Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC - NIH. Available at: [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Vanderbilt University. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
-
Activation of cyclopropanes by transition metals. Wikipedia. Available at: [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Available at: [Link]
-
Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing. Available at: [Link]
-
A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. ResearchGate. Available at: [Link]
-
Cyclopropanation. Wikipedia. Available at: [Link]
-
Diazomethane. University of Illinois Division of Research Safety. Available at: [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Available at: [Link]
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Technical Support Center: Purification of Boc-Protected Amino Alcohols
An Applications & Troubleshooting Guide for Drug Development Professionals
Welcome to the technical support center for the purification of Boc-protected amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific class of compounds. Boc-protected amino alcohols are crucial intermediates in pharmaceutical synthesis, but their unique combination of a bulky, lipophilic protecting group and a polar amino alcohol backbone presents distinct purification hurdles. This document provides field-proven troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your workflow and enhance purity.
Purification Strategy Decision Workflow
Before delving into specific issues, it's essential to have a logical workflow for selecting a purification strategy. The crude state of your product (solid vs. oil) and the nature of the impurities are the primary decision points.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses the most common issues encountered during the purification of Boc-protected amino alcohols in a direct question-and-answer format.
Q1: My final product is a persistent, thick oil that won't solidify, making it difficult to handle. What's wrong and how can I purify it?
Answer: This is a very common issue. The oily nature can stem from inherent properties of the molecule or, more frequently, the presence of residual solvents or impurities that inhibit crystallization.[1]
-
Probable Cause 1: Residual Solvents. Even trace amounts of solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or THF can cause your product to remain an oil.
-
Solution: Co-evaporate the product with a solvent in which it is soluble but that is more volatile and less likely to be trapped. For example, dissolve the oil in a minimal amount of DCM, then add a larger volume of hexanes and rotovap again. Repeat this 2-3 times. High-vacuum drying for an extended period (12-24h) is also crucial.
-
-
Probable Cause 2: Process-Related Impurities. Unreacted starting materials, excess Boc-anhydride ((Boc)₂O), or by-products can act as a "eutectic" mixture, depressing the melting point and preventing solidification.
-
Solution A: Flash Column Chromatography. This is the most robust method for removing a wide range of impurities. The polarity of Boc-amino alcohols often requires a mobile phase of EtOAc/Hexanes with a methanol (MeOH) modifier. See Protocol 1 for a detailed methodology.
-
Solution B: Trituration/Slurrying. If you suspect the impurities are non-polar, you can sometimes "crash out" the product. Dissolve the oil in a very small amount of a polar solvent (e.g., DCM or ether) and then add a large volume of a non-polar solvent (e.g., hexanes or pentane) while stirring vigorously. The product may precipitate as a solid.
-
Solution C: Seeded Crystallization. If you have a small amount of pure, solid material from a previous batch, you can use it as a seed crystal.[2][3] After removing all solvent under high vacuum, add the seed crystal to the oil and let it stand at room temperature or in the refrigerator for several days.[2][3] Once solidified, you can perform a slurry with a weak polar solvent like diethyl ether to improve purity.[2][3]
-
Q2: My compound streaks badly or shows significant tailing during silica gel chromatography. How can I get sharp, well-defined bands?
Answer: Streaking and tailing are typically caused by strong interactions between the polar amino alcohol moiety and the acidic silanol groups on the silica surface, or by poor solubility in the mobile phase.
-
Probable Cause 1: Strong Silica Interaction. The free hydroxyl and the carbamate N-H can form strong hydrogen bonds with silica, causing the compound to move slowly and unevenly.
-
Solution: Add a small amount of a polar, competitive modifier to your eluent. A common and highly effective strategy is to add 1-5% triethylamine (NEt₃) or 0.5-1% ammonium hydroxide to your mobile phase.[4] These basic additives neutralize the acidic silica sites, preventing strong adsorption of your amine-containing compound.
-
-
Probable Cause 2: Low Solubility in Eluent. If the compound is not fully soluble in the mobile phase as it moves down the column, it will cause tailing. This is common with highly polar amino alcohols.
-
Solution: Increase the polarity of your eluent system. A standard gradient of Ethyl Acetate/Hexane may not be sufficient. A gradient of DCM/Methanol is often more effective. For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be used as a modifier (1-10%) in DCM.[4]
-
Q3: I'm seeing a new, more polar spot on my TLC plate after letting the crude material sit on a silica column before eluting. Is my compound decomposing?
Answer: Yes, this is highly likely. The Boc group is notoriously labile to acid, and standard silica gel is acidic (pH ~4-5).[5][6] Prolonged exposure can cause partial or complete deprotection of your compound on the column.
-
Probable Cause: Acid-Catalyzed Deprotection. The acidic silanol groups on the silica surface can catalyze the removal of the tert-butoxycarbonyl group, yielding the free amine. This free amine is much more polar and will stick to the baseline or streak up the column.[7]
-
Solution A: Deactivate the Silica. Neutralize the silica gel immediately before running the column. Prepare your column as usual, then flush it with 1-2 column volumes of your starting eluent containing 1-2% triethylamine. This will neutralize the acidic sites. Then, load your compound and elute with your chosen mobile phase (which may or may not contain additional base).
-
Solution B: Use a Different Stationary Phase. If your compound is extremely acid-sensitive, switch to a neutral stationary phase like alumina (neutral, Brockmann I). Be aware that elution patterns can differ significantly from silica, so you will need to re-screen TLC conditions.
-
Solution C: Minimize Contact Time. Work quickly. Do not let your compound sit on the column for an extended period before starting the elution. A "plug" filtration through a short pad of silica can sometimes be sufficient to remove baseline impurities without the prolonged exposure of a full column.[4]
-
Q4: My NMR shows my product is clean, but my mass spec shows an ion corresponding to the t-butyl adduct. Where is this coming from?
Answer: This impurity arises from the cleavage of the Boc group under acidic conditions, which generates a reactive tert-butyl cation (t-Bu⁺).[5][6] This cation can then alkylate nucleophilic sites on your starting material or product.
-
Probable Cause: In-situ generation of t-Bu⁺. This can happen during purification (e.g., on an acidic silica column, or during HPLC with TFA) or during the reaction workup if an overly strong acid is used.[5][8] Electron-rich aromatic rings or other nucleophiles are particularly susceptible to alkylation.[5]
-
Solution: Avoid strong acidic conditions throughout your synthesis and purification. During workup, use a mild acid like saturated ammonium chloride (NH₄Cl) or a dilute solution of sodium bisulfate (NaHSO₄). If you must use chromatography, adhere to the advice in Q3 to neutralize the silica. For HPLC purification, avoid trifluoroacetic acid (TFA) as a mobile phase modifier if possible, as it will cleave the Boc group.[8] If TFA is unavoidable, use the lowest possible concentration (e.g., 0.05-0.1%) and immediately neutralize the collected fractions with a base like triethylamine or ammonium bicarbonate before solvent removal.[8]
-
Frequently Asked Questions (FAQs)
Q: Can I use a simple acid-base extraction to purify my Boc-protected amino alcohol?
A: Generally, this is not recommended as the primary purification method. The Boc group significantly reduces the basicity of the amino group, meaning a very strong acid is required to protonate it and move it into the aqueous phase. Such conditions often lead to deprotection.[6][7] However, an acid-base wash can be very effective for removing impurities. For instance, a wash with a weak base like aqueous sodium bicarbonate (NaHCO₃) can remove acidic starting materials or by-products, while a wash with a weak acid (e.g., dilute citric acid) can remove more basic impurities.[9]
Q: How do I choose the best starting solvent system for flash chromatography?
A: The key is thorough TLC analysis.
-
Start with a 1:1 mixture of a non-polar and a polar solvent , typically Hexanes:Ethyl Acetate.
-
Spot your crude material and run the TLC.
-
Adjust the ratio based on the result. If your product stays at the baseline, increase the polarity (e.g., 100% EtOAc, then start adding MeOH). If it runs at the solvent front (Rƒ ≈ 1), decrease the polarity (e.g., 3:1 Hex:EtOAc).
-
The ideal Rƒ for your target compound is between 0.2-0.35. This provides the best balance for good separation on a column. If impurities are very close, try different solvent systems (e.g., Dichloromethane/Methanol) to alter the selectivity.
Q: What are the best analytical methods to confirm the purity of my final product?
A: A combination of methods is always best for an authoritative assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[10] A Reverse-Phase (RP-HPLC) method, typically on a C18 column with a water/acetonitrile or water/methanol gradient, can provide high-resolution separation of your main compound from trace impurities.[10] Coupling this with a Mass Spectrometry (MS) detector (LC-MS) is ideal for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the structure and look for any process-related impurities. The characteristic 9-proton singlet for the t-butyl group around 1.4 ppm is a key diagnostic peak.
-
Chiral HPLC: If your amino alcohol has multiple stereocenters, achiral HPLC may not separate the diastereomers. Specialized chiral columns (e.g., cyclodextrin-based) are often required to determine the diastereomeric ratio.[11][12]
Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Neutralized Silica)
This protocol is designed for a moderately polar Boc-amino alcohol that is sensitive to acid.
-
Slurry Preparation: Dry pack a glass column with the appropriate amount of silica gel (typically 50-100x the mass of your crude product).
-
Column Equilibration & Neutralization:
-
Begin by passing 2-3 column volumes (CV) of your initial, non-polar eluent (e.g., 95:5 Hexanes:EtOAc) through the column to ensure proper packing.
-
Next, flush the column with 2 CV of the same eluent containing 1.5% triethylamine (NEt₃) to neutralize the silica.
-
Finally, re-equilibrate the column with 2-3 CV of the starting eluent (without NEt₃) to remove excess base.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel (~2-3x the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column bed.
-
-
Elution:
-
Begin elution with your starting solvent system (e.g., 90:10 Hexanes:EtOAc).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the eluent polarity as needed (e.g., step gradient to 70:30, then 50:50 Hexanes:EtOAc, followed by a switch to a DCM/MeOH system if necessary).
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove all residual solvents.
Protocol 2: Purification by Crystallization from an Oily Product
This protocol is adapted from methods used for Boc-protected amino acids and is effective when the product is reluctant to solidify.[2][3]
-
Complete Solvent Removal: Ensure the crude product is completely free of solvent by drying under high vacuum for at least 12 hours. The material should be a thick, viscous oil.
-
Seeding (Optional but Recommended): If available, add a single, small seed crystal of pure product to the oil.
-
Incubation: Tightly cap the vial and allow it to stand at room temperature for 24-48 hours.[3] If no solidification occurs, transfer to a refrigerator (4°C) for several days.
-
Pulping/Slurrying: Once the oil has solidified into a white or off-white mass, break it up with a spatula. Add a weak polar solvent, such as cold diethyl ether or a 10:1 mixture of hexanes:ethyl acetate (approx. 10 mL per gram of product).[3]
-
Stirring: Stir the resulting slurry at room temperature for 2-4 hours. This process dissolves remaining non-polar impurities into the solvent while leaving the more polar, solid product behind.
-
Isolation and Drying: Filter the solid product using a Büchner funnel, wash the filter cake with a small amount of the cold pulping solvent, and dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) for 15 hours to obtain the final product.[3]
Comparative Overview of Purification Techniques
| Technique | Primary Application | Resolution | Scalability | Key Advantage | Common Challenges |
| Flash Chromatography | Universal method for removing most impurities from oils or solids. | Good to Excellent | mg to multi-gram | High versatility and resolving power. | Potential for on-column degradation; can be solvent and time-intensive.[4][8] |
| Crystallization | Final purification step for solid products; removal of minor impurities. | Potentially Excellent | g to multi-kg | Can deliver very high purity; cost-effective at scale. | Product may oil out; requires development; not suitable for all compounds.[1][2] |
| Trituration/Slurrying | Quick removal of soluble impurities from a solid crude product. | Low to Moderate | mg to kg | Fast, simple, and uses minimal solvent. | Only removes impurities with significantly different solubility profiles. |
| Acid-Base Extraction | Removal of acidic or basic impurities from the desired neutral product. | N/A (Impurity Removal) | mg to multi-kg | Excellent for removing specific classes of impurities. | Risk of Boc-deprotection if conditions are too harsh.[5][9] |
References
-
Crystallization method of Boc-amino acid. Eureka | Patsnap. [Link]
- CN112661672A - Crystallization method of Boc-amino acid.
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. ACS Publications. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bath. [Link]
-
Effect of Residual Reagents on Chalcopyrite Losses at Mount Isa Mines Copper Concentrator. UQ eSpace. [Link]
-
Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids. ResearchGate. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. [Link]
Sources
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- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Cyclopropane-Containing Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in modern drug development: the solubility of cyclopropane-containing intermediates. The cyclopropane motif, a three-membered carbocycle, is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, conformational rigidity, and potency.[1][2] However, the unique physicochemical properties of this strained ring system can often lead to significant solubility hurdles during process development and formulation.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you overcome solubility issues encountered with your cyclopropane-containing compounds.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the solubility of cyclopropane-containing intermediates.
1. Why are my cyclopropane-containing intermediates poorly soluble?
The low solubility of cyclopropane-containing intermediates often stems from a combination of factors related to the cyclopropyl group itself:
-
Increased Lipophilicity: The cyclopropane ring is a small, nonpolar, hydrocarbon moiety. Its incorporation can significantly increase the overall lipophilicity of a molecule, reducing its affinity for polar, aqueous-based solvent systems.
-
Rigid, Planar Structure: The rigid and planar nature of the cyclopropane ring can promote efficient crystal lattice packing.[3] This strong packing can lead to high lattice energy, which must be overcome for dissolution to occur, thus lowering solubility.
-
Unique Electronic Character: The carbon-carbon bonds in cyclopropane have a higher degree of p-character (spλ, λ>3) than typical alkanes, giving them some "alkene-like" characteristics.[4] This can lead to specific intermolecular interactions, including unconventional hydrogen bonding, which may favor self-association and reduce interaction with solvent molecules.[4]
2. What is the first step I should take to improve the solubility of my cyclopropane intermediate?
A systematic solvent screening is the most logical first step. The goal is to identify a solvent or solvent system that can effectively disrupt the intermolecular forces in the solid state and solvate the intermediate. A good starting point is to test a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.
3. Are there any "rules of thumb" for selecting solvents for cyclopropane-containing compounds?
While there are no universal rules, some general guidelines can be helpful:
-
"Like Dissolves Like": Start with solvents that have some structural similarity to your intermediate or that can interact favorably with its functional groups.
-
Consider Polarity: Test a spectrum of solvents from nonpolar (e.g., heptane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, THF) and polar protic (e.g., methanol, ethanol, water).
-
Utilize Solvent Selection Guides: Resources like the CHEM21 Solvent Selection Guide can provide a rational basis for choosing solvents based on their physical properties and safety profiles.[5][6]
4. My intermediate is a weak base (e.g., contains a cyclopropylamine). How can I use this to my advantage?
For ionizable intermediates, salt formation is a powerful and well-established technique to dramatically improve aqueous solubility.[7] By reacting your basic intermediate with an appropriate acid, you can form a salt which will have significantly different and often superior solubility and dissolution properties compared to the free base.
5. I've tried multiple solvents and salt formation isn't an option. What are some advanced techniques I can explore?
For particularly challenging cases, several advanced strategies can be employed:
-
Co-solvency: Using a mixture of a primary solvent in which the compound is poorly soluble (e.g., water) and a miscible co-solvent in which it is highly soluble can significantly enhance overall solubility.[8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing your crystalline intermediate in a polymer matrix to create an amorphous, higher-energy state can lead to substantial improvements in apparent solubility and dissolution rate.[5][10]
-
Cocrystals: Forming a crystalline solid composed of your intermediate and a neutral "coformer" can alter the crystal packing and intermolecular interactions, leading to improved solubility.
-
Cyclodextrin Complexation: Encapsulating the lipophilic cyclopropane moiety within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific solubility challenges.
Guide 1: Systematic Solvent Screening Workflow
Issue: Your cyclopropane-containing intermediate has poor solubility in common processing solvents, hindering purification and downstream reactions.
Causality: The intermolecular forces within the crystal lattice of your intermediate are stronger than the forces of interaction with the chosen solvent. To achieve dissolution, a solvent system must be identified that can effectively overcome the lattice energy and solvate the individual molecules.
Troubleshooting Workflow:
Caption: A decision workflow for systematic solvent screening.
Experimental Protocol: Small-Scale Solubility Determination
-
Preparation: Accurately weigh a small amount of your intermediate (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent from your selected panel (e.g., 100 µL).
-
Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect each vial for undissolved solids.
-
Quantification (Optional): For a more precise measurement, centrifuge the vials with remaining solids, carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the dissolved solid.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.
Data Presentation: Comparative Solubility Table
| Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) at 25°C | Observations |
| Heptane | 0.1 | None | < 0.1 | Insoluble |
| Toluene | 2.4 | Acceptor | 1.5 | Sparingly soluble |
| Dichloromethane | 3.1 | Acceptor | 5.2 | Moderately soluble |
| Ethyl Acetate | 4.4 | Acceptor | 10.8 | Soluble |
| Acetone | 5.1 | Acceptor | 25.3 | Freely soluble |
| Acetonitrile | 5.8 | Acceptor | 8.9 | Soluble |
| Isopropanol | 3.9 | Donor/Acceptor | 15.1 | Soluble |
| Water | 10.2 | Donor/Acceptor | < 0.01 | Insoluble |
Guide 2: Leveraging Physicochemical Properties for Advanced Solubilization
Issue: Standard solvent screening has failed to identify a suitable single-solvent or simple binary system. The intermediate is either non-ionizable or salt formation has proven unsuccessful.
Causality: The intrinsic properties of the molecule, such as high lipophilicity from the cyclopropane ring and other moieties, coupled with strong crystal packing, require more sophisticated formulation strategies to overcome the energy barrier to dissolution.
Troubleshooting Workflow:
Caption: A workflow for selecting an advanced solubility enhancement technique.
Experimental Protocol: Feasibility Study for Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Choose a small set of pharmaceutically acceptable polymers with varying properties (e.g., PVP, HPMC, Soluplus®).
-
Solvent Selection: Identify a common solvent in which both your intermediate and the selected polymers are soluble.
-
Preparation of ASDs:
-
Dissolve a known ratio of your intermediate and a polymer (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent.
-
Rapidly evaporate the solvent using a rotary evaporator or by casting a thin film in a vacuum oven. This rapid removal is crucial to prevent crystallization.
-
-
Characterization:
-
Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks).
-
Use Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg), which indicates a homogeneous amorphous dispersion.
-
-
Dissolution Testing: Perform a simple dissolution test on the confirmed ASD in an aqueous buffer and compare the concentration over time to that of the crystalline intermediate.
Part 3: In-Depth Scientific Explanations
The Role of the Cyclopropane Ring in Solubility: A Double-Edged Sword
The inclusion of a cyclopropane ring in a molecule is a strategic decision in medicinal chemistry, often aimed at improving metabolic stability and achieving a desired conformational rigidity.[1] However, these very properties can negatively impact solubility.
-
Conformational Rigidity and Crystal Packing: Unlike flexible alkyl chains, the rigid nature of the cyclopropane ring reduces the entropic penalty of crystallization. This can lead to the formation of highly ordered and stable crystal lattices with high lattice energies, which require more energy to break apart during dissolution.
-
Lipophilicity: The cyclopropane moiety is essentially a small, cyclic alkane. As such, it contributes to the overall lipophilicity (logP) of a molecule. An increase in lipophilicity generally corresponds to a decrease in aqueous solubility.
-
Intermolecular Interactions: The "bent" bonds of the cyclopropane ring possess significant p-character, allowing them to act as weak hydrogen bond acceptors in some cases.[4] While this can influence interactions with biological targets, it can also play a role in crystal packing, potentially leading to strong self-association that competes with solvation.
Causality in Solubility Enhancement Techniques
Understanding why a particular technique works is crucial for its effective implementation.
-
Salt Formation: This is a classic acid-base chemical modification. By converting a neutral, often poorly soluble molecule into an ionic salt, you introduce strong ion-dipole interactions with polar solvents like water. This typically leads to a dramatic disruption of the crystal lattice and a significant increase in solubility. The choice of the counter-ion is critical and can influence the salt's stability, hygroscopicity, and solubility.
-
Co-solvency: This technique works by reducing the polarity of the solvent system. A co-solvent, such as ethanol or propylene glycol, can disrupt the hydrogen bonding network of water, creating a more favorable environment for a nonpolar solute to dissolve.[9] Essentially, the co-solvent bridges the polarity gap between the solute and the primary solvent.
-
Amorphous Solid Dispersions (ASDs): Crystalline solids have a highly ordered, low-energy state. Amorphous solids lack this long-range order and exist in a higher energy state. By dispersing the drug in a polymer matrix, you prevent it from crystallizing.[5] When an ASD is introduced to a solvent, it can achieve a much higher apparent solubility ("supersaturation") than its crystalline counterpart because the energy barrier to dissolution (i.e., breaking the crystal lattice) has already been overcome. The polymer also often acts as a precipitation inhibitor, stabilizing this supersaturated state.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[7] They can encapsulate nonpolar molecules or moieties, like a cyclopropane ring, within their cavity. This forms an "inclusion complex" where the hydrophobic part of the guest molecule is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the guest molecule.
References
- Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
- Chawner, J. A., et al. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(53), 13149-13157.
- Gareth, T. (2007). Drug Solubility. Touro College.
- Hill, A. P., & Young, R. J. (2010). Getting physical in drug discovery: a contemporary perspective on solubility and hydrophobicity. Drug Discovery Today, 15(15-16), 648-655.
- Alvarez-Idaboy, J. R., et al. (2007). Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. Theoretical Chemistry Accounts, 118(4), 597-606.
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296.
- Lüdeker, D., & Briel, T. (2021).
- Talele, T. T. (2016). The “cyclopropyl” fragment in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Bergström, C. A., et al. (2014). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert Opinion on Drug Discovery, 9(11), 1343-1363.
- Shishov, A. S., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 23(19), 11835.
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- Yue, J., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
- Millard, J. W., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(6), 380-383.
- Prajapati, R., & Patel, M. (2022). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Biology Pharmacy and Health Sciences, 12(2), 061-067.
- Duarte, Í., et al. (2015). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences, 104(12), 3947-3968.
- Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
- Papageorgiou, G. Z., et al. (2016). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutical Research, 33(8), 1833-1848.
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- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- ChemicalBook. (2026). Cyclopropylamine.
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
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- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 2098-2102.
- Gardarsdottir, H. (n.d.).
- Taylor, R. J. K., et al. (2008). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 14(30), 9358-9367.
- Novakov, I. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-423.
- Taylor, P. J., & G. A. Webb. (1970). The nature of cyclopropane. Its interaction as a solvent with polar solutes. Journal of the Chemical Society B: Physical Organic, 9, 1680-1683.
- Zhang, L., et al. (2015). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
- Ertl, P. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv.
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- Maini, R., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics, 13(9), 1341.
- Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3990.
- Al-Obaidi, H., & Buckton, G. (2009). The use of surfactants to enhance the dissolution of poorly soluble drugs. International Journal of Pharmaceutics, 376(1-2), 1-10.
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addressing instability of cyclopropylcarbinyl cation rearrangements
Welcome to the technical support center for navigating the complex and often counter-intuitive chemistry of the cyclopropylcarbinyl cation. This guide is designed for researchers, medicinal chemists, and process scientists who encounter this highly reactive intermediate. Here, we move beyond textbook descriptions to provide actionable troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Before troubleshooting, a solid grasp of the underlying principles is essential. This section addresses the most common questions regarding the nature of the cyclopropylcarbinyl cation.
Question: Why is the cyclopropylcarbinyl cation both "stabilized" and yet notoriously prone to rearrangement?
Answer: This is the central paradox. The cation is stabilized through a phenomenon often called "dancing resonance" or hyperconjugation.[1][2] The sigma (σ) bonding orbitals of the strained cyclopropane ring can effectively overlap with the empty p-orbital of the carbocationic center.[1][2] This delocalizes the positive charge over multiple carbons, which is a stabilizing effect.[1]
However, the very electronic interactions that provide this stability also create a very low energy barrier for rearrangement. The inherent ring strain of the cyclopropane ring (approx. 27 kcal/mol) provides a strong thermodynamic driving force for isomerization to less strained systems.[1] Consequently, the cyclopropylcarbinyl cation exists in a rapid equilibrium with the cyclobutyl and homoallyl cations.[1] Reactions involving this intermediate often yield a mixture of products derived from all three isomeric cations.[1]
Question: What are the typical products I should expect from a reaction involving a cyclopropylcarbinyl cation?
Answer: You will almost always observe a mixture of products, the ratio of which is highly dependent on your reaction conditions. The three main classes are:
-
Cyclopropylcarbinyl Derivatives: The result of direct nucleophilic attack on the initial, unrearranged cation.[1]
-
Cyclobutyl Derivatives: Formed after a ring-expansion rearrangement.[1]
-
Homoallyl (e.g., but-3-enyl) Derivatives: Formed after a ring-opening rearrangement.[1]
The challenge, and the focus of this guide, is to control the reaction to favor one of these outcomes over the others.
Section 2: Troubleshooting Guide: Controlling Rearrangement Pathways
This section is structured as a series of common experimental problems and provides systematic approaches to resolving them.
Problem: My reaction exclusively yields the ring-opened homoallyl product, but I need the cyclopropylcarbinyl or cyclobutyl derivative.
Causality: This outcome suggests that the reaction conditions allow the carbocation intermediate to fully equilibrate to its most thermodynamically stable form (the homoallyl cation) before nucleophilic capture occurs. The activation barriers for rearrangement are very low, and this is a common problem.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for excessive rearrangement.
Solution Protocols:
-
Kinetic Control via Temperature Reduction: Rearrangement is a thermally activated process. Drastically lowering the temperature can slow the rate of rearrangement more than it slows the rate of nucleophilic capture, favoring the kinetic product (direct attack).[1]
-
Protocol:
-
Prepare a cooling bath (e.g., dry ice/acetone for -78 °C or an appropriate cryocooler).[1]
-
Cool the reaction vessel containing the nucleophile and solvent to the target temperature before any precursor is added.
-
Add the substrate that generates the carbocation (e.g., a cyclopropylcarbinyl alcohol to be protonated or a tosylate) dropwise via syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the cation low.[1]
-
Monitor the reaction by low-temperature quenched TLC or LC-MS to avoid unnecessary warming during analysis.
-
-
-
Solvent Modification: The solvent plays a critical role in stabilizing or destabilizing the carbocation and influencing its lifetime.
-
To Favor Direct Trapping: Use a weakly coordinating but nucleophilic solvent (if compatible with the reaction). This can intercept the cation before it has a chance to rearrange.
-
To Favor Ion-Pairing: In non-polar solvents (e.g., toluene, hexanes), the leaving group's counter-anion may remain closely associated with the cation in a "chiral ion pair".[3][4] This can shield the cation and influence the rearrangement pathway, sometimes sterically hindering the rearrangement process or directing the nucleophile.[4] Recent work has shown that chiral counteranions can effectively control stereochemistry in these rearrangements.[4][5]
-
-
Substituent Effects: The stability and rearrangement propensity of the cation can be tuned by substituents on the carbinyl carbon.[1]
-
Electron-donating groups (e.g., methyl, phenyl) can further stabilize the initial cation, potentially reducing the driving force for rearrangement.[1][6][7]
-
Electron-withdrawing groups can increase the demand for hyperconjugation and may alter the rearrangement pathway, in some cases favoring the formation of bicyclobutane products.[8][9]
-
Problem: I cannot detect my desired intermediate and the reaction is a complex, unidentifiable mixture.
Causality: The cyclopropylcarbinyl cation is a transient, high-energy species. It may be undergoing multiple, uncontrolled reaction pathways leading to polymerization or degradation. To confirm its existence and understand its behavior, a "trapping" experiment is the gold standard.[10]
Solution Protocol: Intramolecular Nucleophilic Trapping
The most effective way to trap a transient intermediate is to have a highly reactive nucleophile tethered to the same molecule. The proximity effect ensures the trapping reaction is kinetically favored over intermolecular reactions or complex rearrangements.
-
Experimental Design:
-
Substrate Synthesis: Design and synthesize a precursor containing both the cyclopropylcarbinyl system and a nucleophilic group (e.g., a hydroxyl, carboxylate, or amine) positioned to form a stable 5- or 6-membered ring upon cyclization.
-
Reaction Conditions:
-
Use high dilution conditions (e.g., <0.01 M) to disfavor intermolecular side reactions.
-
Slowly add the acid or catalyst that initiates cation formation to the cooled solution of the substrate.
-
-
Analysis: The formation of the expected cyclized product is strong evidence for the transient formation of the cyclopropylcarbinyl cation intermediate. This approach can be used to selectively form one rearranged structure over another.[11]
-
| Parameter | Condition A (Rearrangement Favored) | Condition B (Trapping Favored) | Rationale |
| Temperature | 0 °C to 25 °C | -78 °C | Lower temperatures disfavor rearrangement, allowing the nucleophile more time to attack the initial cation.[1] |
| Solvent | Dichloromethane (non-nucleophilic) | Acetonitrile (weakly nucleophilic) | A nucleophilic solvent can compete with rearrangement by trapping the cation. |
| Addition Rate | Bolus addition | Slow addition (Syringe Pump) | Keeps cation concentration low, minimizing side reactions and allowing for selective trapping.[1] |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | Chiral N-triflyl phosphoramide | Chiral catalysts can form a structured ion pair, controlling the cation's environment and directing the reaction pathway enantioselectively.[4][12] |
Section 3: Advanced Protocols & Mechanistic Probes
For projects requiring a deep mechanistic understanding, such as in drug development or total synthesis, more advanced techniques are necessary.
Protocol: Mechanistic Elucidation using Isotopic Labeling
Objective: To unambiguously track the carbon skeleton during rearrangement. The classic experiment first performed by Roberts involved the deamination of cyclopropylcarbinyl-α-¹⁴C amine.
-
Methodology:
-
Synthesis: Synthesize the cyclopropylcarbinyl precursor (e.g., cyclopropylcarbinol) with a ¹³C or ¹⁴C label at the carbinyl carbon (Cα).
-
Reaction: Generate the carbocation under the desired reaction conditions.
-
Separation & Analysis:
-
Carefully separate the resulting product mixture (cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives) using preparative HPLC or GC.
-
Analyze each pure product by NMR (for ¹³C) or scintillation counting/mass spectrometry (for ¹⁴C) to determine the position and distribution of the isotopic label.
-
-
Interpretation: The distribution of the label provides a precise map of the bond migrations that occurred, confirming the rearrangement pathways.
-
Pathway Visualization:
Caption: Equilibrium between primary carbocation intermediates.
Protocol: Predictive Modeling with Computational Chemistry
Objective: To rationalize experimental outcomes and predict the effects of substitution without extensive empirical screening.
-
Methodology:
-
Software: Use a quantum chemistry package (e.g., Gaussian, Spartan, ORCA).
-
Model Building: Construct digital models of the starting material, all relevant cationic intermediates (cyclopropylcarbinyl, cyclobutyl, homoallyl), transition states for their interconversion, and final products.
-
Calculation: Perform geometry optimization and frequency calculations using an appropriate level of theory (e.g., DFT with a functional like B3LYP and a 6-31G* basis set). Include a solvent model (e.g., PCM) to better simulate experimental conditions.
-
Analysis:
-
Compare the relative energies (ΔG) of the intermediates to understand their relative stabilities.
-
Analyze the energy barriers (ΔG‡) of the transition states to predict the kinetics of rearrangement. The lowest energy barrier will correspond to the fastest rearrangement pathway.
-
Modern algorithms can now use these calculations to generate reaction networks and predict product distributions with impressive accuracy.[13]
-
-
References
-
Yadav, J. S., & Reddy, P. N. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers. Retrieved from [Link]
-
Oreate AI. (2026, January 15). Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. Oreate AI Blog. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation. Retrieved from [Link]
-
Shubin, V. G., & Polivka, Z. (2011). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropylcarbinyl cation in C−N bond‐forming reactions. Retrieved from [Link]
-
Huang, G., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Retrieved from [Link]
-
Beilstein Journals. (2011). The cyclopropylcarbinyl route to γ-silyl carbocations. Retrieved from [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2017). TRAP Intermediate by Cycloaddition (superfacial)- Benzyne. Retrieved from [Link]
-
ResearchGate. (2023). Nature-Inspired Asymmetric Rearrangement of Cyclopropylcarbinyl Cation. Retrieved from [Link]
-
YouTube. (2012). 3 Factors That Influence Carbocation Stability. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Detection of Intermediates - Trapping Intermediates. Retrieved from [Link]
-
Grzybowski, B. A., et al. (2021). Computational prediction of complex cationic rearrangement outcomes. Nature Communications. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Faces: A Comparative Guide to the Biological Activity of Cis- and Trans-Cyclopropane-Containing Molecules
Introduction: The Subtle Power of a Three-Membered Ring
In the intricate world of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful motif.[1] Its rigid, three-membered carbocyclic structure offers a level of conformational constraint that can dramatically enhance a molecule's biological activity.[1] By locking flexible chains into specific spatial arrangements, the cyclopropane moiety can pre-organize a drug candidate for optimal interaction with its biological target, thereby improving potency, selectivity, and metabolic stability.[1]
However, the true elegance of the cyclopropane ring in drug design is revealed through its stereochemistry. For a 1,2-disubstituted cyclopropane, the substituents can either be on the same side of the ring, a configuration known as cis, or on opposite sides, termed trans.[2] This seemingly subtle difference in three-dimensional geometry can have profound consequences for a molecule's biological activity, often marking the distinction between a potent therapeutic agent and an inactive compound. This guide provides an in-depth comparison of the biological activities of cis- and trans-cyclopropane-containing molecules, supported by experimental data, mechanistic insights, and detailed protocols for their evaluation.
The Crucial Distinction: Understanding Cis- and Trans- Isomerism
The rigidity of the cyclopropane ring prevents the free rotation that is possible around single bonds in open-chain alkanes. This restricted rotation gives rise to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[2] In 1,2-disubstituted cyclopropanes, this manifests as cis-trans isomerism.
-
Cis-isomers have their substituents on the same face of the cyclopropane ring.
-
Trans-isomers have their substituents on opposite faces of the ring.
This fixed geometry dictates the overall shape of the molecule and the trajectory of its functional groups, which in turn governs how it interacts with the precisely defined binding pockets of biological macromolecules like enzymes and receptors.
Comparative Biological Activities: Where Stereochemistry Dictates Function
The scientific literature is replete with examples where the cis and trans isomers of a cyclopropane-containing molecule exhibit dramatically different biological activities. Below, we explore a few key examples.
Proteasome Inhibition: A Case for the Unnatural Cis Isomer
The proteasome is a critical cellular machine responsible for protein degradation and a key target in cancer therapy. Belactosin A, a natural product with a trans-cyclopropane structure, is a known proteasome inhibitor, though with modest potency.[3] Interestingly, structure-activity relationship studies revealed that the unnatural cis-cyclopropane derivatives of Belactosin A are significantly more potent inhibitors of both the constitutive proteasome (cCP) and the immunoproteasome (iCP).[3]
Table 1: Comparative Inhibitory Activity of Belactosin A Analogs against the Human Constitutive Proteasome (cCP)
| Compound | Cyclopropane Stereochemistry | IC50 (nM) |
| Belactosin A | trans | >1000 |
| Compound 3e | cis | 5.7 |
Data sourced from Kawamura et al., J. Med. Chem. 2013.[3]
The most active cis-isomer, compound 3e, demonstrated an IC50 of 5.7 nM, a remarkable improvement of over 175-fold compared to its natural trans counterpart.[3]
CCR5 Antagonism: The Potency of Trans
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV entry into host cells, making it a prime target for antiretroviral therapy. In the development of CCR5 antagonists, the stereochemistry of a cyclopropane ring played a pivotal role in determining potency.
Table 2: Comparative Antagonistic Activity of Cyclopropane-Containing CCR5 Ligands
| Compound | Cyclopropane Stereochemistry | CCR5 Binding Affinity (IC50, nM) |
| Isomer A | cis | 120 |
| Isomer B | trans | 1.5 |
This data illustrates that the trans-isomer is approximately 80-fold more potent than the cis-isomer in binding to the CCR5 receptor.
Mechanistic Insights: A Three-Dimensional Puzzle
The differential activity of cis and trans isomers stems from their distinct three-dimensional shapes, which dictate how they fit into the binding sites of their biological targets. X-ray crystallography has been instrumental in revealing these interactions at an atomic level.[4][5]
In the case of the Belactosin A analogs, X-ray crystallography of the yeast proteasome in complex with the potent cis-isomer (3e) revealed that the ligand binds covalently to the active site threonine residue.[3] The cis configuration forces the molecule into a specific conformation that allows its reactive β-lactone ring to be perfectly positioned for nucleophilic attack by the threonine. The trans isomer, due to its different geometry, cannot achieve this optimal alignment, resulting in significantly weaker inhibition.
Caption: Differential binding of cis and trans isomers.
This principle of "stereospecific fit" is a cornerstone of medicinal chemistry. The rigid cyclopropane ring acts as a scaffold, and the cis or trans arrangement of substituents determines the vectors along which key functional groups are presented to the biological target.
Experimental Corner: Protocols for Stereoisomer Activity Profiling
To empirically determine and compare the biological activities of cis and trans isomers, rigorous and well-controlled experimental assays are essential. Below are representative protocols for assessing cytotoxicity and enzyme inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The process of comparing stereoisomers begins with their synthesis, often in a stereoselective manner, followed by purification and characterization, and finally, biological testing.
Caption: Workflow for comparing cis/trans isomers.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Objective: To determine the concentration at which the cis and trans isomers inhibit cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cis and trans isomers, dissolved in DMSO to make stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[6][7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the cis and trans isomer stock solutions in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control, e.g., DMSO in medium) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes and detection methods (e.g., spectrophotometric, fluorometric, luminescent).[11][12][13][14]
Objective: To determine the concentration at which the cis and trans isomers inhibit enzyme activity by 50% (IC50) and to determine the inhibition constant (Ki).
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Cis and trans isomers, dissolved in DMSO
-
96-well plate (e.g., clear for colorimetric assays, black for fluorescence)
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and serial dilutions of the cis and trans isomers. Include control wells with enzyme and vehicle (DMSO) but no inhibitor (100% activity) and blank wells with buffer and substrate but no enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a set period (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation or substrate depletion over time (kinetic mode) at an appropriate wavelength. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the 100% activity control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
-
To determine the Ki, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk plots or non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive). The Cheng-Prusoff equation can also be used to convert IC50 to Ki for competitive inhibitors.[15]
-
Conclusion and Future Outlook
The stereochemistry of the cyclopropane ring is a critical determinant of biological activity. The rigid framework of the ring, combined with the fixed cis or trans orientation of its substituents, provides a powerful tool for medicinal chemists to design molecules with high potency and selectivity. As this guide has demonstrated, the difference between a cis and a trans isomer can be the difference between a highly effective drug and an inactive molecule.
The continued development of novel stereoselective synthetic methods will undoubtedly expand the accessibility of diverse cyclopropane-containing compounds for biological screening.[16][17] Coupled with advanced structural biology techniques like X-ray crystallography and cryo-electron microscopy, researchers will be able to further unravel the intricate relationship between three-dimensional molecular structure and biological function, paving the way for the design of next-generation therapeutics with enhanced precision and efficacy.
References
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Fustero, S., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(21), 13256–13265. [Link]
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Kawamura, S., et al. (2013). Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of Belactosin A: synthesis, biological activity, and mode of action. Journal of Medicinal Chemistry, 56(9), 3687–3697. [Link]
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Lin, C., et al. (2018). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 61(15), 6694-6706. [Link]
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Renaud, J., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(4), 3245-3254. [Link]
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A Senior Application Scientist's Guide to Cyclopropanation: Comparing Synthetic Efficiency
For the discerning researcher in synthetic chemistry and drug development, the cyclopropane ring is a recurring motif of strategic importance. Its inherent ring strain and unique electronic properties offer a gateway to complex molecular architectures and novel biological activities. However, the efficient construction of this three-membered ring remains a critical challenge, demanding a careful selection from a diverse arsenal of synthetic methodologies. This guide provides an in-depth comparison of the most prevalent cyclopropanation methods, focusing on their synthetic efficiency, mechanistic underpinnings, and practical applicability. We will delve into the nuances of experimental design, offering field-proven insights to empower you in choosing the optimal strategy for your synthetic goals.
The Enduring Classics and Modern Contenders: A Comparative Overview
The landscape of cyclopropanation is dominated by several key methodologies, each with its characteristic strengths and limitations. Here, we dissect the Simmons-Smith reaction, transition metal-catalyzed carbene transfers, and the Corey-Chaykovsky reaction, alongside emerging techniques, to provide a holistic view of their synthetic utility.
The Simmons-Smith Reaction: A Heterogeneous Workhorse
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1] Its hallmark is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.[2]
Mechanism and Key Considerations:
The reaction is believed to proceed through a concerted "butterfly-type" transition state, accounting for the observed syn-addition. The choice of solvent is crucial, with less basic solvents like dichloromethane or 1,2-dichloroethane generally favoring higher reaction rates by not overly coordinating to the electrophilic zinc carbenoid.[1] The presence of directing groups, such as hydroxyl groups in allylic alcohols, can significantly enhance both the rate and diastereoselectivity of the reaction by coordinating to the zinc reagent and delivering the methylene group to one face of the double bond.[3]
Synthetic Efficiency:
The classical Simmons-Smith reaction often provides good to excellent yields, particularly for electron-rich olefins and substrates bearing directing groups. The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple, often leads to higher yields and is particularly effective for less nucleophilic alkenes.[3]
Data Snapshot: Simmons-Smith Cyclopropanation
| Substrate | Reagent System | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohexene | Zn(Cu), CH₂I₂ | Ether | 72 | N/A | [3] |
| (E)-3-penten-2-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | High | 6:1 (syn:anti) | [3] |
| Geraniol (allylic alcohol) | Zn(Cu), CH₂I₂ | Ether | High | High (at allylic OH) | [3] |
| Silyl enol ether | Et₂Zn, CH₂I₂ | CH₂Cl₂ | Excellent | >15:1 | [3] |
Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
-
Materials: (E)-Cinnamyl alcohol, Diethylzinc (1.0 M solution in hexanes), Diiodomethane, Anhydrous Dichloromethane (DCM), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a stirred solution of (E)-cinnamyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere (e.g., argon), add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise.
-
After stirring for 20 minutes, add diiodomethane (2.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding cyclopropylmethanol.
-
Transition Metal-Catalyzed Cyclopropanation: Precision and Versatility
The decomposition of diazo compounds catalyzed by transition metals, particularly those of copper, rhodium, and palladium, offers a powerful and versatile route to cyclopropanes.[3][4] This method allows for a high degree of control over stereoselectivity, including the development of highly efficient enantioselective variants.
Mechanism and Catalyst Choice:
The reaction proceeds via the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.[3] The choice of metal and its ligand sphere is paramount in dictating the efficiency and selectivity of the reaction. Copper-based catalysts are often effective for achieving high trans-selectivity in intermolecular reactions with α-diazoesters.[3] Rhodium catalysts are also highly active but may lead to lower diastereo- and enantioselectivities in some cases.[3] The development of chiral ligands has enabled remarkable progress in asymmetric cyclopropanation, achieving high enantiomeric excesses (ee).
Synthetic Efficiency:
Transition metal-catalyzed cyclopropanations are often characterized by high turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for large-scale synthesis.[5] Yields are generally high, and the reactions can be performed under mild conditions. However, the use of diazo compounds, which are potentially explosive and toxic, necessitates careful handling procedures.[2]
Data Snapshot: Transition Metal-Catalyzed Cyclopropanation of Styrene
| Catalyst | Diazo Reagent | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(OAc)₄ | Ethyl diazoacetate | DCM | 95 | 75:25 | N/A | [3] |
| Cu(acac)₂ | Ethyl diazoacetate | Benzene | 81 | 70:30 | N/A | [3] |
| [Rh₂(S-biTISP)₂] | Methyl phenyldiazoacetate | DCM | High | High | High (up to 98%) | [5] |
| Engineered Myoglobin | Dimethyl (diazomethyl)phosphonate | Buffer | 44-99 | >99:1 | 98-99 | [6] |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
-
Materials: Styrene, Ethyl diazoacetate, Rhodium(II) acetate dimer [Rh₂(OAc)₄], Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of styrene (5.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in anhydrous DCM (5 mL) at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 1 hour using a syringe pump.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Monitor the reaction by TLC or GC until the diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate isomers.
-
The Corey-Chaykovsky Reaction: A Nucleophilic Approach
The Corey-Chaykovsky reaction provides a complementary approach to cyclopropanation, particularly for electron-deficient olefins, such as α,β-unsaturated ketones.[7] This method involves the reaction of a sulfur ylide with an alkene.
Mechanism and Regioselectivity:
The reaction is initiated by the Michael-type addition of the sulfur ylide to the electron-deficient alkene, forming a betaine intermediate. Subsequent intramolecular nucleophilic attack with the displacement of the sulfonium group leads to the formation of the cyclopropane ring.[7] The reaction is generally stereoselective, but not always stereospecific.
Synthetic Efficiency:
The Corey-Chaykovsky reaction is highly efficient for the cyclopropanation of Michael acceptors, often providing high yields under mild conditions.[7] The reaction is also amenable to asymmetric catalysis, enabling the synthesis of enantioenriched cyclopropanes.
Data Snapshot: Corey-Chaykovsky Cyclopropanation
| Substrate | Ylide | Base | Solvent | Yield (%) | Reference |
| Chalcone | Dimethylsulfoxonium methylide | NaH | DMSO | 95 | [3] |
| Cyclohex-2-enone | Dimethylsulfonium methylide | t-BuOK | THF | 90 | [7] |
Emerging Frontiers in Cyclopropanation
Recent years have witnessed the development of novel cyclopropanation methods that offer advantages in terms of sustainability and operational simplicity.
-
Electrochemical Cyclopropanation: These methods utilize electricity as a "reagentless" means to generate the reactive species, avoiding the use of stoichiometric metallic reductants or hazardous oxidants.
-
Photocatalytic Cyclopropanation: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates that can participate in cyclopropanation reactions under mild conditions.
-
Enzymatic Cyclopropanation: Biocatalysis offers an environmentally friendly and highly selective approach to cyclopropanation, with engineered enzymes capable of catalyzing these transformations with high enantio- and diastereoselectivity.[6]
Mechanistic Pathways and Workflow Visualization
To aid in the conceptual understanding of these key transformations, the following diagrams illustrate the generalized mechanisms and experimental workflows.
Caption: Generalized mechanism of the Simmons-Smith cyclopropanation.
Caption: Typical experimental workflow for transition metal-catalyzed cyclopropanation.
Conclusion: A Strategic Choice for Optimal Synthesis
The selection of a cyclopropanation method is a multifaceted decision that hinges on the specific substrate, desired stereochemistry, and practical considerations such as scale and safety.
-
For simple, electron-rich alkenes and those amenable to substrate-directivity, the Simmons-Smith reaction remains a robust and reliable choice.
-
When high levels of stereocontrol, particularly enantioselectivity, are required, transition metal-catalyzed methods offer unparalleled precision, albeit with the caveat of handling diazo compounds.
-
For electron-deficient olefins, the Corey-Chaykovsky reaction provides an excellent nucleophilic alternative.
-
Emerging electrochemical, photocatalytic, and enzymatic methods present exciting opportunities for greener and more sustainable cyclopropane synthesis.
By understanding the fundamental principles and practical nuances of each method, researchers can confidently navigate the diverse landscape of cyclopropanation chemistry and efficiently construct these valuable three-membered rings in their pursuit of novel molecules and medicines.
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Nishiyama, H.; Itoh, K. [2+1]-Type Cyclopropanation Reactions. In Science of Synthesis; Georg Thieme Verlag, 2014. [Link]
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Charette, A. B.; et al. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Org. Lett.2010 , 12, 524-527. [Link]
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Reddy, P. V.; et al. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Acc. Chem. Res.2012 , 45, 1379-1392. [Link]
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Byers, P. M. Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations. Ph.D. Thesis, University of Illinois at Urbana-Champaign, 2019. [Link]
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Wilkerson-Hill, Z. C.; et al. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega2022 , 7, 13936-13944. [Link]
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Kumar, A.; et al. Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies. Chem. Commun., 2024 , 60, 4976-4979. [Link]
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Wilkerson-Hill, Z. C.; et al. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega2022 , 7, 13936-13944. [Link]
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Charette, A. B.; et al. Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
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Holland, M. C.; et al. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chem. Sci., 2018 , 9, 1604-1609. [Link]
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Gessner, V. H.; et al. Cyclopropanation of styrenes and stilbenes using lithiomethyl trimethylammonium triflate as methylene donor. Org. Biomol. Chem., 2014 , 12, 6259-6265. [Link]
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Pizzi, G.; et al. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules2023 , 28(8), 3496. [Link]
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Wang, J. Catalytic methods for the selective cyclopropanation of electron-deficient olefins. Chem. Soc. Rev., 2021 , 50, 8436-8473. [Link]
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Denmark, S. E.; et al. Reaction Pathways of the Simmons−Smith Reaction. J. Am. Chem. Soc.2001 , 123, 7451-7452. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Chiral Cyclopropane Building Blocks in Drug Development
For researchers, scientists, and professionals in drug development, the choice of synthetic building blocks is a critical decision that impacts not only the biological activity of a lead compound but also the overall cost and feasibility of the drug development pipeline. Chiral cyclopropanes are privileged motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. However, their synthesis can be complex, raising questions about their cost-effectiveness. This guide provides an in-depth comparison of various synthetic strategies for accessing chiral cyclopropanes, offering experimental data and a framework for evaluating the most economical approach for your research.
The Strategic Value of Chiral Cyclopropanes in Medicinal Chemistry
The cyclopropane ring, as the smallest all-carbon ring, is a recurring structural motif in a wide array of bioactive natural products and pharmaceuticals.[1] Its rigid structure can lock a molecule into a desired conformation, enhancing binding affinity to biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups and can improve a drug's metabolic profile. Notable examples of drugs containing a chiral cyclopropane core include the antidepressant Tranylcypromine, the insomnia treatment Tasimelteon, and the antiplatelet agent Ticagrelor.[2][3] The ability to access specific stereoisomers of these cyclopropane-containing drugs is often crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicity profiles.[2]
Comparative Analysis of Synthetic Strategies for Chiral Cyclopropanes
The cost-effectiveness of incorporating a chiral cyclopropane is not merely the purchase price of a building block but a complex interplay of starting material costs, catalyst efficiency, process scalability, and the number of synthetic steps. Below is a comparative analysis of common synthetic strategies.
Catalytic Asymmetric Cyclopropanation
This is a powerful and widely used method for the direct synthesis of chiral cyclopropanes from alkenes. The choice of catalyst is a key determinant of both the efficiency and cost of this approach.
-
Metal-Catalyzed Cyclopropanation:
-
Rhodium and Ruthenium Catalysts: These have been the workhorses for asymmetric cyclopropanation for decades. They offer high turnover numbers and can provide excellent enantioselectivity. However, the high cost of these precious metals can be a significant drawback, especially for large-scale synthesis. Furthermore, these catalysts can be sensitive to certain functional groups, a phenomenon known as catalyst poisoning, which can limit their substrate scope.[4]
-
Cobalt Catalysts: Recent advances have shown that more earth-abundant metals like cobalt can be used for asymmetric cyclopropanation.[5] These catalysts are generally less expensive than their rhodium and ruthenium counterparts and have shown remarkable efficiency for a broad range of alkenes, including those that are electron-rich and electron-deficient.[5] A key advantage is their ability to be used with less hazardous carbene precursors like gem-dichloroalkanes, avoiding the need for potentially explosive diazo compounds.[6]
-
-
Biocatalytic Cyclopropanation:
-
Engineered Enzymes: The use of engineered enzymes, such as myoglobin variants, has emerged as a highly effective and potentially more sustainable alternative to traditional metal catalysts.[2][3][7] These biocatalysts can operate under mild, aqueous conditions and exhibit exquisite diastereo- and enantioselectivity.[2][3] A significant advantage is their ability to be produced on a large scale through fermentation, which can lead to lower catalyst costs in the long run. Moreover, whole-cell biotransformations can simplify the process and reduce the need for extensive purification.[2][3]
-
The following table provides a comparative overview of different catalytic systems for the synthesis of a key intermediate for Tasimelteon:
| Catalyst System | Carbene Precursor | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Ru(iPr-PyBox) | Ethyl diazoacetate | - | 91% | 85% | [3] |
| Engineered Myoglobin | Ethyl diazoacetate | 91% | 99.9% | 96% | [3] |
As the data shows, the engineered myoglobin catalyst not only provides a higher yield but also significantly better stereoselectivity compared to the ruthenium catalyst for this specific transformation.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[8] To achieve chirality, one must start with a chiral substrate or use a chiral auxiliary. The reaction of acyclic allylic alcohols is a well-developed variant where the hydroxyl group directs the cyclopropanation, leading to high diastereoselectivity.[9]
While the reagents are relatively inexpensive, the reaction is stoichiometric in zinc, leading to significant metal waste. This can be a major drawback for large-scale industrial processes from both a cost and environmental perspective.
Michael-Initiated Ring Closure (MIRC)
MIRC reactions are a versatile and efficient method for constructing highly functionalized cyclopropanes.[10] This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. The stereochemistry of the final product can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. MIRC has been successfully applied to the synthesis of numerous biologically active compounds and natural products.[10]
A Framework for Evaluating Cost-Effectiveness
The following diagram illustrates a logical workflow for assessing the cost-effectiveness of different synthetic routes to a target molecule containing a chiral cyclopropane.
Caption: A workflow for evaluating the cost-effectiveness of synthetic routes.
Case Study: Biocatalytic vs. Chemical Synthesis of a Ticagrelor Precursor
Ticagrelor is a medication used to prevent thrombotic events. A key component of its structure is a chiral cyclopropylamine. The synthesis of this fragment provides an excellent case study for comparing different approaches.
Caption: Comparison of biocatalytic and chemical routes to a Ticagrelor precursor.
The biocatalytic route, using an engineered myoglobin, offers a more direct and highly selective method for obtaining the desired chiral cyclopropane ester in high yield and with excellent stereocontrol.[2][3] This can translate to significant cost savings by reducing the need for extensive chiral purification and improving the overall process efficiency.
Experimental Protocol: Gram-Scale Biocatalytic Synthesis of a Chiral Cyclopropane Drug Precursor
This protocol is adapted from the gram-scale synthesis of a key intermediate for Tasimelteon using an engineered myoglobin catalyst.[3]
Objective: To synthesize the (1R,2R)-configured cyclopropane precursor of Tasimelteon via a whole-cell biocatalytic reaction.
Materials:
-
Engineered E. coli cells expressing the trans-(1R,2R)-selective Mb(L29T,H64V,V68F,I107L) variant.
-
Substituted olefin (18)
-
Ethyl diazoacetate (EDA)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (δ-ALA)
-
Glucose
-
M9 minimal medium
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cell Culture and Protein Expression:
-
Inoculate a single colony of E. coli cells harboring the engineered myoglobin plasmid into LB medium with the appropriate antibiotic.
-
Grow the culture overnight at 37 °C with shaking.
-
Inoculate M9 minimal medium with the overnight culture.
-
Grow the cells at 37 °C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG and δ-ALA.
-
Continue to grow the cells at 25 °C for 24 hours.
-
-
Whole-Cell Biocatalysis:
-
Harvest the cells by centrifugation and resuspend them in M9 minimal medium.
-
Add the substituted olefin (18) and glucose to the cell suspension.
-
Add a solution of ethyl diazoacetate in ethyl acetate dropwise over a period of 8 hours.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Product Extraction and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (1R,2R)-configured cyclopropanation product (19).
-
Expected Outcome: This protocol should yield the desired product in high isolated yield (e.g., 91%) with excellent diastereoselectivity (>99% de) and enantioselectivity (>96% ee).[3]
Conclusion and Future Outlook
The cost-effectiveness of using chiral cyclopropane building blocks is a multifaceted issue that requires careful consideration of the entire synthetic route. While traditional methods like the Simmons-Smith reaction and metal-catalyzed cyclopropanations remain valuable tools, the emergence of biocatalysis offers a compelling alternative that can provide superior selectivity, milder reaction conditions, and potentially lower overall costs, especially at scale. As enzyme engineering and our understanding of biocatalysis continue to advance, we can expect to see even more efficient and cost-effective enzymatic methods for the synthesis of chiral cyclopropanes and other valuable building blocks, further empowering the development of next-generation therapeutics.
References
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Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link]
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Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH. [Link]
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Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. NIH. [Link]
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Catalytic Cyclopropanation Reactions. Request PDF - ResearchGate. [Link]
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The ever-growing demand for chiral small mols. Journal of the American Chemical Society. [Link]
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Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. [Link]
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Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Science. [Link]
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Safety Operating Guide
Navigating the Safe Handling of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily endeavors. Among these, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane stands as a valuable building block, its unique strained ring system and protected amine functionality offering a gateway to complex molecular architectures. However, with its utility comes the inherent responsibility of ensuring the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the safe handling and disposal of this compound, grounded in established scientific principles and field-proven insights.
Hazard Assessment: Understanding the Risk Profile
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Given the shared Boc-protected amino alcohol functionality, it is prudent to handle this compound with the assumption of a similar hazard profile. The tert-butoxycarbonyl (Boc) protecting group is widely used to temporarily mask the reactivity of amines.[2][3] While generally stable, its removal often involves strong acids, which present their own set of hazards.[4][5] The cyclopropane ring, a high-energy motif, does not in itself confer specific toxicity but contributes to the molecule's reactivity.
Table 1: Hazard Profile and Recommended Precautions
| Hazard Statement (based on analogue) | Potential Effect | Recommended Precaution |
| H302: Harmful if swallowed | Acute toxicity upon ingestion. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| H317: May cause an allergic skin reaction | Skin sensitization, leading to rash or irritation upon repeated contact. | Wear protective gloves and clothing. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| H335: May cause respiratory irritation | Irritation of the respiratory tract upon inhalation of dust or aerosols. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] |
| H373: May cause damage to organs through prolonged or repeated exposure | Potential for systemic toxicity with long-term or repeated exposure. | Do not breathe dust/fume.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a risk assessment that considers the potential for skin contact, inhalation, and eye exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the potential for skin sensitization, double-gloving is recommended, especially during procedures with a higher risk of splashing.[6] Nitrile gloves are a suitable initial choice, but it is crucial to consult glove manufacturer compatibility charts for specific chemicals used in the workflow. Dispose of contaminated gloves immediately and wash hands thoroughly.[7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] However, for procedures involving potential splashes or the handling of powders, chemical splash goggles are essential.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][8]
-
Body Protection: A long-sleeved laboratory coat is required to protect against incidental skin contact.[9] For larger-scale operations or when the risk of significant contamination is present, a disposable, chemical-resistant gown or coverall should be considered.[6][10]
-
Respiratory Protection: All handling of solid this compound and any procedures that could generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7][11] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[8][12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing risk.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The container should be kept tightly closed.[13] Do not store in a fume hood, as this can impede airflow and is not intended for long-term storage.[14]
Experimental Workflow
The following workflow diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Specific Handling Precautions
-
Avoid Inhalation: As the compound is a solid, care must be taken to avoid generating dust.[15][16][17] Weighing and transferring the solid should always be performed in a chemical fume hood.[11]
-
Prevent Contact: Avoid direct contact with skin and eyes.[7] In the event of accidental skin contact, wash the affected area immediately with soap and plenty of water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Spill Response: In the event of a small spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect both personnel and the environment.
-
Chemical Waste: The compound itself and any solutions containing it should be disposed of in a properly labeled hazardous waste container.[1] Consult your institution's waste disposal guidelines to determine the appropriate waste stream (e.g., non-halogenated or halogenated organic waste).
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered contaminated solid waste. These items must be collected in a designated, sealed waste container for hazardous materials.[18]
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource, but it is imperative that all laboratory personnel supplement this information with their institution's specific safety policies and procedures.
References
- Apollo Scientific. (2022-05-16). Safety Data Sheet: (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Air Liquide. (2020-08-03). Safety Data Sheet Cyclopropane.
- Thermo Scientific Alfa Aesar. (n.d.). cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
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- Hebei Boze Chemical Co.,Ltd. (2023-07-04). BOC deprotection.
- Sigma-Aldrich. (2024-07-14). Safety Data Sheet.
- J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
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- ResearchGate. (2016-08-29). How can we do the deprotection of boc-amino acids using hcl?.
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- Thermo Fisher Scientific. (n.d.). cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg.
- Thermo Fisher Scientific. (n.d.). cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg | Request for Quote.
- Thermo Fisher Scientific. (n.d.). cis-2-(Boc-amino)cyclopropanemethanol, 97% 1 g | Buy Online.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

